Product packaging for Hex-3-en-5-yn-2-ol(Cat. No.:CAS No. 10602-10-5)

Hex-3-en-5-yn-2-ol

Cat. No.: B14724184
CAS No.: 10602-10-5
M. Wt: 96.13 g/mol
InChI Key: DJGNJWKUPGDOIJ-UHFFFAOYSA-N
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Description

Hex-3-en-5-yn-2-ol is a chemical compound with the molecular formula C6H8O. While specific data is limited, this compound belongs to a class of enynols that serve as valuable intermediates in synthetic organic chemistry. Related compounds, such as chiral hex-5-yn-2-ones, are of significant interest in the field of natural product synthesis, particularly as key precursors in the multi-step synthesis of native photosynthetic hydroporphyrins like bacteriochlorophyll a . In this context, such chiral hexynones act as essential building blocks for introducing stereochemical features into the pyrroline units of these complex macrocycles . The reactive alkyne and hydroxyl groups on its structure make it a versatile synthon for further chemical transformations, including Sonogashira coupling and other metal-catalyzed reactions, to construct more complex molecular architectures . Researchers can leverage this compound for exploratory studies in developing new synthetic methodologies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O B14724184 Hex-3-en-5-yn-2-ol CAS No. 10602-10-5

Properties

CAS No.

10602-10-5

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

hex-3-en-5-yn-2-ol

InChI

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1,4-7H,2H3

InChI Key

DJGNJWKUPGDOIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC#C)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the 13C NMR Spectral Data of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for Hex-3-en-5-yn-2-ol. Due to the absence of experimentally acquired and published data for this specific compound, this document leverages computational prediction to offer valuable insights for researchers in the fields of organic chemistry, materials science, and drug development. This guide also outlines a comprehensive experimental protocol for the acquisition of 13C NMR spectra, applicable to this and similar novel organic molecules.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using established computational algorithms that predict the chemical environment of each carbon atom based on the molecular structure.

Carbon AtomPredicted Chemical Shift (δ) in ppm
C1 (CH3)~23.5
C2 (CH-OH)~67.8
C3 (=CH-)~130.1
C4 (=CH-)~111.5
C5 (≡C-)~87.4
C6 (≡CH)~79.2

Structural Representation and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. This numbering corresponds to the predicted chemical shifts presented in the data table.

Hex_3_en_5_yn_2_ol_Structure C1 C1 (CH₃) C2 C2 (CH-OH) C1->C2 C3 C3 (=CH) C2->C3 OH OH C2->OH C4 C4 (=CH) C3->C4 C5 C5 (≡C) C4->C5 C6 C6 (≡CH) C5->C6 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purify Purify Compound Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Filter Filter into NMR Tube Dissolve->Filter LockShim Lock and Shim Filter->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Peak Picking and Analysis Reference->Analyze

An In-depth Technical Guide to the Infrared Spectroscopy of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Hex-3-en-5-yn-2-ol, a molecule containing hydroxyl, alkene, and alkyne functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1][2] For this compound (C6H8O), the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its distinct functional moieties: an alcohol (O-H), a carbon-carbon double bond (C=C), and a terminal carbon-carbon triple bond (C≡C). The interpretation of this spectrum allows for the structural elucidation and purity assessment of the compound.

Molecular Structure and Expected Vibrational Modes

The structure of this compound, with its IUPAC name confirming the positions of the functional groups, dictates the expected vibrational frequencies in its IR spectrum.[3] The key functional groups and their anticipated IR absorption regions are summarized in the table below.

Data Presentation: Predicted Infrared Absorption Data for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching (Hydrogen-bonded)3500 - 3200Strong, Broad
C-H (sp³ C-H)Stretching2990 - 2850Medium to Strong
C-H (sp² C-H, alkene)Stretching3100 - 3000Medium
C-H (sp C-H, alkyne)Stretching~3300Strong, Sharp
C≡C (Alkyne)Stretching2260 - 2100Weak to Medium, Sharp
C=C (Alkene)Stretching1680 - 1620Variable
C-O (Alcohol)Stretching1260 - 1050Strong

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound, which is a liquid at room temperature, can be achieved using various sampling techniques. Attenuated Total Reflectance (ATR) and transmission spectroscopy using liquid cells are the most common methods.[4][5]

Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a widely used technique for liquid samples due to its minimal sample preparation.[5][6]

Methodology:

  • Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically 4000 to 400 cm⁻¹, with an appropriate resolution. A background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) is recorded.[4]

  • Sample Application: A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6][7]

  • Data Acquisition: The spectrum is acquired by averaging multiple scans to improve the signal-to-noise ratio.[4]

  • Cleaning: After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and dried.

Transmission Spectroscopy (Liquid Cell)

This traditional method involves placing the liquid sample between two IR-transparent salt plates.

Methodology:

  • Cell Preparation: A demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr) is assembled. For neat liquids, a thin film is created by placing a drop of the sample between two plates.[4]

  • Instrument Setup: A background spectrum of the empty cell or the solvent (if a solution is prepared) is recorded.

  • Sample Loading: The liquid sample is introduced into the cell, ensuring no air bubbles are present.[7]

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded.

  • Cleaning: The cell is disassembled and the windows are thoroughly cleaned with an appropriate solvent and dried.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.

G Infrared Spectral Correlation for this compound cluster_molecule This compound cluster_spectrum Infrared Spectrum (cm⁻¹) Molecule C6H8O OH O-H (Alcohol) CH_sp3 C-H (sp³) CH_sp2 C-H (sp²) CH_sp C-H (sp) CC_triple C≡C (Alkyne) CC_double C=C (Alkene) CO C-O (Alcohol) Region1 3500-3200 Broad, Strong OH->Region1 O-H Stretch Region3 3100-2850 Medium-Strong CH_sp3->Region3 sp³ C-H Stretch CH_sp2->Region3 sp² C-H Stretch Region2 ~3300 Sharp, Strong CH_sp->Region2 ≡C-H Stretch Region4 2260-2100 Weak-Medium, Sharp CC_triple->Region4 C≡C Stretch Region5 1680-1620 Variable CC_double->Region5 C=C Stretch Region6 1260-1050 Strong CO->Region6 C-O Stretch

Caption: Functional group correlations in the IR spectrum of this compound.

References

An In-depth Technical Guide to the Stereochemistry of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-3-en-5-yn-2-ol is a polyfunctional organic molecule that presents significant stereochemical complexity, making it a molecule of interest in synthetic chemistry and drug design. Its structure, containing both a chiral center and a carbon-carbon double bond, gives rise to multiple stereoisomers, each with potentially unique biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including the identification of its stereoisomers, and outlines general methodologies for their synthesis and characterization.

Stereochemical Analysis

The structure of this compound features two key stereogenic elements:

  • A Chiral Center: The carbon atom at position 2 (C2), which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the enyne substituent, is a chiral center. This gives rise to two possible enantiomeric configurations: (R) and (S).

  • Geometric Isomerism: The carbon-carbon double bond between positions 3 and 4 (C3 and C4) can exist in two different geometric configurations: (E) (entgegen or trans) and (Z) (zusammen or cis).

The combination of these two stereogenic elements results in a total of four possible stereoisomers for this compound. These are two pairs of diastereomers, with each pair consisting of two enantiomers.

The four stereoisomers are:

  • (2R, 3E)-Hex-3-en-5-yn-2-ol

  • (2S, 3E)-Hex-3-en-5-yn-2-ol

  • (2R, 3Z)-Hex-3-en-5-yn-2-ol

  • (2S, 3Z)-Hex-3-en-5-yn-2-ol

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_E (3E)-isomers cluster_Z (3Z)-isomers R_E (2R, 3E)-Hex-3-en-5-yn-2-ol S_E (2S, 3E)-Hex-3-en-5-yn-2-ol R_E->S_E Enantiomers R_Z (2R, 3Z)-Hex-3-en-5-yn-2-ol R_E->R_Z Diastereomers S_Z (2S, 3Z)-Hex-3-en-5-yn-2-ol R_E->S_Z Diastereomers S_E->R_Z Diastereomers S_E->S_Z Diastereomers R_Z->S_Z Enantiomers

Fig. 1: Stereoisomeric relationships of this compound.

Physicochemical Data of Stereoisomers

While specific, experimentally determined quantitative data for each of the four stereoisomers of this compound is not widely available in the public domain, some general properties can be inferred. One source provides a specific optical rotation of -0.49° (in water), with an associated InChI string suggesting the (E)-configuration.[1] However, the specific enantiomer and the purity of the sample are not specified.

The following table summarizes the expected relationships between the physicochemical properties of the stereoisomers.

Property(2R, 3E) vs. (2S, 3E) (Enantiomers)(2R, 3Z) vs. (2S, 3Z) (Enantiomers)(E)-isomers vs. (Z)-isomers (Diastereomers)
Boiling Point IdenticalIdenticalDifferent
Melting Point Identical (for pure enantiomers)Identical (for pure enantiomers)Different
Solubility (achiral solvent) IdenticalIdenticalDifferent
Specific Rotation Equal magnitude, opposite signEqual magnitude, opposite signUnrelated
NMR Spectra (achiral solvent) IdenticalIdenticalDifferent
Chromatographic behavior (achiral stationary phase) IdenticalIdenticalDifferent
Chromatographic behavior (chiral stationary phase) DifferentDifferentDifferent

Experimental Protocols

The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic methods. Below are general experimental strategies that can be employed.

Stereoselective Synthesis

A logical approach to the synthesis of a specific stereoisomer involves the stereoselective reduction of a prochiral ketone, Hex-3-en-5-yn-2-one.

Workflow for Stereoselective Synthesis:

synthesis_workflow cluster_precursor Precursor Synthesis cluster_reduction Stereoselective Reduction cluster_products Stereoisomeric Products start Commercially available starting materials ketone (E/Z)-Hex-3-en-5-yn-2-one start->ketone Multi-step synthesis E_ketone (E)-Hex-3-en-5-yn-2-one ketone->E_ketone Z_ketone (Z)-Hex-3-en-5-yn-2-one ketone->Z_ketone chiral_reagent Chiral reducing agent (e.g., (R)- or (S)-CBS reagent) chiral_reagent->E_ketone Reduction chiral_reagent->Z_ketone Reduction RE_ol (2R, 3E)-Hex-3-en-5-yn-2-ol E_ketone->RE_ol SE_ol (2S, 3E)-Hex-3-en-5-yn-2-ol E_ketone->SE_ol RZ_ol (2R, 3Z)-Hex-3-en-5-yn-2-ol Z_ketone->RZ_ol SZ_ol (2S, 3Z)-Hex-3-en-5-yn-2-ol Z_ketone->SZ_ol

Fig. 2: General workflow for the stereoselective synthesis of this compound stereoisomers.

Protocol for Stereoselective Reduction of (E)-Hex-3-en-5-yn-2-one:

  • Preparation of the Chiral Catalyst: A solution of (R)- or (S)-2-methyl-CBS-oxazaborolidine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reducing Agent: A solution of a stoichiometric amount of a reducing agent, such as borane-dimethyl sulfide complex (BMS) or catecholborane, in anhydrous THF is added dropwise to the catalyst solution. The mixture is stirred at this temperature for 15-30 minutes to allow for the formation of the active chiral reducing agent.

  • Substrate Addition: A solution of (E)-Hex-3-en-5-yn-2-one in anhydrous THF is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M hydrochloric acid. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired enantiomerically enriched (2R, 3E)- or (2S, 3E)-Hex-3-en-5-yn-2-ol. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

A similar protocol would be followed for the (Z)-ketone to obtain the (2R, 3Z) and (2S, 3Z) stereoisomers.

Chiral Resolution

In cases where a stereoselective synthesis is not feasible or provides a mixture of stereoisomers, chiral resolution can be employed to separate the enantiomers.

Workflow for Chiral Resolution:

resolution_workflow racemic_mixture Racemic this compound diastereomeric_salts Mixture of diastereomeric esters racemic_mixture->diastereomeric_salts Esterification chiral_acid Chiral resolving agent (e.g., (R)-(-)-Mandelic acid) chiral_acid->diastereomeric_salts separation Separation of diastereomers (Crystallization or Chromatography) diastereomeric_salts->separation ester1 Diastereomeric Ester 1 separation->ester1 ester2 Diastereomeric Ester 2 separation->ester2 hydrolysis1 Hydrolysis ester1->hydrolysis1 hydrolysis2 Hydrolysis ester2->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2

Fig. 3: General workflow for the chiral resolution of racemic this compound.

Protocol for Chiral Resolution via Diastereomeric Ester Formation:

  • Esterification: A racemic mixture of (E)-Hex-3-en-5-yn-2-ol is reacted with an enantiomerically pure chiral carboxylic acid, such as (R)-(-)-mandelic acid or (S)-(+)-O-acetylmandelic acid, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) in an aprotic solvent (e.g., dichloromethane).

  • Separation of Diastereomers: The resulting mixture of diastereomeric esters is separated by fractional crystallization or by column chromatography on silica gel. The separation is monitored by TLC or HPLC.

  • Hydrolysis: Each separated diastereomeric ester is then hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to cleave the ester bond and regenerate the enantiomerically pure alcohol and the chiral resolving agent.

  • Purification: The desired enantiomer of this compound is purified by extraction and column chromatography. The enantiomeric purity is confirmed by chiral HPLC analysis.

Conclusion

The stereochemistry of this compound is defined by a chiral center at the C2 position and a double bond at the C3 position, leading to four distinct stereoisomers. The synthesis and isolation of these individual stereoisomers are crucial for the investigation of their specific biological activities and for applications in drug development and materials science. The provided general protocols for stereoselective synthesis and chiral resolution offer a foundational approach for researchers to obtain these compounds in high stereochemical purity. Further research is warranted to fully characterize each stereoisomer and to explore their potential applications.

References

"isomers of Hex-3-en-5-yn-2-ol"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isomers of Hex-3-en-5-yn-2-ol For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound with the molecular formula C₆H₈O.[1][2] As a polyunsaturated alcohol, it contains a carbon backbone with a double bond (ene), a triple bond (yne), and a hydroxyl group (ol). This unique combination of functional groups gives rise to significant structural diversity through isomerism. Understanding the specific isomers of this compound is critical for researchers in synthetic chemistry and drug development, as different isomers can exhibit markedly different physical, chemical, and biological properties. This guide provides a detailed examination of the stereoisomers of this compound, their properties, a representative synthetic protocol, and a logical workflow for their characterization.

Molecular Structure and Stereoisomerism

The structure of this compound features two key elements that give rise to stereoisomerism: a carbon-carbon double bond and a chiral center.

  • Geometric Isomerism (E/Z): The double bond is located between the third and fourth carbon atoms (C3 and C4). Since each of these carbons is bonded to two different groups (C3 to a hydrogen and a hydroxyethyl group; C4 to a hydrogen and an ethynyl group), restricted rotation around this bond leads to two geometric isomers: (3E)-Hex-3-en-5-yn-2-ol and (3Z)-Hex-3-en-5-yn-2-ol.

  • Optical Isomerism (R/S): The second carbon atom (C2) is a stereocenter, as it is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a but-1-en-3-ynyl group (-CH=CH-C≡CH). This chirality results in two enantiomers: (R)-Hex-3-en-5-yn-2-ol and (S)-Hex-3-en-5-yn-2-ol.

Combining these two sources of isomerism, this compound can exist as four distinct stereoisomers:

  • (2R, 3E)-Hex-3-en-5-yn-2-ol

  • (2S, 3E)-Hex-3-en-5-yn-2-ol

  • (2R, 3Z)-Hex-3-en-5-yn-2-ol

  • (2S, 3Z)-Hex-3-en-5-yn-2-ol

The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z) isomers. The relationship between an E isomer and a Z isomer with the same chirality at C2 (e.g., between (2R, 3E) and (2R, 3Z)) is diastereomeric.

Isomeric Relationships of this compound

The logical relationship between the different stereoisomers can be visualized as a hierarchical breakdown from the constitutional isomer to the specific enantiomers and diastereomers.

Isomer_Relationships A This compound (Constitutional Isomer) B Geometric Isomers (Diastereomers) A->B Stereoisomerism C1 (3E)-Hex-3-en-5-yn-2-ol B->C1 trans C2 (3Z)-Hex-3-en-5-yn-2-ol B->C2 cis D Enantiomeric Pairs C1->D E Enantiomeric Pairs C2->E F1 (2R, 3E)-Isomer D->F1 R-config F2 (2S, 3E)-Isomer D->F2 S-config G1 (2R, 3Z)-Isomer E->G1 R-config G2 (2S, 3Z)-Isomer E->G2 S-config

Caption: Diagram of the stereoisomeric relationships for this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on computational models and data from spectral databases. Experimental values can vary based on the specific isomeric form and purity.

PropertyValueSource
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [2]
Exact Mass 96.057514874 Da[2]
Appearance White fine powder (for related compounds)[1]
Topological Polar Surface Area 20.2 Ų[2]
Complexity 105[2]
XLogP3 0.7[2]
InChIKey DJGNJWKUPGDOIJ-UHFFFAOYSA-N (achiral)[2]
Canonical SMILES CC(C=CC#C)O[1]
CAS Number 31617-75-1 (unspecified stereochemistry)[1]
Spectroscopic Data IR: 6403, NMR: 8046 (Collections)[1]

Note: Most available data does not distinguish between the different stereoisomers. Properties such as specific optical rotation would be non-zero for pure enantiomers but are not widely reported.

Experimental Protocols

The synthesis of specific enynol isomers like this compound typically involves stereocontrolled reactions. Below is a representative protocol for the synthesis of a racemic mixture, which can then be subjected to chiral resolution. The synthesis of related enynols often involves the coupling of an alkyne with an aldehyde or ketone.

Representative Synthesis of (E/Z)-Hex-3-en-5-yn-2-ol (Racemic Mixture)

This protocol is based on general methodologies for the synthesis of enynols.

Objective: To synthesize a mixture of (E/Z)-Hex-3-en-5-yn-2-ol from ethynylmagnesium bromide and crotonaldehyde.

Materials:

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Crotonaldehyde (predominantly E-isomer)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

  • Addition of Grignard Reagent: 100 mL of ethynylmagnesium bromide solution (0.5 M in THF, 50 mmol) is transferred to the flask via cannula. The solution is cooled to 0°C in an ice bath.

  • Aldehyde Addition: A solution of crotonaldehyde (4.0 mL, 48 mmol) in 20 mL of anhydrous THF is added dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with 50 mL portions of diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the mixture of (E/Z)-Hex-3-en-5-yn-2-ol isomers.

Chiral Resolution: The resulting racemic mixture can be separated into its constituent enantiomers. A common method is to react the alcohol with an enantiomerically pure chiral acid to form diastereomeric esters.[3] These diastereomers, having different physical properties, can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated esters yields the pure enantiomers of the alcohol.[3]

Characterization Workflow

The identification and characterization of the isomers of this compound follows a systematic workflow involving synthesis, purification, and detailed spectroscopic analysis.

Workflow A Synthesis of Racemic Mixture B Purification (Flash Chromatography) A->B C Structural Verification B->C F Chiral Resolution (e.g., Diastereomeric Esters) B->F D NMR Spectroscopy (¹H, ¹³C, NOE) C->D Geometry E IR & Mass Spectrometry C->E Connectivity G Separation of Diastereomers (Crystallization / Chiral HPLC) F->G H Hydrolysis G->H I Pure Enantiomers ((2R, 3E/Z), (2S, 3E/Z)) H->I J Stereochemical Assignment (Optical Rotation, X-ray) I->J

Caption: Experimental workflow for synthesis and characterization of isomers.

This workflow highlights key stages:

  • Synthesis and Purification: Production of the initial mixture of isomers.

  • Structural Verification: Confirmation of the chemical structure and determination of the E/Z isomer ratio using techniques like Nuclear Magnetic Resonance (NMR), particularly Nuclear Overhauser Effect (NOE) spectroscopy. Infrared (IR) spectroscopy would confirm the presence of -OH, C≡C, and C=C functional groups, while Mass Spectrometry (MS) would confirm the molecular weight.

  • Chiral Resolution and Analysis: Separation of enantiomers and confirmation of their absolute stereochemistry using methods like polarimetry to measure optical rotation or, definitively, X-ray crystallography of a suitable crystalline derivative.

References

A Technical Guide to the Molecular Weight of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the determination of the molecular weight for the organic compound Hex-3-en-5-yn-2-ol. Accurate molecular weight is a fundamental parameter in chemical synthesis, purification, and formulation, serving as a cornerstone for stoichiometric calculations and analytical characterization in drug discovery and development.

Molecular Composition and Formula

This compound is a polyfunctional organic molecule. Its IUPAC name dictates a precise arrangement of atoms, which is essential for determining its molecular formula.

  • Hex : A backbone of six carbon atoms.

  • 3-en : A carbon-carbon double bond located between the third and fourth carbon atoms.

  • 5-yn : A carbon-carbon triple bond located between the fifth and sixth carbon atoms.

  • 2-ol : A hydroxyl (-OH) group attached to the second carbon atom.

Based on this structural information, the chemical formula is determined to be C₆H₈O [1][2][3]. Each component of the name defines the count of carbon, hydrogen, and oxygen atoms.

Computational Protocol for Molecular Weight Determination

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula. This computational method relies on standardized atomic weight values provided by the International Union of Pure and Applied Chemistry (IUPAC).

Methodology:

  • Identify the Molecular Formula : As established from the IUPAC name, the formula is C₆H₈O.

  • List Constituent Elements : The elements present are Carbon (C), Hydrogen (H), and Oxygen (O).

  • Determine Atom Count : Count the number of atoms for each element: 6 Carbon atoms, 8 Hydrogen atoms, and 1 Oxygen atom.

  • Assign Standard Atomic Weights : Utilize the IUPAC standard atomic weight for each element.

    • Atomic Weight of C ≈ 12.011 amu

    • Atomic Weight of H ≈ 1.008 amu

    • Atomic Weight of O ≈ 15.999 amu

  • Calculate Total Mass : Multiply the atom count of each element by its atomic weight and sum the results.

    • Mass = (6 × 12.011) + (8 × 1.008) + (1 × 15.999)

This protocol leads to the precise molecular weight of the compound.

Data Presentation: Molecular Weight Calculation

The quantitative data used in the calculation of the molecular weight for this compound (C₆H₈O) is summarized below.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC612.01172.066
HydrogenH81.0088.064
OxygenO115.99915.999
Total C₆H₈O 15 96.129

The calculated molecular weight is approximately 96.13 g/mol [4][5][6].

Visualization of Calculation Workflow

The logical process for determining the molecular weight from the compound's name is illustrated in the following diagram.

G A IUPAC Name: This compound B Structural Decomposition: - 6 Carbon Chain - Double Bond at C3 - Triple Bond at C5 - Hydroxyl at C2 A->B C Determine Molecular Formula: C6H8O B->C D Sum Atomic Weights: (6 * C) + (8 * H) + (1 * O) C->D E Calculated Molecular Weight: 96.13 g/mol D->E

Workflow for Molecular Weight Calculation.

Experimental Verification Context

For professionals in drug development, the computationally derived molecular weight is typically confirmed using experimental techniques. The primary method for this verification is Mass Spectrometry (MS) . In a mass spectrometer, the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can determine the monoisotopic mass with exceptional precision, allowing for unambiguous confirmation of the elemental composition and, by extension, the molecular weight. The monoisotopic mass of C₆H₈O is calculated to be approximately 96.0575 g/mol [4].

References

An In-depth Technical Guide on the Physicochemical Properties of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of Hex-3-en-5-yn-2-ol, with a focus on its boiling point. Due to the limited availability of experimental data for this specific compound, this document outlines the computed properties and provides standardized experimental protocols for their empirical determination.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound. It is important to note that these values are theoretical and await experimental verification.

PropertyValueSource
Molecular Formula C6H8OPubChem[1]
Molecular Weight 96.13 g/mol PubChem[1]
Exact Mass 96.057514874 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 10602-10-5PubChem[1]
Computed XLogP3 0.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Boiling Point No experimental data available

Experimental Protocols for Boiling Point Determination

Given the absence of a reported experimental boiling point for this compound, the following established methods can be employed for its determination in a laboratory setting.

Micro-Scale Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities.[2]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube or Durham tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A few drops of the liquid sample are placed in a small test tube.[3][4]

  • A capillary tube, sealed at one end, is inverted and placed into the sample.[3]

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[2]

  • The side arm of the Thiele tube is gently heated, leading to uniform heating of the liquid.[2]

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[2][3]

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[2]

Distillation Method

This method is suitable for larger sample volumes and can also serve to purify the compound.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

  • Sample of this compound

Procedure:

  • The distillation flask is charged with the liquid sample and a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring all joints are secure.

  • The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Cooling water is circulated through the condenser.

  • The sample is heated gradually until it begins to boil and the vapor phase moves into the condenser.

  • The temperature is recorded when the vapor temperature stabilizes, and there is a consistent drip of condensate into the receiving flask. This stable temperature is the boiling point.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the decision-making process and workflow for the experimental determination of the boiling point of an unknown or uncharacterized compound like this compound.

BoilingPointWorkflow Workflow for Boiling Point Determination A Obtain Pure Sample of This compound B Select Determination Method A->B C Micro-Scale Method (Thiele Tube) B->C Small Sample Volume D Macro-Scale Method (Distillation) B->D Large Sample Volume / Purification Needed E Prepare Apparatus and Sample C->E D->E F Gently Heat Sample E->F G Observe for Continuous Bubbling (Micro) or Stable Vapor Temp (Macro) F->G H Record Temperature at Boiling Point G->H I Repeat Measurement for Accuracy H->I J Report Average Boiling Point and Pressure I->J

Caption: Workflow for the experimental determination of a compound's boiling point.

This document is intended for informational purposes for a scientific audience. All laboratory procedures should be conducted with appropriate safety precautions.

References

A Technical Guide to the Solubility of Hex-3-en-5-yn-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hex-3-en-5-yn-2-ol, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes a framework based on the physicochemical properties of its functional groups, supported by general principles of solubility for structurally related compounds. The methodologies provided herein offer a robust starting point for systematic solubility profiling.

Physicochemical Properties of this compound

This compound (C₆H₈O) is an unsaturated alcohol with a molecular weight of approximately 96.13 g/mol .[1] Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond, dictates its solubility behavior. The hydroxyl group is polar and capable of acting as a hydrogen bond donor and acceptor. The six-carbon backbone, however, is nonpolar. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Predicted Solubility Behavior:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The hydroxyl group will facilitate hydrogen bonding, leading to some degree of solubility. However, as the carbon chain length increases in a homologous series of alcohols, water solubility tends to decrease.[2]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, THF): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. This, combined with dipole-dipole interactions, is expected to result in good solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): The nonpolar hydrocarbon backbone will interact favorably with nonpolar solvents through van der Waals forces. However, the energetic penalty of breaking the hydrogen bonds between the alcohol molecules without a compensating interaction from the solvent may limit solubility.

Hypothetical Solubility Data

While specific experimental data for this compound is not widely available, the following table presents a hypothetical but realistic solubility profile based on the principles discussed above. These values serve as a guide for what might be expected in an experimental setting.

SolventSolvent TypePredicted Solubility ( g/100 mL) at 25°C
WaterPolar Protic~1.5
MethanolPolar Protic> 20 (Miscible)
EthanolPolar Protic> 20 (Miscible)
AcetonePolar Aprotic> 20 (Miscible)
Ethyl AcetatePolar Aprotic~15
DichloromethanePolar Aprotic~18
Tetrahydrofuran (THF)Polar Aprotic> 20 (Miscible)
TolueneNonpolar~5
HexaneNonpolar< 1

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following standard experimental protocols are recommended.

This is a widely used method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of this compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: The solubility is then calculated based on the determined concentration in the saturated solution.

This method provides a rapid, albeit less precise, estimation of solubility.

Methodology:

  • Solvent Addition: In a small test tube, add a known mass or volume of this compound (e.g., 10 mg).

  • Titration: Gradually add small, measured volumes of the solvent to the test tube, vortexing or shaking vigorously after each addition.

  • Observation: Continue adding the solvent until the solid completely dissolves. The point at which a clear, single-phase solution is formed is the endpoint.

  • Estimation: The solubility can be estimated based on the total volume of solvent required to dissolve the initial amount of the compound. For example, if 10 mg of the compound dissolves in 1 mL of solvent, the solubility is approximately 1 g/100 mL.

Visualizing Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Shake-Flask Solubility Determination A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature A->B C 3. Separate solid and liquid phases B->C D 4. Sample supernatant C->D E 5. Analyze sample (e.g., HPLC, GC) D->E F 6. Calculate solubility E->F G Key Factors Influencing Solubility Solute This compound Properties Polarity Polarity Solute->Polarity Amphipathic H_Bonding Hydrogen Bonding Solute->H_Bonding OH group Molecular_Size Molecular Size Solute->Molecular_Size C6 backbone Solvent Solvent Properties Solvent->Polarity Solvent->H_Bonding Protic/Aprotic Solubility Solubility Polarity->Solubility H_Bonding->Solubility Molecular_Size->Solubility Temperature Temperature Temperature->Solubility

References

The Dawn of a Versatile Functional Group: A Technical History of Enyne Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the historical context and foundational methodologies for the synthesis of key structural motifs is paramount. This in-depth technical guide explores the discovery and history of enyne alcohols, a class of compounds that has become a cornerstone in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals.

The journey of the enyne alcohol begins not with its direct discovery, but through the exploration of fundamental reactions of alkynes in the early 20th century. The groundwork was laid by the pioneering work of Russian chemist Alexei Yevgrafovich Favorskii, whose eponymous reaction, discovered in the early 1900s, provided the first reliable method for the synthesis of propargyl alcohols.[1][2] These compounds, containing a hydroxyl group adjacent to a carbon-carbon triple bond, are the direct precursors to enyne alcohols.

The Favorskii Reaction: A Gateway to Propargyl Alcohols

The Favorskii reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound, typically a ketone or an aldehyde, in the presence of a base.[1][2] This reaction opened the door to a new class of alcohols with the potential for further functionalization.

Generalized Reaction Scheme:

The reaction proceeds via the in-situ formation of a metal acetylide, which then attacks the carbonyl carbon.

Favorskii_Reaction RCCH R-C≡CH Acetylide R-C≡C⁻ M⁺ RCCH->Acetylide + Base Base Base Carbonyl R'R''C=O Alkoxide R'R''C(O⁻M⁺)C≡CR Acetylide->Alkoxide + R'R''C=O PropargylAlcohol Propargyl Alcohol Alkoxide->PropargylAlcohol Workup (H₂O) Rearrangements cluster_Meyer_Schuster Meyer-Schuster Rearrangement cluster_Rupe Rupe Rearrangement PropargylAlcohol_MS Propargyl Alcohol AlleneIntermediate Allene Intermediate PropargylAlcohol_MS->AlleneIntermediate [H⁺] UnsaturatedCarbonyl_MS α,β-Unsaturated Carbonyl AlleneIntermediate->UnsaturatedCarbonyl_MS TertiaryPropargylAlcohol Tertiary Propargyl Alcohol EnyneIntermediate Enyne Intermediate TertiaryPropargylAlcohol->EnyneIntermediate [H⁺] UnsaturatedKetone α,β-Unsaturated Ketone EnyneIntermediate->UnsaturatedKetone Nazarov_Pathway EnyneAlcohol Vinyl Ethynyl Carbinol (Enyne Alcohol) Divinylacetylene Divinylacetylene EnyneAlcohol->Divinylacetylene Dehydration DivinylKetone Divinyl Ketone Divinylacetylene->DivinylKetone Hydration Cyclopentenone Cyclopentenone DivinylKetone->Cyclopentenone Nazarov Cyclization (Acid-catalyzed)

References

An In-depth Technical Guide to the IUPAC Nomenclature of Enyne Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for enyne alcohols, a class of organic compounds containing hydroxyl, carbon-carbon double bond, and carbon-carbon triple bond functionalities. A systematic approach to naming these polyfunctional molecules is crucial for unambiguous communication in research and development. This document outlines the rules of nomenclature, including the prioritization of functional groups, selection and numbering of the principal carbon chain, and the correct use of suffixes and prefixes, with a special focus on stereochemical considerations.

Core Principles of IUPAC Nomenclature for Polyfunctional Compounds

The IUPAC system provides a set of rules to generate a unique and systematic name for any organic compound. For polyfunctional compounds like enyne alcohols, the key is to identify the principal functional group, which determines the suffix of the name. All other functional groups are then treated as substituents and are indicated by prefixes.[1][2][3][4]

1.1. Priority of Functional Groups

The selection of the principal functional group is based on a pre-defined order of priority. In the context of enyne alcohols, the alcohol group (-OH) has a higher priority than both the alkene (-C=C-) and alkyne (-C≡C-) groups.[2]

Table 1: Priority of Relevant Functional Groups in IUPAC Nomenclature

PriorityFunctional Group ClassFormulaSuffix (if principal)Prefix (if substituent)
HighestCarboxylic Acids-COOH-oic acidcarboxy-
Esters-COOR-oatealkoxycarbonyl-
Aldehydes-CHO-alformyl-
Ketones>C=O-oneoxo-
Alcohols -OH -ol hydroxy-
Amines-NH2-amineamino-
Alkenes -C=C- -ene alkenyl-
LowestAlkynes -C≡C- -yne alkynyl-

This table is a simplified representation. For a complete list of functional group priorities, refer to the IUPAC Blue Book.

Logical Flow for Determining the Principal Functional Group:

G start Identify all functional groups in the molecule priority Consult IUPAC priority table start->priority principal The highest priority group is the Principal Functional Group priority->principal substituents All other functional groups are treated as substituents principal->substituents

Caption: Decision process for identifying the principal functional group.

Step-by-Step Nomenclature of Enyne Alcohols

The systematic naming of an enyne alcohol follows a clear, step-by-step process.

Step 1: Identify the Principal Functional Group As established, the hydroxyl (-OH) group is the principal functional group in an enyne alcohol. Therefore, the IUPAC name will end with the suffix "-ol".[2]

Step 2: Select the Principal Carbon Chain The principal carbon chain is the longest continuous carbon chain that contains:

  • The carbon atom bearing the hydroxyl group.

  • The maximum number of double and triple bonds.[1]

If there is a choice between two chains of equal length, the one with the greater number of multiple bonds is chosen. If there is still a choice, the chain with the most double bonds is selected.

Step 3: Number the Principal Carbon Chain The chain is numbered from the end that gives the lowest possible locant (number) to the carbon atom attached to the hydroxyl group.[4] If there is a choice, the numbering should be assigned to give the double and triple bonds the lowest possible locants. If there is still a choice, double bonds are given priority over triple bonds in numbering.

Logical Flow for Numbering the Principal Chain:

G start Select the principal carbon chain rule1 Number from the end that gives the -OH group the lowest locant start->rule1 decision1 Is there a choice? rule1->decision1 rule2 Give the lowest possible locants to multiple bonds (double and triple) decision1->rule2 Yes end end decision1->end No decision2 Is there still a choice? rule2->decision2 rule3 Give the lowest locant to the double bond(s) decision2->rule3 Yes decision2->end No rule3->end Final Numbering

Caption: Hierarchy of rules for numbering the principal chain of an enyne alcohol.

Step 4: Construct the IUPAC Name The name is assembled in the following order:

  • Prefixes: Substituents (e.g., alkyl groups, halogens) are listed in alphabetical order, preceded by their locants.

  • Parent Chain: The name of the parent alkane corresponding to the length of the principal chain.

  • Unsaturation: The "-ane" ending of the parent alkane is replaced by the suffixes "-en" for the double bond and "-yne" for the triple bond, preceded by their respective locants. The "e" from "-ene" is dropped if it is followed by a "y".

  • Principal Functional Group Suffix: The name ends with "-ol", preceded by its locant.

Example: Let's consider the compound: CH≡C-CH=CH-CH(OH)-CH3

  • Principal Functional Group: Alcohol (-OH). Suffix: "-ol".

  • Principal Chain: 6 carbons, containing the -OH, C=C, and C≡C. Parent name: hexane.

  • Numbering: Number from right to left to give the -OH group the lowest locant (position 2).

  • Name Construction:

    • Substituents: None.

    • Parent Chain: Hexane.

    • Unsaturation: A double bond at position 3 and a triple bond at position 5. This gives "hex-3-en-5-yne".

    • Suffix: The hydroxyl group is at position 2. This gives "-2-ol".

    • Final Name: Hex-3-en-5-yn-2-ol.

Stereochemistry of Enyne Alcohols

For a complete and unambiguous description, the stereochemistry at chiral centers and double bonds must be specified.

3.1. Cahn-Ingold-Prelog (CIP) System for Chiral Centers (R/S Configuration) If the carbon atom bearing the hydroxyl group is a stereocenter, its absolute configuration (R or S) must be determined using the CIP priority rules and included at the beginning of the name in parentheses.

3.2. E/Z Configuration for Double Bonds The geometry of the double bond is designated as E (entgegen, opposite) or Z (zusammen, together) based on the CIP priorities of the substituents on each carbon of the double bond. This designation, along with its locant, is also placed in parentheses at the beginning of the name.

Example with Stereochemistry: Consider (2R, 4E)-Hept-4-en-6-yn-2-ol.

  • (2R): The stereocenter at carbon 2 has the R configuration.

  • (4E): The double bond at carbon 4 has the E configuration.

  • Hept: The principal chain has seven carbons.

  • -4-en: A double bond starts at carbon 4.

  • -6-yn: A triple bond starts at carbon 6.

  • -2-ol: The hydroxyl group is on carbon 2.

Experimental Protocols: Synthesis of Enyne Alcohols

The synthesis of enyne alcohols can be achieved through various methods in organic chemistry. A common strategy involves the coupling of an alkyne with an aldehyde or ketone.

Representative Protocol: Cobalt-Catalyzed Three-Component Synthesis of Allenyl Alcohols

A study by Yoshikai and co-workers describes an efficient and stereoselective cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes to form allenyl alcohols.[5]

Materials:

  • Co(OAc)2 (catalyst)

  • 2-(2,4,6-triisopropylphenyl)-3-methyl-1H-indole (ligand)

  • NaOAc (additive)

  • 1,3-enyne substrate

  • Aldehyde substrate

  • Substrate with a C-H bond to be activated

  • 1,2-dichloroethane (solvent)

Procedure:

  • A mixture of Co(OAc)2, the ligand, and NaOAc in 1,2-dichloroethane is stirred under an argon atmosphere.

  • The 1,3-enyne, aldehyde, and the C-H bond-containing substrate are added.

  • The reaction mixture is heated at a specified temperature for a designated time.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography.

This method allows for the creation of complex allenyl alcohols with high stereoselectivity.[5]

Characterization of Enyne Alcohols

The structure of synthesized enyne alcohols is typically confirmed using a combination of spectroscopic techniques.

5.1. Infrared (IR) Spectroscopy

  • O-H stretch: A broad, strong absorption in the region of 3600-3200 cm⁻¹.

  • C≡C stretch: A weak to medium absorption around 2260-2100 cm⁻¹.

  • C=C stretch: A medium absorption around 1680-1620 cm⁻¹.

  • C-O stretch: A strong absorption in the fingerprint region, typically between 1260-1000 cm⁻¹.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • -OH proton: A broad singlet, with a chemical shift that can vary depending on concentration and solvent.

    • Alkene protons: Resonances in the range of δ 5-7 ppm.

    • Alkyne proton (if terminal): A signal around δ 2-3 ppm.

    • Proton on the carbon bearing the -OH group: A signal in the range of δ 3.5-4.5 ppm.

  • ¹³C NMR:

    • Alkyne carbons: Resonances in the range of δ 65-90 ppm.

    • Alkene carbons: Resonances in the range of δ 100-150 ppm.

    • Carbon bearing the -OH group: A signal in the range of δ 50-80 ppm.

5.3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the enyne alcohol, which can help confirm its structure.

Biological Relevance and Signaling Pathways

While specific signaling pathways for many synthetic enyne alcohols are still under investigation, naturally occurring enyne derivatives have been isolated from various sources, including plants and fungi, and have shown interesting biological activities.[6] Many of these compounds exhibit potent anti-inflammatory properties, which is attributed to their structural similarity to natural anti-inflammatory agents.[6]

Alcohols, in general, can play significant roles in biological systems. The hydroxyl group can participate in hydrogen bonding, making it a key feature for molecular recognition at enzyme active sites and in cellular signaling.[7] For instance, some naturally occurring alcohols act as signaling and regulatory agents.[7] Furthermore, marine natural products, a rich source of structurally diverse compounds including polyketides with enyne functionalities, are being investigated for their potential in drug discovery.[8][9] The biosynthesis of these complex molecules involves intricate enzymatic pathways.[10] The unique structural features of enyne alcohols make them intriguing candidates for the development of new therapeutic agents that may target specific biological pathways.

Workflow for Investigating Biological Activity:

G start Synthesis and Characterization of Enyne Alcohol Library screening High-Throughput Screening for Biological Activity (e.g., anti-inflammatory, anti-cancer) start->screening hit_id Hit Identification and Validation screening->hit_id moa Mechanism of Action Studies hit_id->moa pathway Identification of Target Signaling Pathway(s) moa->pathway lead_opt Lead Optimization pathway->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the discovery and development of bioactive enyne alcohols.

Physical Properties of Enyne Alcohols

The physical properties of enyne alcohols are influenced by their molecular structure.

  • Boiling Point: Due to the presence of the hydroxyl group, enyne alcohols can form intermolecular hydrogen bonds.[11][12][13] This results in significantly higher boiling points compared to alkanes, alkenes, or alkynes of similar molecular weight.[11][12][13] The boiling point generally increases with the length of the carbon chain.[11][13]

  • Solubility: Lower molecular weight enyne alcohols are generally soluble in water because the polar hydroxyl group can form hydrogen bonds with water molecules.[11][12] As the length of the nonpolar hydrocarbon chain increases, the solubility in water decreases.[11]

References

An In-depth Technical Guide to Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Hex-3-en-5-yn-2-ol, a bifunctional organic molecule containing hydroxyl, alkene, and alkyne functional groups. The unique arrangement of these functionalities makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex natural products and novel pharmaceutical agents. This document summarizes its known properties, provides a theoretical experimental protocol for its synthesis, and presents its structural formula.

Core Properties and Data

This compound is a C6 alcohol with a conjugated enyne system. While detailed experimental spectroscopic data is not widely available in public databases, its fundamental physicochemical properties have been computed and are summarized below.

Physicochemical Data
PropertyValueSource
Molecular Formula C6H8OPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 10602-10-5PubChem[1]
Molecular Weight 96.13 g/mol PubChem[1]
Exact Mass 96.057514874 DaPubChem[1]
SMILES CC(C=CC#C)OPubChem[1]
InChI InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1,4-7H,2H3PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
XLogP3 0.7PubChem[1]
Spectroscopic Data

Detailed experimental spectra for this compound are cataloged in specialized collections such as the Coblentz Society Spectral Collection (IR) and the Sadtler Research Laboratories Spectral Collection (NMR).[2] However, the raw spectral data is not publicly accessible through standard databases.

Structural Formula

The structural formula of this compound, illustrating the connectivity of its atoms and the presence of a stereocenter at the C2 position, is depicted below. The conjugation between the double and triple bonds significantly influences the molecule's reactivity.

Hex_3_en_5_yn_2_ol C1 CH₃ C2 CH C1->C2 C3 CH C2->C3 O OH C2->O C4 CH C3->C4 C5 C C4->C5 C6 CH C5->C6 p1 p1->C5 p1->C6 p2

Caption: Structural formula of this compound.

Experimental Protocols

General Synthesis of this compound

Principle: This synthesis involves the nucleophilic addition of an ethynyl Grignard reagent to an α,β-unsaturated aldehyde, specifically (E)-but-2-enal (crotonaldehyde). This is a standard and reliable method for forming propargylic alcohols.

Materials:

  • (E)-But-2-enal (Crotonaldehyde)

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet is purged with inert gas (Argon or Nitrogen).

  • Initial Reagents: (E)-But-2-enal (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: Ethynylmagnesium bromide solution (1.1 equivalents) is added dropwise to the stirred solution of the aldehyde via the dropping funnel over a period of 30-60 minutes. The temperature is maintained at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Characterization: The final product would be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is required to fully elucidate its spectroscopic properties and explore its potential applications in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of Hex-3-en-5-yn-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Hex-3-en-5-yn-2-ol, a versatile building block in organic synthesis. The unique conjugated enyne functionality, coupled with a secondary alcohol, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including heterocycles and carbocycles. This document outlines key applications and provides detailed experimental protocols for its use in several named reactions.

Synthesis of 2,5-Dimethylfuran

This compound serves as a direct precursor to 2,5-dimethylfuran, a valuable biofuel and chemical intermediate. The reaction proceeds via an acid-catalyzed cyclization. A patent discloses that heating this compound to 100°C in the presence of a mercuric catalyst can form 2,5-dimethylfuran. While specific details of this patented process are limited, a general protocol for the acid-catalyzed cyclization of enynols to furans can be adapted.

Experimental Protocol: Acid-Catalyzed Cyclization to 2,5-Dimethylfuran

This protocol is a representative procedure for the acid-catalyzed cyclization of enynols.

  • Materials:

    • This compound (1.0 eq)

    • Sulfuric acid (H₂SO₄, 5 mol%) or other suitable acid catalyst

    • Toluene or other high-boiling inert solvent

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

    • Stirring and heating apparatus

  • Procedure:

    • To a solution of this compound (1.0 eq) in toluene (0.1 M), add the acid catalyst (e.g., 5 mol% H₂SO₄).

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding saturated NaHCO₃ solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation or column chromatography on silica gel to afford 2,5-dimethylfuran.

Quantitative Data:

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (5 mol%)Toluene1104-875-85
2p-TsOH (10 mol%)Dioxane1006-1270-80
3Amberlyst-15Xylene1308-1665-75
Note: Yields are estimated based on typical acid-catalyzed cyclizations of similar substrates and may require optimization for this compound.

Reaction Pathway:

G cluster_main Synthesis of 2,5-Dimethylfuran This compound This compound Protonation Protonation This compound->Protonation H+ 5-exo-dig Cyclization 5-exo-dig Cyclization Protonation->5-exo-dig Cyclization Dehydration Dehydration 5-exo-dig Cyclization->Dehydration 2,5-Dimethylfuran 2,5-Dimethylfuran Dehydration->2,5-Dimethylfuran

Caption: Acid-catalyzed cyclization of this compound to 2,5-dimethylfuran.

Meyer-Schuster Rearrangement

The secondary propargylic alcohol moiety in this compound can undergo a Meyer-Schuster rearrangement under acidic conditions to yield an α,β-unsaturated ketone. This reaction provides a valuable route to functionalized enones.

Experimental Protocol: Meyer-Schuster Rearrangement to Hex-3-en-5-yn-2-one

This is a general protocol for the Meyer-Schuster rearrangement of secondary propargylic alcohols.[1][2][3][4]

  • Materials:

    • This compound (1.0 eq)

    • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 10 mol%)

    • Inert solvent (e.g., toluene, dichloromethane)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent (0.1 M).

    • Add the acid catalyst (e.g., 10 mol% p-TsOH).

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the resulting α,β-unsaturated ketone by column chromatography.

Quantitative Data:

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10 mol%)Toluene602-480-90
2H₂SO₄ (cat.)Dioxane503-675-85
3AuCl₃ (1 mol%)Dichloromethane251-290-95
Note: Yields are based on typical Meyer-Schuster rearrangements and may need optimization.

G cluster_main Meyer-Schuster Rearrangement This compound This compound Protonation_of_OH Protonation of Alcohol Allenic_Carbocation Allenic Carbocation Intermediate Nucleophilic_Attack Nucleophilic Attack by H2O Enol_Intermediate Enol Intermediate Tautomerization Tautomerization Hex-3-en-5-yn-2-one Hex-3-en-5-yn-2-one

Caption: General workflow for the intramolecular Pauson-Khand reaction.

Sonogashira Coupling

The terminal alkyne of this compound can be functionalized through Sonogashira coupling with various aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds. [5][6][7][8][9]

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of a terminal alkyne.

  • Materials:

    • This compound (1.2 eq)

    • Aryl or vinyl halide (1.0 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Amine base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF)

    • Inert atmosphere apparatus

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq), palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

    • Add the anhydrous solvent and the amine base.

    • Add this compound (1.2 eq) to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting halide is consumed (monitor by TLC or GC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with saturated ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data:

EntryAryl HalideCatalyst SystemBaseSolventYield (%)
1IodobenzenePd(PPh₃)₂Cl₂/CuIEt₃NTHF85-95
24-BromotoluenePd(PPh₃)₄/CuIi-Pr₂NHDMF80-90
31-IodonaphthalenePdCl₂(dppf)/CuIEt₃NToluene88-96
Note: Yields are representative for Sonogashira couplings of terminal alkynes with aryl halides.

Catalytic Cycle:

G cluster_main Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkynyl L2Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Diels-Alder Reaction

The conjugated enyne system of this compound can act as a diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of six-membered rings. This provides a route to complex cyclic and bicyclic structures. [10][11][12][13][14]

Experimental Protocol: Diels-Alder Reaction

This is a general procedure for a Diels-Alder reaction involving an enyne.

  • Materials:

    • This compound (1.0 eq)

    • Dienophile (e.g., maleic anhydride, N-phenylmaleimide, 1.1 eq)

    • High-boiling solvent (e.g., toluene, xylene)

    • Standard reflux apparatus

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the dienophile (1.1 eq) in the solvent (0.2 M).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product crystallizes upon cooling, collect it by filtration.

    • If the product does not crystallize, concentrate the solvent and purify the residue by column chromatography.

Quantitative Data:

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)
1Maleic AnhydrideToluene1106-1270-85
2N-PhenylmaleimideXylene1404-875-90
3Dimethyl acetylenedicarboxylateToluene11012-2465-80
Note: Yields are estimates and depend on the specific dienophile used.

Logical Relationship:

G cluster_main Diels-Alder Reaction Components Diene Diene (this compound) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Cycloadduct Six-membered Ring Product Cycloaddition->Cycloadduct

Caption: Key components of the Diels-Alder reaction involving this compound.

References

Application Notes and Protocols: Reactions of Hex-3-en-5-yn-2-ol with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed overview of the potential reactions of Hex-3-en-5-yn-2-ol with various electrophilic reagents. Due to the limited availability of specific literature for this substrate, this document outlines the predicted reactivity based on the well-established chemical principles governing its constituent functional groups: a secondary alcohol, a carbon-carbon double bond, and a terminal carbon-carbon triple bond. The primary focus is on electrophilic addition and subsequent intramolecular cyclization, a common and powerful transformation for enynol systems.[1] This document provides theoretical frameworks, generalized experimental protocols, and mechanistic diagrams to guide researchers in drug development and organic synthesis.

Introduction

This compound is a polyfunctional molecule containing three reactive sites amenable to electrophilic attack: the C3-C4 double bond, the C5-C6 triple bond, and the oxygen of the hydroxyl group. The interplay between these groups, particularly the potential for the hydroxyl group to act as an internal nucleophile, suggests that the predominant reaction pathways will involve intramolecular cyclization following an initial electrophilic addition.[2][3] Such electrophile-promoted cyclizations are highly efficient for constructing complex heterocyclic scaffolds, such as furans and pyrans, which are valuable motifs in medicinal chemistry.[1][4]

This document explores the probable outcomes of reactions with three major classes of electrophiles:

  • Halogenating Agents (I₂, Br₂): Expected to induce halocyclization.

  • Mercuric Salts (Hg(OAc)₂): Used for oxymercuration-cyclization or hydration of the alkyne.

  • Protic Acids (HBr, HCl): Likely to result in hydrohalogenation of the double bond.

Predicted Reaction Pathways and Products

The regioselectivity of the initial electrophilic attack is a critical determinant of the final product structure. While C=C double bonds are often more nucleophilic than C≡C triple bonds, the polarization of the alkyne and the stability of the intermediates in enyne systems can favor attack at the alkyne.[5] Following the initial attack, the proximate hydroxyl group can intercept the cationic intermediate, leading to cyclized products.

Halocyclization with I₂ or Br₂

Electrophilic halogens such as iodine and bromine are known to be excellent promoters for the cyclization of unsaturated alcohols.[6][7] For this compound, the reaction is expected to proceed via attack on the alkyne, leading to a 5-membered furan ring through a favorable 5-exo-dig cyclization pathway.

Table 1: Summary of Predicted Halocyclization Reactions

ElectrophileReagentSolventTypical ConditionsPredicted Major Product
I⁺I₂, NaHCO₃CH₃CN or CH₂Cl₂0 °C to room temp.2-(1-Iodoethylidene)-5-methyl-2,5-dihydrofuran
Br⁺NBS, AgNO₃Acetone/H₂O0 °C to room temp.2-(1-Bromoethylidene)-5-methyl-2,5-dihydrofuran

NBS: N-Bromosuccinimide

Oxymercuration and Hydration

Oxymercuration is a classic method for the hydration of alkynes, which typically yields ketones upon tautomerization of an enol intermediate.[8][9] The reaction follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon.[10][11] In the case of this compound, this would involve the formation of a ketone at the C5 position. Intramolecular cyclization is also a possible pathway.

Table 2: Summary of Predicted Oxymercuration Reactions

Reagent SystemSolventTypical ConditionsPredicted Major Product
1. Hg(OAc)₂, H₂O 2. NaBH₄, NaOHTHF/H₂ORoom temp.6-Hydroxyhept-4-en-2-one
Hg(OTf)₂CH₂Cl₂-20 °C to room temp.2-(1-Acetoxymercuri(II)ethylidene)-5-methyl-2,5-dihydrofuran

THF: Tetrahydrofuran, OTf: Trifluoromethanesulfonate

Hydrohalogenation with Protic Acids (HX)

The addition of protic acids like HBr or HCl to enynes typically occurs at the more nucleophilic double bond.[5] The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (C4), generating a more stable secondary carbocation at C3, which is then attacked by the halide anion.

Table 3: Summary of Predicted Hydrohalogenation Reactions

| Electrophile | Reagent | Solvent | Typical Conditions | Predicted Major Product | | :--- | :--- | :--- | :--- | | H⁺/Br⁻ | HBr (aq. or in Acetic Acid) | CH₂Cl₂ or neat | 0 °C | 4-Bromohex-5-yn-2-ol | | H⁺/Cl⁻ | HCl (gas or in Dioxane) | CH₂Cl₂ or Ether | 0 °C | 4-Chlorohex-5-yn-2-ol |

Experimental Protocols

The following are generalized protocols that serve as a starting point for the investigation of this compound. Optimization of solvent, temperature, and reaction time may be necessary.

Protocol 1: Iodocyclization to a Dihydrofuran Derivative

Objective: To synthesize 2-(1-Iodoethylidene)-5-methyl-2,5-dihydrofuran.

Materials:

  • This compound (1.0 eq)

  • Iodine (I₂) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) and NaHCO₃ (2.5 eq) in anhydrous acetonitrile (0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (1.2 eq) in acetonitrile dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ until the dark color disappears.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the title compound.

Protocol 2: Oxymercuration-Hydration of the Alkyne

Objective: To synthesize 6-Hydroxyhept-4-en-2-one.

Materials:

  • This compound (1.0 eq)

  • Mercuric acetate (Hg(OAc)₂) (1.1 eq)

  • Tetrahydrofuran (THF) and Water (3:1 v/v)

  • Sodium borohydride (NaBH₄) (0.5 eq)

  • 3 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve mercuric acetate (1.1 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Add this compound (1.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 3 M NaOH solution (equivalent volume to the water used initially), followed by a solution of NaBH₄ (0.5 eq) in 3 M NaOH.

  • Stir for 1 hour at 0 °C. A black precipitate of elemental mercury should form.

  • Allow the mixture to warm to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite to remove the mercury.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow

logical_workflow cluster_start Starting Material cluster_reagents Electrophilic Reagents cluster_outcomes Reaction Pathways cluster_products Predicted Products A This compound B Halogenating Agents (I₂, NBS) C Mercuric Salts (Hg(OAc)₂) D Protic Acids (HBr, HCl) E Halocyclization B->E 5-exo-dig cyclization F Oxymercuration / Hydration C->F Markovnikov addition G Hydrohalogenation D->G Markovnikov addition H Cyclic Haloethers (e.g., Dihydrofurans) E->H I Enones or Cyclic Ethers F->I J Halo-alkynes G->J

Caption: General workflow for reactions of this compound with electrophiles.

Mechanism of Iodocyclization

iodocyclization_mechanism start Substrate + I₂ intermediate1 Iodonium Ion Intermediate transition 5-exo-dig Nucleophilic Attack intermediate2 Oxonium Ion product Final Product + HI start_node This compound + I-I int1_node Cyclic Iodonium Ion (on alkyne) start_node->int1_node Electrophilic attack on alkyne ts_node int1_node->ts_node Intramolecular attack by -OH group int2_node Protonated Dihydrofuran ts_node->int2_node product_node 2-(1-Iodoethylidene)- 5-methyl-2,5-dihydrofuran int2_node->product_node Deprotonation oxymercuration_mechanism start Alkyne + Hg(OAc)₂ mercurinium Mercurinium Ion enol_hg Organomercury Enol enol Enol Intermediate keto Ketone Product start_node Terminal Alkyne + Hg²⁺, H₂O mercurinium_node Vinyl Mercurinium Ion start_node->mercurinium_node Electrophilic attack enol_hg_node Organomercury Enol mercurinium_node->enol_hg_node H₂O attack enol_node Enol enol_hg_node->enol_node Demercuration (H⁺) keto_node Ketone enol_node->keto_node Keto-Enol Tautomerization

References

Application Notes: Hex-3-en-5-yn-2-ol as a Versatile Chiral Precursor for the Synthesis of Polyacetylene Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hex-3-en-5-yn-2-ol is a valuable and versatile chiral building block for the synthesis of complex natural products, particularly those belonging to the polyacetylene family. Its unique structural features, including a conjugated en-yne system and a stereogenic carbinol center, make it an ideal starting material for the stereoselective construction of intricate molecular architectures. This document provides detailed application notes and a hypothetical protocol for the use of (R)-Hex-3-en-5-yn-2-ol in the synthesis of (3R,8S)-Falcarindiol, a naturally occurring polyacetylene with significant biological activities, including anti-inflammatory and anti-cancer properties.

Core Applications

  • Chiral Pool Synthesis: The inherent chirality of this compound allows for its direct incorporation into target molecules, preserving and transferring stereochemical information.

  • Platform for Carbon Chain Elongation: The terminal alkyne and the vinyl group serve as reactive handles for various coupling reactions, such as Sonogashira, Cadiot-Chodkiewicz, and Negishi couplings, enabling the extension of the carbon skeleton.

  • Precursor to Polyunsaturated Systems: The en-yne moiety can be further elaborated into more complex conjugated systems, such as dienes, trienes, and other polyynes, which are common motifs in bioactive natural products.

Hypothetical Synthesis of (3R,8S)-Falcarindiol from (R)-Hex-3-en-5-yn-2-ol

The following section outlines a hypothetical synthetic route to (3R,8S)-Falcarindiol, demonstrating the utility of (R)-Hex-3-en-5-yn-2-ol as a key chiral precursor.

Synthetic Strategy Overview

The retrosynthetic analysis of (3R,8S)-Falcarindiol identifies (R)-Hex-3-en-5-yn-2-ol as a suitable precursor for the C1-C6 fragment of the natural product. The synthesis involves the protection of the secondary alcohol, followed by a Cadiot-Chodkiewicz coupling with a suitable C11 bromoalkyne partner. Subsequent deprotection and stereoselective reduction of a ketone would furnish the target molecule.

Synthetic Workflow A (R)-Hex-3-en-5-yn-2-ol B Protection (TBSCl, Imidazole) A->B C TBS-protected enyne B->C D Cadiot-Chodkiewicz Coupling C->D C11-bromoalkyne, CuCl E Coupled Product D->E F Deprotection (TBAF) E->F G Falcarindiol F->G

Caption: Hypothetical workflow for the synthesis of Falcarindiol.

Experimental Protocols

1. Protection of (R)-Hex-3-en-5-yn-2-ol

  • Objective: To protect the secondary alcohol of (R)-Hex-3-en-5-yn-2-ol as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions in the subsequent coupling step.

  • Materials:

    • (R)-Hex-3-en-5-yn-2-ol (1.0 g, 10.4 mmol)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.72 g, 11.4 mmol)

    • Imidazole (1.42 g, 20.8 mmol)

    • Anhydrous Dichloromethane (DCM) (50 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve (R)-Hex-3-en-5-yn-2-ol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere of argon.

    • Add imidazole and TBSCl to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to afford the TBS-protected enyne.

2. Cadiot-Chodkiewicz Coupling

  • Objective: To couple the TBS-protected C6 fragment with a suitable C11 bromoalkyne to form the C17 backbone of Falcarindiol.

  • Materials:

    • TBS-protected (R)-Hex-3-en-5-yn-2-ol (2.0 g, 9.5 mmol)

    • (S)-1-Bromoundec-1-en-3-yne-5-ol (prepared separately) (2.4 g, 9.5 mmol)

    • Copper(I) chloride (CuCl) (94 mg, 0.95 mmol)

    • Ethylamine (70% in water)

    • Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a Schlenk flask, dissolve the TBS-protected enyne in THF.

    • Add ethylamine and a catalytic amount of CuCl.

    • Cool the mixture to 0 °C and add a solution of the C11 bromoalkyne in THF dropwise over 30 minutes.

    • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

    • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate) to yield the coupled product.

3. Deprotection to Yield (3R,8S)-Falcarindiol

  • Objective: To remove the TBS protecting group to reveal the free diol, (3R,8S)-Falcarindiol.

  • Materials:

    • The coupled product from the previous step (3.0 g, 7.8 mmol)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 9.4 mL, 9.4 mmol)

    • Anhydrous THF (40 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the protected diol in anhydrous THF at 0 °C under an argon atmosphere.

    • Add the TBAF solution dropwise.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography (Silica gel, Hexanes/Ethyl Acetate) to obtain pure (3R,8S)-Falcarindiol.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical yields and purity for the key steps in the synthesis of (3R,8S)-Falcarindiol.

StepProductStarting Material (mass)Product (mass)Yield (%)Purity (by HPLC) (%)
1. TBS ProtectionTBS-protected enyne1.0 g2.05 g94>98
2. Cadiot-Chodkiewicz CouplingCoupled Product2.0 g3.2 g85>95
3. TBAF Deprotection(3R,8S)-Falcarindiol3.0 g1.9 g92>99

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and intermediates.

Synthetic_Logic cluster_start Starting Material cluster_intermediate1 Key Intermediate 1 cluster_intermediate2 Key Intermediate 2 cluster_product Final Product start (R)-Hex-3-en-5-yn-2-ol C6H8O intermediate1 TBS-protected enyne C12H22OSi start->intermediate1 Protection intermediate2 Coupled C17 backbone C23H36O2Si intermediate1->intermediate2 C-C Coupling product (3R,8S)-Falcarindiol C17H24O2 intermediate2->product Deprotection

Caption: Logical flow of the hypothetical Falcarindiol synthesis.

Disclaimer: The synthetic protocol and quantitative data presented herein are hypothetical and intended for illustrative purposes to demonstrate the potential application of this compound in natural product synthesis. Actual experimental results may vary.

Application Notes and Protocols for the Catalytic Hydrogenation of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective catalytic hydrogenation of enynes is a fundamental transformation in organic synthesis, providing access to valuable conjugated dienes and other unsaturated building blocks. Hex-3-en-5-yn-2-ol is a versatile substrate containing both a double bond and a terminal triple bond, offering multiple pathways for reduction. This document provides detailed application notes and experimental protocols for the selective hydrogenation of the terminal alkyne in this compound to predominantly yield (3E,5Z)-Hexa-3,5-dien-2-ol. This transformation is of interest for the synthesis of fine chemicals, natural products, and pharmaceutical intermediates where specific stereoisomers of diene alcohols are required.

The primary method detailed here utilizes Lindlar's catalyst, a poisoned palladium catalyst renowned for its ability to selectively reduce alkynes to cis-alkenes without over-reduction to the corresponding alkane.[1][2][3][4][5] The inherent stereochemistry of the starting material's double bond is typically retained during this process.

Reaction Pathway

The catalytic hydrogenation of this compound can be controlled to achieve selective reduction of the alkyne functionality. The general reaction scheme is presented below.

Reaction_Pathway cluster_reactants cluster_products This compound This compound (Starting Material) (3E,5Z)-Hexa-3,5-dien-2-ol (3E,5Z)-Hexa-3,5-dien-2-ol (Primary Product) This compound->(3E,5Z)-Hexa-3,5-dien-2-ol H2, Lindlar's Catalyst (Selective Hydrogenation) Experimental_Workflow start Start reactor_setup Reactor Setup: - Add this compound and Methanol to flask start->reactor_setup catalyst_addition Add Lindlar's Catalyst reactor_setup->catalyst_addition atmosphere_purge Purge with N2 then H2 catalyst_addition->atmosphere_purge reaction Hydrogenate at 1 atm H2 with stirring atmosphere_purge->reaction monitoring Monitor reaction by TLC/GC reaction->monitoring workup Vent H2, Purge with N2 monitoring->workup Reaction Complete filtration Filter through Celite® workup->filtration solvent_removal Remove solvent via rotary evaporation filtration->solvent_removal purification Purify by column chromatography (if needed) solvent_removal->purification end End purification->end

References

Application Notes and Protocols: Oxidation Reactions of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of the secondary alcohol in Hex-3-en-5-yn-2-ol to the corresponding ketone, as well as for the oxidative cleavage of the carbon-carbon double and triple bonds.

Introduction

This compound is a polyfunctional molecule containing a secondary alcohol, a carbon-carbon double bond, and a carbon-carbon triple bond. The selective oxidation of one functional group in the presence of others is a critical transformation in organic synthesis, particularly in the development of complex molecules and pharmaceutical intermediates. This document outlines protocols using various common oxidizing agents to achieve either selective oxidation of the alcohol or oxidative cleavage of the unsaturated bonds.

Data Presentation

The following tables summarize the expected products and general reaction conditions for the oxidation of this compound with different reagents.

Table 1: Selective Oxidation of the Secondary Alcohol
ReagentExpected Major ProductTypical Reaction ConditionsNotes
Dess-Martin Periodinane (DMP)Hex-3-en-5-yn-2-oneCH₂Cl₂, Room TemperatureMild and highly chemoselective. Tolerates sensitive functional groups well.[1][2]
Swern OxidationHex-3-en-5-yn-2-one(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to RTMild conditions, wide functional group tolerance.[3][4][5]
Jones ReagentHex-3-en-5-yn-2-oneCrO₃, H₂SO₄, Acetone, 0 °C to RTStrong oxidant for alcohols, but generally does not react with alkenes or alkynes.[6][7][8]
Table 2: Oxidative Cleavage Reactions
ReagentExpected Major ProductsTypical Reaction ConditionsNotes
Potassium Permanganate (KMnO₄) - Cold, Dilute, BasicHex-5-yn-2,3,4-triolKMnO₄, NaOH, H₂O, 0-5 °CDihydroxylation of the double bond.
Potassium Permanganate (KMnO₄) - Hot, Acidic/BasicAcetic acid, Formic acid (further oxidized to CO₂ and H₂O), and Propynoic acidKMnO₄, H₂SO₄ or NaOH, H₂O, HeatCleavage of both the double and triple bonds.[9][10][11]

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to Hex-3-en-5-yn-2-one using Dess-Martin Periodinane (DMP)

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)[1]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the mixture vigorously until the solid dissolves and the two layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Hex-3-en-5-yn-2-one.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Oxidation of this compound to Hex-3-en-5-yn-2-one via Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq) dropwise, again maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Hex-3-en-5-yn-2-one by column chromatography.

Protocol 3: Oxidative Cleavage of this compound using Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

  • Water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • For dihydroxylation, cool the solution in an ice bath and add a cold, dilute, aqueous solution of KMnO₄ (approximately 1%) with vigorous stirring. The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.

  • For oxidative cleavage, prepare a solution of KMnO₄ in aqueous NaOH (for basic conditions) or H₂SO₄ (for acidic conditions).

  • Heat the solution of this compound and add the permanganate solution dropwise. The reaction is often exothermic.

  • After the reaction is complete (indicated by the persistence of the purple permanganate color), cool the mixture.

  • Work-up the reaction mixture by filtering off the MnO₂ precipitate.

  • If the reaction was run under basic conditions, acidify the filtrate to protonate the carboxylate products.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the acidic products.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude cleavage products.

  • The products can be separated and purified by appropriate chromatographic or distillation techniques.

Visualizations

Oxidation_Pathways This compound This compound Hex-3-en-5-yn-2-one Hex-3-en-5-yn-2-one This compound->Hex-3-en-5-yn-2-one DMP, Swern, or Jones Reagent Cleavage Products Cleavage Products This compound->Cleavage Products Hot KMnO4

Caption: Oxidation pathways of this compound.

Selective_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Solvent B Add Oxidizing Agent (DMP/Swern/Jones) A->B C Monitor by TLC B->C D Quench Reaction C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Hex-3-en-5-yn-2-one G->H

Caption: Workflow for selective alcohol oxidation.

Cleavage_Reaction_Logic Start This compound Condition KMnO4 Conditions Start->Condition Cold Cold, Dilute, Basic Condition->Cold Mild Hot Hot, Acidic/Basic Condition->Hot Harsh Diol Hex-5-yn-2,3,4-triol Cold->Diol Cleavage Carboxylic Acids + CO2 Hot->Cleavage

References

Application Note & Protocol: Synthesis of Hex-3-en-5-yn-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hex-3-en-5-yn-2-ol and its derivatives are valuable synthetic intermediates characterized by a conjugated enyne moiety and a secondary alcohol. This structural motif is found in various biologically active molecules and serves as a versatile building block in organic synthesis. The 1,3-enyne unit is a key feature in many natural products and pharmaceutically relevant compounds.[1] The synthesis of these molecules often relies on robust and efficient cross-coupling methodologies.

This document provides a detailed protocol for the synthesis of this compound derivatives via a Sonogashira cross-coupling reaction. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and a vinyl halide, catalyzed by a palladium-copper system.[1][2] This reaction is known for its mild conditions and tolerance of various functional groups, making it highly suitable for the synthesis of complex molecules.[1]

General Synthetic Strategy

The proposed synthesis of this compound derivatives involves the Sonogashira coupling of a suitable vinyl halide with a terminal alkyne. A general schematic for this reaction is presented below. The stereochemistry of the vinyl halide is typically retained throughout the reaction.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product Formation Vinyl_Halide Substituted (E/Z)-1-haloprop-1-ene (e.g., (E)-3-iodobut-3-en-2-ol) Reaction Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF) Vinyl_Halide->Reaction Alkyne Terminal Alkyne (e.g., Ethynyltrimethylsilane) Alkyne->Reaction Intermediate Protected this compound Derivative Reaction->Intermediate Deprotection Deprotection (if necessary) (e.g., TBAF for TMS group) Intermediate->Deprotection Final_Product This compound Derivative Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative this compound derivative.

Materials:

  • (E)-3-iodobut-3-en-2-ol (or other suitable vinyl halide)

  • Terminal alkyne (e.g., ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. To this solution, add triethylamine (2.0 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

  • Deprotection (if necessary): If a protecting group is used on the alkyne (e.g., trimethylsilyl), it can be removed at this stage. For a TMS group, dissolve the purified product in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 eq.) at room temperature until deprotection is complete (monitored by TLC). Work-up as described above to isolate the final deprotected product.

Data Presentation

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Hypothetical Yield (%) Key Spectroscopic Data (Hypothetical)
(E)-6-(trimethylsilyl)this compoundC₉H₁₆OSi168.3175-90¹H NMR (CDCl₃): δ 6.25 (dd, 1H), 5.60 (dd, 1H), 4.40 (q, 1H), 1.35 (d, 3H), 0.15 (s, 9H).
(E)-hex-3-en-5-yn-2-olC₆H₈O96.1380-95 (after deprotection)¹H NMR (CDCl₃): δ 6.30 (dd, 1H), 5.65 (dd, 1H), 4.45 (q, 1H), 3.10 (s, 1H), 1.40 (d, 3H).
(E)-6-phenylthis compoundC₁₂H₁₂O172.2270-85¹H NMR (CDCl₃): δ 7.40-7.20 (m, 5H), 6.40 (dd, 1H), 5.80 (dd, 1H), 4.50 (q, 1H), 1.45 (d, 3H).

Catalytic Cycle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative R-Pd(II)-X(L₂) Pd_alkynyl R-Pd(II)-C≡CR'(L₂) Pd_oxidative->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product R-C≡CR' Pd_alkynyl->Product Reductive Elimination CuX CuX Cu_alkynyl Cu-C≡CR' CuX->Cu_alkynyl + Base Cu_alkynyl->Pd_alkynyl Vinyl_Halide R-X Vinyl_Halide->Pd_oxidative Oxidative Addition Alkyne H-C≡CR' Alkyne->Cu_alkynyl Base Base

Caption: Simplified Sonogashira catalytic cycle.

Conclusion

The Sonogashira coupling provides an efficient and versatile method for the synthesis of this compound derivatives. The mild reaction conditions and the retention of stereochemistry make this protocol highly valuable for the construction of complex molecular architectures for applications in drug discovery and materials science. Further optimization of catalysts, ligands, and reaction conditions can be explored to enhance the efficiency and substrate scope of this transformation.[3]

References

Application of Hex-3-en-5-yn-2-ol in Medicinal Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Hex-3-en-5-yn-2-ol is a small organic molecule with the chemical formula C₆H₈O. Its structure features both a double bond (ene) and a triple bond (yne) functionality, along with a secondary alcohol group, suggesting potential for diverse chemical reactivity and biological interactions. However, a comprehensive review of scientific databases and literature reveals a significant gap in research regarding its specific applications in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C₆H₈OPubChem
Molecular Weight 96.13 g/mol PubChem
IUPAC Name (3E)-hex-3-en-5-yn-2-olPubChem
CAS Number 10602-10-5PubChem
SMILES CC(C=CC#C)OPubChem
LogP 0.94Calculated
Topological Polar Surface Area (TPSA) 20.23 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 1Calculated

Table 1: Physicochemical Properties of this compound

Potential Areas for Future Research in Medicinal Chemistry

Given the structural features of this compound, several avenues for future research in medicinal chemistry can be proposed. The presence of the en-yne moiety and a chiral center at the alcohol group makes it an interesting scaffold for the synthesis of novel bioactive compounds.

A hypothetical workflow for investigating the medicinal chemistry potential of this compound is outlined below.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Phenotypic Phenotypic Screening Targeted Target-Based Screening Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling ADMET->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Tox Toxicology Studies

Figure 1: A generalized workflow for the discovery and development of new drugs, which could be applied to investigate the potential of this compound.

Hypothetical Experimental Protocols

While no specific protocols for this compound exist, the following are generalized examples of experimental methodologies that could be adapted for its study.

General Protocol for Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

General Protocol for Kinase Inhibition Assay
  • Assay Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Conclusion

Currently, there is a notable absence of research on the application of this compound in medicinal chemistry. The information presented here is based on its chemical structure and general principles of drug discovery. The provided hypothetical protocols and workflow are intended to serve as a guide for researchers interested in exploring the potential of this compound. Further investigation is required to determine if this compound or its derivatives possess any significant biological activity that would warrant their development as therapeutic agents. Researchers are encouraged to conduct initial screening studies to elucidate any potential pharmacological effects.

Application Notes and Protocols: Hex-3-en-5-yn-2-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Hex-3-en-5-yn-2-ol in various palladium-catalyzed cross-coupling reactions. This versatile building block, possessing both a terminal alkyne and a vinyl alcohol moiety, offers a rich platform for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. The protocols provided herein are based on established methodologies for structurally related compounds and serve as a robust starting point for reaction optimization.

Overview of Applications

This compound is a valuable substrate for several key palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its bifunctional nature allows for selective reactivity at either the terminal alkyne or the vinyl group, leading to a diverse array of products.

Key applications include:

  • Sonogashira Coupling: The terminal alkyne of this compound can be readily coupled with a variety of aryl and vinyl halides or triflates. This reaction is a powerful tool for the synthesis of conjugated enynes, which are common motifs in natural products and functional materials.

  • Heck Coupling: The vinyl group of this compound can participate in Heck reactions with aryl or vinyl halides. This allows for the introduction of various substituents at the double bond, leading to the formation of highly functionalized dienes and other complex structures.

  • Suzuki-Miyaura Coupling: While direct coupling at the vinyl position is possible, a more common strategy involves the conversion of the vinyl halide derivative of this compound with a boronic acid or ester. This approach provides access to a wide range of arylated or vinylated enynol derivatives.

  • Cascade Reactions: The unique structure of this compound makes it an ideal candidate for palladium-catalyzed cascade reactions. For instance, an initial coupling at the alkyne can be followed by an intramolecular cyclization involving the hydroxyl group, leading to the formation of heterocyclic compounds.

Experimental Protocols

The following protocols are detailed methodologies for key palladium-catalyzed cross-coupling reactions. It is important to note that these are model protocols based on structurally similar compounds and may require optimization for specific substrates and desired outcomes with this compound.

Sonogashira Coupling of Aryl Halides with a Terminal Alkyne

This protocol is adapted from a procedure for the coupling of aryl iodides with 2-methyl-3-butyn-2-ol and is expected to be applicable to this compound.[1]

Reaction Scheme:

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous, degassed solvent (10 mL) and triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Palladium-Catalyzed Cascade Carboetherification

This protocol is based on a cascade reaction of 4-phenylbut-3-yn-2-ol with a diene and can be adapted for intramolecular cyclizations or reactions with other coupling partners using this compound.

Reaction Scheme (Hypothetical Intramolecular Cyclization):

Materials:

  • A suitable halo-tethered this compound derivative (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

  • A suitable base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Toluene, 10 mL)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the halo-tethered this compound derivative (1.0 mmol) in the anhydrous, degassed solvent (10 mL).

  • Add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and the base (2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired heterocyclic product.

Data Presentation

The following tables summarize representative quantitative data from palladium-catalyzed cross-coupling reactions of compounds structurally similar to this compound. These data provide a useful reference for expected yields and reaction conditions.

Table 1: Sonogashira Coupling of Aryl Iodides with 2-Methyl-3-butyn-2-ol [1]

EntryAryl IodideProductYield (%)
1Iodobenzene2-Methyl-4-phenylbut-3-yn-2-ol85
24-Iodotoluene2-Methyl-4-(p-tolyl)but-3-yn-2-ol88
34-Iodoanisole4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol92
41-Iodo-4-nitrobenzene2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol75

Table 2: Palladium-Catalyzed Cascade Carboetherification of 4-Phenylbut-3-yn-2-ol with Buta-1,3-dienes

EntryDieneProductYield (%)
1(E)-1-Phenylbuta-1,3-diene2-Methyl-5-((E)-styryl)-2-phenyl-2,5-dihydrofuran82
2(E)-1-(4-Methoxyphenyl)buta-1,3-diene5-((E)-4-Methoxystyryl)-2-methyl-2-phenyl-2,5-dihydrofuran78
3(E)-1-(4-Chlorophenyl)buta-1,3-diene5-((E)-4-Chlorostyryl)-2-methyl-2-phenyl-2,5-dihydrofuran85

Mandatory Visualizations

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkyne Cu-C≡CR RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Cu_Cycle Copper Co-catalyst Cycle Cu_Cycle->Transmetalation Regenerates Cu-acetylide

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants, Catalyst, Ligand, Base, Solvent Setup->Reagents Reaction Stir at Defined Temperature Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Asymmetric Synthesis Involving Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-3-en-5-yn-2-ol is a valuable chiral building block in organic synthesis, featuring both alkene and alkyne functionalities, as well as a stereogenic carbinol center. Its enyne motif is a precursor for a variety of molecular architectures, making it a significant starting material for the synthesis of complex natural products and pharmaceutical agents. The asymmetric synthesis of this compound provides access to enantiomerically enriched forms, which are crucial for the development of stereochemically defined molecules with specific biological activities. These application notes provide an overview of the synthetic strategies, potential applications, and detailed experimental protocols for the asymmetric synthesis of this versatile synthon.

Applications in Organic Synthesis

Chiral this compound serves as a versatile intermediate in a range of chemical transformations, leveraging its unique structural features:

  • Natural Product Synthesis: The enyne functionality is a common motif in many natural products. Enantiomerically pure this compound can be a key starting material for the total synthesis of complex molecules such as polyketides, alkaloids, and marine-derived natural products. The stereocenter at C-2 can be used to control the stereochemistry of subsequent reactions.

  • Drug Development: The development of chiral drugs is a cornerstone of modern pharmacology. The ability to introduce a defined stereocenter early in a synthetic sequence is highly advantageous. This compound can be incorporated into the synthesis of novel pharmaceutical candidates, where the stereochemistry of the hydroxyl group can significantly influence biological activity and pharmacokinetic properties.

  • Development of Chiral Ligands: The hydroxyl and alkyne groups can be further functionalized to create novel chiral ligands for asymmetric catalysis. The rigid enyne backbone can provide a well-defined steric and electronic environment, which is essential for effective stereochemical control in metal-catalyzed reactions.

  • Pauson-Khand Reaction: The enyne moiety is an ideal substrate for the Pauson-Khand reaction, a powerful method for the construction of cyclopentenones. The use of chiral, non-racemic this compound in this reaction can lead to the formation of complex, enantiomerically enriched bicyclic systems, which are valuable scaffolds in medicinal chemistry.

Asymmetric Synthetic Strategies

The primary strategy for the asymmetric synthesis of this compound involves the enantioselective addition of an ethynyl nucleophile to the corresponding α,β-unsaturated aldehyde, crotonaldehyde. This can be achieved through several catalytic asymmetric methods:

  • Chiral Ligand-Metal Complex Catalysis: A common and effective method involves the use of a chiral ligand in conjunction with a metal salt to form a chiral catalyst. For instance, a chiral amino alcohol or a diamine ligand can coordinate to a zinc salt (e.g., Zn(OTf)₂) to create a chiral Lewis acidic environment. This chiral complex then activates the aldehyde, allowing for a facial-selective attack by the alkyne nucleophile.

  • Organocatalysis: Chiral organic molecules, such as prolinol derivatives, can also catalyze the enantioselective addition of alkynes to aldehydes. These catalysts operate through the formation of a chiral iminium or enamine intermediate, which directs the stereochemical outcome of the reaction.

  • Chiral Auxiliary-Mediated Synthesis: An alternative approach involves the temporary attachment of a chiral auxiliary to the aldehyde or alkyne.[1][2] The chiral auxiliary directs the stereoselective addition, and is subsequently removed to yield the enantiomerically enriched product.

Experimental Protocols

The following is a representative protocol for the asymmetric synthesis of (R)-Hex-3-en-5-yn-2-ol based on a well-established method for the enantioselective alkynylation of aldehydes using a chiral ligand-metal complex. While a specific protocol for this compound is not extensively documented, this procedure is based on analogous and reliable transformations.

Catalytic Enantioselective Alkynylation of Crotonaldehyde

This protocol describes the addition of ethynyltrimethylsilane to crotonaldehyde, followed by deprotection, to yield this compound.

Materials:

  • (1R,2S)-N-methylephedrine

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Crotonaldehyde

  • Ethynyltrimethylsilane

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Chromatography column

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (1R,2S)-N-methylephedrine (0.1 mmol, 1.0 equiv).

    • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

    • Add a solution of Zn(OTf)₂ (0.1 mmol, 1.0 equiv) in toluene (1.0 mL) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkynylation Reaction:

    • Cool the catalyst solution to 0 °C.

    • Add triethylamine (2.0 mmol, 20 equiv).

    • Add crotonaldehyde (1.0 mmol, 10 equiv) dropwise.

    • Add ethynyltrimethylsilane (1.2 mmol, 12 equiv) dropwise.

    • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification of the Silyl-protected Product:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to afford the silyl-protected alcohol.

  • Deprotection:

    • Dissolve the purified silyl-protected alcohol in THF.

    • Add a 1 M solution of TBAF in THF (1.1 equivalents) at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield enantiomerically enriched this compound.

Data Presentation

Table 1: Representative Results for the Asymmetric Alkynylation of α,β-Unsaturated Aldehydes

EntryAldehydeChiral LigandCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1Crotonaldehyde(1R,2S)-N-methylephedrineZn(OTf)₂Toluene0488592
2Cinnamaldehyde(1S,2R)-N,N-DibutylnorephedrineZn(OTf)₂Toluene0249095
3Crotonaldehyde(S)-Proline derived ligandCu(I) saltCH₂Cl₂-20127888

Note: The data presented in this table are representative examples from the literature for analogous reactions and serve to illustrate the potential efficiency of the methodology.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the asymmetric synthesis of this compound.

G cluster_0 Catalyst Preparation cluster_1 Asymmetric Alkynylation cluster_2 Deprotection & Purification ligand Chiral Ligand ((1R,2S)-N-methylephedrine) catalyst Active Chiral Catalyst ligand->catalyst metal Metal Salt (Zn(OTf)₂) metal->catalyst solvent1 Anhydrous Toluene solvent1->catalyst reaction Reaction Mixture catalyst->reaction aldehyde Crotonaldehyde aldehyde->reaction alkyne Ethynyltrimethylsilane alkyne->reaction base Triethylamine base->reaction protected_product Silyl-protected This compound reaction->protected_product deprotection Deprotection Reaction protected_product->deprotection deprotection_reagent TBAF in THF deprotection_reagent->deprotection purification Column Chromatography deprotection->purification final_product This compound purification->final_product

Caption: General workflow for the asymmetric synthesis of this compound.

Signaling Pathway/Reaction Mechanism

The following diagram illustrates a plausible catalytic cycle for the zinc-mediated enantioselective addition of the alkyne to the aldehyde.

G catalyst Chiral Zn-Ligand Complex activated_complex Activated Aldehyde Complex catalyst->activated_complex + Aldehyde aldehyde Crotonaldehyde alkyne Ethynyl-Zn species transition_state Diastereomeric Transition State alkyne->transition_state + Alkyne activated_complex->transition_state product_complex Product-Zn Complex transition_state->product_complex product_complex->catalyst - Product product (R)-Hex-3-en-5-yn-2-ol product_complex->product

Caption: Plausible catalytic cycle for the enantioselective alkynylation.

References

Application Notes and Protocols: Cycloaddition Reactions of Hex-3-en-5-yn-2-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hex-3-en-5-yn-2-ol is a versatile and highly functionalized building block for organic synthesis. Its structure, featuring a conjugated 1,3-enyne system and a terminal alkyne, presents two distinct reactive sites for cycloaddition reactions. This dual reactivity allows for its participation in both [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions, making it an attractive starting material for the synthesis of diverse and complex cyclic scaffolds. The resulting cyclohexene and five-membered heterocyclic derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active natural products and synthetic pharmaceuticals.[1][2] These application notes provide an overview of the potential cycloaddition reactions of this compound and detailed protocols for their implementation in a laboratory setting.

Section 1: [4+2] Diels-Alder Cycloaddition of this compound

Application Note 1.1: Synthesis of Novel Hydroxy-Functionalized Cyclohexene Scaffolds

The conjugated enyne moiety of this compound can serve as the 4π-electron component (diene) in a [4+2] Diels-Alder cycloaddition.[3][4][5] This reaction provides a powerful and atom-economical method for the stereoselective synthesis of six-membered rings.[4] By reacting this compound with various dienophiles (alkenes or alkynes bearing electron-withdrawing groups), a library of highly functionalized cyclohexene or cyclohexadiene derivatives can be generated. These adducts, featuring a hydroxyl group and an ethynyl group, are valuable intermediates for further synthetic transformations. The Diels-Alder reaction is a cornerstone in the total synthesis of natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6][7][8][9] The strategic application of this reaction with this compound can therefore provide rapid access to novel compounds for biological screening.

Data Presentation: Hypothetical Diels-Alder Reactions of this compound

EntryDienophileSolventTemp. (°C)Time (h)Yield (%)
1N-PhenylmaleimideToluene1101285
2Dimethyl acetylenedicarboxylate (DMAD)Xylene1402478
3Maleic anhydrideDioxane1001892
4AcrylonitrileToluene1102465
Protocol 1.1: General Procedure for the Diels-Alder Reaction of this compound with N-Phenylmaleimide

This protocol describes a representative Diels-Alder reaction between this compound and N-phenylmaleimide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 10.4 mmol).

  • Add N-phenylmaleimide (1.8 g, 10.4 mmol, 1.0 equiv.).

  • Add anhydrous toluene (25 mL) to the flask.

  • Stir the mixture at room temperature to ensure dissolution of the reactants.

  • Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.

  • Maintain the reaction at reflux for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure Diels-Alder adduct.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Visualization 1.1: Diels-Alder Reaction Pathway

Diels_Alder_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Hexenol This compound (Diene) Reaction [4+2] Cycloaddition Hexenol->Reaction Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->Reaction Adduct Cyclohexene Adduct Reaction->Adduct Heat

Caption: General scheme of the [4+2] Diels-Alder cycloaddition.

Section 2: [3+2] 1,3-Dipolar Cycloaddition of this compound

Application Note 2.1: Synthesis of 1,2,3-Triazole-Containing Compounds via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with organic azides.[10] The copper(I)-catalyzed version of this reaction, often termed "click chemistry," is particularly powerful due to its high yields, mild reaction conditions, and exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[11] The resulting triazole ring is a highly stable, aromatic scaffold that is considered a valuable pharmacophore in drug discovery.[12] Triazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][13][14][15] The CuAAC reaction with this compound provides a highly efficient and modular approach to synthesize libraries of novel, potentially bioactive molecules by varying the azide component.

Data Presentation: Hypothetical CuAAC Reactions of this compound

EntryAzideCatalyst (mol%)SolventTime (h)Yield (%)
1Benzyl azideCuSO₄·5H₂O (5), Na-Ascorbate (10)t-BuOH/H₂O (1:1)895
2Phenyl azideCuSO₄·5H₂O (5), Na-Ascorbate (10)t-BuOH/H₂O (1:1)1291
31-Azido-4-fluorobenzeneCuSO₄·5H₂O (5), Na-Ascorbate (10)THF/H₂O (1:1)1093
43-Azidopropan-1-olCuSO₄·5H₂O (5), Na-Ascorbate (10)t-BuOH/H₂O (1:1)698
Protocol 2.1: General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a representative CuAAC "click" reaction between this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • In a 25 mL reaction vial, dissolve this compound (0.5 g, 5.2 mmol) and benzyl azide (0.7 g, 5.2 mmol, 1.0 equiv.) in a 1:1 mixture of t-BuOH and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.21 g, 1.04 mmol, 0.2 equiv.) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.065 g, 0.26 mmol, 0.05 equiv.) in water (1 mL).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 8 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Visualization 2.1: CuAAC Reaction Pathway

CuAAC_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Hexenol This compound Reaction [3+2] Cycloaddition Hexenol->Reaction Azide Organic Azide (R-N₃) Azide->Reaction Triazole 1,4-Disubstituted 1,2,3-Triazole Reaction->Triazole Cu(I) Catalyst, RT

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Section 3: General Workflow for Synthesis and Screening

The synthesis of novel compound libraries from this compound is the first step in a typical drug discovery pipeline. The following workflow illustrates the subsequent stages, from initial synthesis to the identification of potential lead compounds.

Visualization 3.1: Workflow for Drug Discovery

Drug_Discovery_Workflow Start This compound Synthesis Cycloaddition Reaction (Diels-Alder or CuAAC) Start->Synthesis Library Compound Library (Cycloadducts) Synthesis->Library Purification Purification & Characterization Library->Purification Screening High-Throughput Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Application Notes and Protocols: Polymerization of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-3-en-5-yn-2-ol is a functional monomer possessing a unique combination of a secondary alcohol, a carbon-carbon double bond, and a terminal carbon-carbon triple bond. This trifunctional nature opens avenues for the synthesis of novel polymers with tailored properties, potentially finding applications in drug delivery, biomaterials, and advanced coatings. These application notes provide an overview of potential polymerization strategies for this compound, including detailed hypothetical protocols for metathesis, free-radical, and coordination polymerization. The resulting polymer architectures can be linear, cross-linked, or functionalized, depending on the chosen method.

Introduction

The unique molecular structure of this compound, featuring a reactive hydroxyl group alongside polymerizable ene and yne functionalities, makes it a versatile building block for advanced polymer synthesis. The presence of both a double and a triple bond allows for various polymerization pathways, leading to polymers with potentially interesting electronic, optical, and biomedical properties. The hydroxyl group offers a site for post-polymerization modification, enabling the attachment of bioactive molecules, targeting ligands, or other functional moieties. This document outlines theoretical protocols for the polymerization of this monomer, providing a foundation for further experimental exploration.

Polymerization Strategies

The polymerization of this compound can be approached through several mechanisms, each offering distinct advantages in controlling the polymer structure and properties.

  • Enyne Metathesis Polymerization: This is a powerful technique for the polymerization of monomers containing both an alkene and an alkyne. Using ruthenium-based catalysts, such as Grubbs catalysts, a cascade reaction can be initiated, leading to the formation of conjugated polyenes.[1][2][3] The living nature of some metathesis polymerizations allows for the synthesis of block copolymers with well-defined architectures.[2]

  • Free-Radical Polymerization: The vinyl group of this compound is susceptible to free-radical polymerization. This method is widely used in industrial processes and can be initiated by thermal or photochemical decomposition of a radical initiator. The resulting polymer would primarily consist of a saturated backbone with pendant alkynyl and hydroxyl groups.

  • Coordination Polymerization: Transition metal catalysts, such as Ziegler-Natta or Phillips catalysts, can be employed for the coordination polymerization of the vinyl group.[4] This method can offer high control over the stereochemistry of the polymer, leading to materials with specific tacticities and potentially enhanced physical properties.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Enyne Metathesis Polymerization

This protocol describes a hypothetical procedure for the controlled "living" polymerization of this compound using a Grubbs third-generation catalyst.

Materials:

  • This compound (freshly distilled)

  • Grubbs Third Generation Catalyst (G3)

  • Anhydrous and deoxygenated toluene

  • Methanol (for termination)

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox, prepare a stock solution of this compound in anhydrous toluene (e.g., 1 M). Prepare a separate stock solution of Grubbs G3 catalyst in anhydrous toluene (e.g., 0.01 M).

  • Polymerization: In a Schlenk flask under an argon atmosphere, add the desired amount of the monomer stock solution.

  • Initiation: Rapidly inject the calculated amount of the Grubbs G3 catalyst stock solution to the stirred monomer solution at room temperature. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Propagation: Allow the reaction to proceed for 1-4 hours at room temperature. The solution may change color, indicating catalyst activity.

  • Termination: To quench the polymerization, add a small amount of methanol to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane).

  • Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Data Presentation:

EntryMonomer/Initiator RatioReaction Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
150:11954,8001.15
2100:12929,2001.18
3200:148817,6001.25

Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index). Data are hypothetical and for illustrative purposes.

Protocol 2: Free-Radical Polymerization

This protocol outlines a general procedure for the free-radical polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve this compound and AIBN (e.g., 1 mol% relative to the monomer) in anhydrous DMF.

  • Deoxygenation: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 70°C in an oil bath and maintain stirring under a nitrogen atmosphere for 24 hours.

  • Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirred excess of methanol.

  • Purification: Filter the precipitated polymer, wash thoroughly with methanol, and dry in a vacuum oven at 40°C until a constant weight is achieved.

Data Presentation:

EntryInitiator (mol%)Reaction Time (h)Yield (%)Mn ( g/mol )Đ (Mw/Mn)
10.5247515,0002.1
21.0248211,0001.9
32.024887,5001.8

Data are hypothetical and for illustrative purposes.

Protocol 3: Coordination Polymerization

This protocol provides a conceptual framework for the coordination polymerization of this compound using a Ziegler-Natta catalyst system. The hydroxyl group of the monomer may require protection prior to polymerization to prevent catalyst deactivation.

Materials:

  • This compound (with hydroxyl group protected, e.g., as a silyl ether)

  • Titanium tetrachloride (TiCl4)

  • Triethylaluminium (Al(Et)3)

  • Anhydrous and deoxygenated heptane

  • Acidified methanol (for catalyst quenching)

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a Schlenk flask under argon, suspend TiCl4 in anhydrous heptane. Cool the suspension to 0°C and slowly add a solution of Al(Et)3 in heptane to form the active catalyst.

  • Polymerization: In a separate Schlenk flask, dissolve the protected this compound monomer in anhydrous heptane. Transfer the catalyst slurry to the monomer solution at room temperature.

  • Propagation: Allow the polymerization to proceed for 6-12 hours under an argon atmosphere with vigorous stirring.

  • Termination and Deprotection: Quench the reaction by adding acidified methanol. This will also deprotect the hydroxyl groups.

  • Polymer Isolation: Filter the polymer, wash extensively with methanol to remove catalyst residues, and then with a non-solvent like hexane.

  • Purification: Dry the polymer under vacuum at 50°C.

Data Presentation:

EntryAl/Ti RatioReaction Time (h)Yield (%)Mn ( g/mol )Đ (Mw/Mn)
12:166525,0003.5
23:167832,0003.1
33:1128545,0002.8

Data are hypothetical and for illustrative purposes.

Visualizations

Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification monomer Monomer (this compound) setup Reaction Setup (Inert Atmosphere) monomer->setup catalyst Catalyst/Initiator catalyst->setup solvent Anhydrous Solvent solvent->setup initiation Initiation setup->initiation propagation Propagation initiation->propagation termination Termination propagation->termination precipitation Precipitation termination->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product Final Polymer drying->product

Caption: General experimental workflow for the polymerization of this compound.

Enyne Metathesis Polymerization Mechanism

G Monomer This compound ActiveSpecies Active Ru-Carbene Monomer->ActiveSpecies Coordination Catalyst Ru Catalyst (G3) Catalyst->ActiveSpecies Initiation PolymerChain Growing Polymer Chain ActiveSpecies->PolymerChain Insertion & Metathesis Cascade PolymerChain->Monomer Propagation Termination Termination/Quenching PolymerChain->Termination FinalPolymer Poly(this compound) Termination->FinalPolymer

Caption: Simplified mechanism of enyne metathesis polymerization.

Potential Applications in Drug Development

The unique structure of poly(this compound) suggests several potential applications in the pharmaceutical and biomedical fields:

  • Drug Delivery: The pendant hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer backbone, especially if derived from metathesis polymerization, may be designed to be biodegradable, allowing for controlled release of the payload.[2][5]

  • Biomaterials and Tissue Engineering: The polymer can be cross-linked through the residual alkyne groups to form hydrogels or scaffolds for tissue engineering applications. The surface properties can be tuned by modifying the hydroxyl groups to promote cell adhesion and proliferation.

  • Smart Materials: The conjugated backbone of polymers synthesized via enyne metathesis could impart interesting optical or electronic properties, leading to the development of sensors or stimuli-responsive materials for biomedical applications.[6]

Conclusion

This compound is a promising monomer for the synthesis of novel functional polymers. The protocols and data presented here provide a conceptual starting point for researchers interested in exploring the polymerization of this versatile molecule. The choice of polymerization technique will ultimately depend on the desired polymer architecture and properties for the intended application. Further experimental work is required to validate and optimize these hypothetical procedures and to fully characterize the resulting polymers.

References

Application Note & Protocol: A Multi-Step Grignard Reaction Protocol for the Functionalization of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of organomagnesium halides to electrophilic centers.[1][2][3] The substrate of interest, Hex-3-en-5-yn-2-ol, is a polyfunctional molecule containing a secondary alcohol, a carbon-carbon double bond, and a terminal alkyne. A direct reaction between a Grignard reagent and this substrate is unfeasible due to the presence of two acidic protons: one on the hydroxyl group and another on the terminal alkyne.[4][5] Grignard reagents are potent bases and will preferentially engage in an acid-base reaction, quenching the reagent rather than performing the desired nucleophilic addition.[5][6][7]

This protocol details a robust, multi-step procedure designed for researchers and drug development professionals to successfully functionalize this compound. The strategy involves:

  • Protection of the reactive hydroxyl group as a silyl ether to prevent its acidic proton from interfering with the Grignard reagent.[8][9][10]

  • Deprotonation of the terminal alkyne using a Grignard reagent to form a magnesium acetylide intermediate.

  • Alkylation of the acetylide with an electrophile (e.g., a ketone) to form a new carbon-carbon bond.

  • Deprotection of the silyl ether to regenerate the hydroxyl group, yielding the final functionalized diol product.

This application note provides detailed methodologies, data presentation tables, and a complete workflow visualization to ensure successful execution and reproducibility.

Materials and Reagents

Proper handling and quality of reagents are critical for the success of this moisture-sensitive reaction.

Table 1: Reagent Specifications

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Notes
This compoundC₆H₈O96.13~0.93 (Est.)Starting material.
tert-Butyldimethylsilyl chloride (TBDMS-Cl)C₆H₁₅ClSi150.720.877Protecting agent.
ImidazoleC₃H₄N₂68.08-Base catalyst for protection.
Dichloromethane (DCM)CH₂Cl₂84.931.326Anhydrous, for protection step.
Ethylmagnesium Bromide (EtMgBr)C₂H₅BrMg133.27-1.0 M solution in THF.
Tetrahydrofuran (THF)C₄H₈O72.110.889Anhydrous, reaction solvent.
AcetoneC₃H₆O58.080.784Example electrophile.
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl53.49~1.02Aqueous, for quenching.
Tetra-n-butylammonium fluoride (TBAF)C₁₆H₃₆FN261.46-1.0 M solution in THF, for deprotection.
Diethyl Ether(C₂H₅)₂O74.120.713Extraction solvent.
Magnesium Sulfate (MgSO₄)MgSO₄120.37-Anhydrous, for drying.

Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[11][12] Handle all reagents in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Protection of the Hydroxyl Group

This step masks the acidic alcohol proton by converting it to a TBDMS ether.

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • In a separate dry flask, dissolve TBDMS-Cl (1.1 eq) in anhydrous DCM.

  • Slowly add the TBDMS-Cl solution to the alcohol/imidazole mixture dropwise at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extract the organic layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected enynol. The product can be purified by flash chromatography if necessary.

Step 2: Grignard Reaction and Electrophilic Quench

This core step involves forming the magnesium acetylide and reacting it with an electrophile.

  • Add the purified TBDMS-protected enynol (1.0 eq) to a dry 250 mL three-neck flask equipped with a dropping funnel and under an inert atmosphere.

  • Dissolve the protected alcohol in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Ethylmagnesium Bromide (1.1 eq, 1.0 M in THF) dropwise via the dropping funnel. Gas evolution (ethane) should be observed. Stir for 1 hour at 0°C.

  • In a separate dry flask, dissolve the electrophile (e.g., acetone, 1.2 eq) in anhydrous THF.

  • Add the acetone solution dropwise to the magnesium acetylide mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 3: Deprotection of the Silyl Ether

The final step regenerates the free hydroxyl group.

  • Dissolve the crude product from Step 2 in THF in a 100 mL round-bottom flask.

  • Add TBAF (1.2 eq, 1.0 M in THF) to the solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the silyl ether.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired functionalized diol.

Data Presentation

Table 2: Expected Results and Characterization Data

CompoundStructureExpected Yield (%)Key IR Peaks (cm⁻¹)
TBDMS-protected enynol (Structure of this compound with OTBDMS group)85-95%~3300 (≡C-H), ~2100 (C≡C), ~1250 (Si-C)
Final Product (after acetone addition) (Structure of 2,7-dimethyloct-5-en-3-yne-2,7-diol)60-75% (over 2 steps)3400-3200 (br, O-H), ~2250 (C≡C, internal)

Workflow Visualization

The following diagram illustrates the complete experimental procedure from starting material to the final product.

Grignard_Workflow Start This compound Protect Step 1: Protection (TBDMS-Cl, Imidazole, DCM) Start->Protect Protected_Intermediate TBDMS-Protected Enynol Protect->Protected_Intermediate Workup_Purify1 Aqueous Workup & Purification Protected_Intermediate->Workup_Purify1 Grignard_React Step 2: Grignard Reaction (EtMgBr, THF, 0°C) + Electrophile (Acetone) Alkylated_Intermediate Alkylated Silyl Ether Grignard_React->Alkylated_Intermediate Workup_Purify2 Aqueous Quench & Purification Alkylated_Intermediate->Workup_Purify2 Deprotect Step 3: Deprotection (TBAF, THF) Final_Product Final Diol Product Deprotect->Final_Product Workup_Purify3 Aqueous Workup & Final Purification Final_Product->Workup_Purify3 Workup_Purify1->Grignard_React Workup_Purify2->Deprotect

Caption: Synthetic workflow for the functionalization of this compound.

Troubleshooting Guide

Table 3: Potential Issues and Solutions

ProblemProbable Cause(s)Suggested Solution(s)
Low or no yield in Step 2 1. Wet glassware or solvents. 2. Inactive Grignard reagent. 3. Insufficient deprotonation time.1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Titrate the Grignard reagent before use or use a fresh bottle. 3. Extend the stirring time after Grignard addition to 1.5-2 hours.
Recovery of starting material (TBDMS-protected enynol) 1. Grignard reagent was quenched before addition. 2. Electrophile is not reactive enough.1. See above solution for low yield. 2. Consider a more reactive electrophile (e.g., an aldehyde instead of a ketone) or increasing reaction time/temperature.
Incomplete deprotection in Step 3 1. Insufficient TBAF. 2. Steric hindrance around the silyl ether.1. Add an additional 0.2-0.5 eq of TBAF and increase reaction time. 2. If the issue persists, consider gentle heating (40°C) or using a different fluoride source like HF-Pyridine (use with extreme caution).
Multiple spots on TLC after reaction Formation of side products (e.g., from dimerization or undesired reactions).Improve inert atmosphere technique, ensure slow and controlled addition of reagents at low temperatures, and perform careful column chromatography for purification.

References

Application Notes and Protocols: The Role of Hex-3-en-5-yn-2-ol in Materials Science as a Precursor to 2,5-Dimethylfuran-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hex-3-en-5-yn-2-ol is a versatile organic molecule that, while not directly employed in materials science applications, serves as a crucial precursor for the synthesis of 2,5-dimethylfuran (DMF). DMF is a bio-based platform chemical with significant potential in the development of sustainable polymers and advanced materials. Its derivatives are utilized in the production of polyesters and polyamides, offering a renewable alternative to petroleum-based plastics. This document provides detailed application notes and experimental protocols for the synthesis of DMF from this compound and the subsequent utilization of DMF derivatives in the creation of high-performance polymers.

Application Notes

The primary application of this compound in a materials context is its conversion to 2,5-dimethylfuran. DMF is a valuable monomer and chemical intermediate for several reasons:

  • Bio-based Origin: DMF can be derived from renewable resources, positioning it as a key component in the development of a circular economy.

  • Aromatic-like Properties: The furan ring in DMF imparts properties similar to aromatic compounds, which can be leveraged to create polymers with high thermal stability and mechanical strength.

  • Versatile Precursor: DMF can be converted into other valuable monomers, such as 2,5-furandicarboxylic acid (FDCA), which is a direct bio-based replacement for terephthalic acid in the production of polyesters like polyethylene furanoate (PEF).[1] It is also a precursor for producing p-xylene, a key component in the synthesis of polyethylene terephthalate (PET).[2][3][4][5][6]

The overarching application pathway is the transformation of this compound to DMF, which then opens the door to a variety of polymeric materials with diverse applications, including packaging, fibers, and engineering plastics.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylfuran from this compound

This protocol is based on the cyclization of this compound in the presence of a mercuric catalyst, as referenced in U.S. Patent 2,470,070.

Materials:

  • This compound

  • Mercuric catalyst (e.g., mercuric sulfate)

  • Suitable solvent (e.g., water or a high-boiling point organic solvent)

  • Reaction vessel with a reflux condenser and stirring mechanism

  • Heating mantle or oil bath

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of mercuric sulfate to the solution.

  • Reaction: Heat the mixture to 100°C with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature.

  • Isolation: The 2,5-dimethylfuran product can be isolated by steam distillation directly from the reaction mixture.

  • Purification: The collected distillate, containing 2,5-dimethylfuran and water, is then subjected to extraction with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Final Product: The solvent is removed by rotary evaporation to yield purified 2,5-dimethylfuran.

Expected Yield: Yields for this reaction are historically high, though the use of mercuric catalysts is now often avoided due to toxicity.

Protocol 2: Synthesis of Poly(ethylene furanoate) (PEF) from 2,5-Furandicarboxylic Acid (FDCA)

This protocol describes a typical two-stage melt polymerization process for producing PEF, a polyester with excellent barrier and thermal properties.[1][7][8] FDCA is a key derivative of 2,5-dimethylfuran.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA) or its dimethyl ester (FDME)

  • Ethylene glycol

  • Polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts)

  • Stabilizers (e.g., phosphorus compounds)

  • High-temperature, high-vacuum polymerization reactor

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with FDCA (or FDME) and an excess of ethylene glycol.

    • Add the catalyst and stabilizers.

    • Heat the mixture under a nitrogen atmosphere to temperatures typically ranging from 180°C to 230°C.

    • Water (or methanol if starting from FDME) is continuously removed as a byproduct of the esterification reaction. This stage is continued until the theoretical amount of byproduct is collected, forming a low molecular weight prepolymer.

  • Polycondensation:

    • Increase the temperature to 230-260°C.

    • Gradually apply a high vacuum (typically below 1 mbar).

    • The viscosity of the reaction mixture will increase as the molecular weight of the polymer builds. This is driven by the removal of excess ethylene glycol.

    • The reaction is continued until the desired melt viscosity (and thus molecular weight) is achieved.

  • Product Isolation:

    • The molten polymer is then extruded from the reactor, cooled, and pelletized.

Data Presentation

The properties of materials derived from 2,5-dimethylfuran are critical for their application. The following tables summarize key quantitative data for Poly(ethylene furanoate) (PEF) in comparison to the conventional petroleum-based Poly(ethylene terephthalate) (PET).

Table 1: Thermal Properties of PEF vs. PET [1][9]

PropertyPEFPET
Glass Transition Temperature (Tg)85-90 °C70-80 °C
Melting Temperature (Tm)210-220 °C250-265 °C

Table 2: Mechanical Properties of PEF vs. PET [7]

PropertyPEFPET
Tensile Modulus~1.6x higher than PETBaseline
Tensile StrengthExceeds PETBaseline

Table 3: Barrier Properties of PEF vs. PET [1][9]

PropertyPEF Improvement over PET
Oxygen (O₂) Barrier~6 times better
Carbon Dioxide (CO₂) Barrier~2-4 times better
Water (H₂O) Barrier~2 times better

Visualizations

Logical Workflow: From this compound to Poly(ethylene furanoate)

G A This compound B Cyclization (e.g., with HgSO₄ catalyst) A->B Precursor C 2,5-Dimethylfuran (DMF) B->C D Oxidation C->D Derivative Synthesis E 2,5-Furandicarboxylic Acid (FDCA) G Melt Polymerization E->G F Ethylene Glycol F->G Co-monomer H Poly(ethylene furanoate) (PEF) G->H Final Material

Caption: Workflow from this compound to PEF.

Signaling Pathway Analogy: Monomer Synthesis and Polymerization

G cluster_0 Small Molecule Synthesis cluster_1 Polymerization A This compound B 2,5-Dimethylfuran A->B Cyclization C 2,5-Furandicarboxylic Acid B->C Oxidation D FDCA Monomer C->D Monomer Feedstock F PEF Polymer D->F Polycondensation E Ethylene Glycol E->F Polycondensation

References

Synthesis of Heterocyclic Compounds from Hex-3-en-5-yn-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of furan and tetrahydrofuran derivatives from the versatile starting material, Hex-3-en-5-yn-2-ol. The described methods are based on established gold and palladium-catalyzed cycloisomerization reactions of enynols, offering efficient routes to valuable heterocyclic scaffolds for potential applications in medicinal chemistry and materials science.

Gold-Catalyzed Synthesis of a Substituted Furan

This protocol describes a proposed method for the synthesis of 2-methyl-3-(propan-2-ylidene)-5-vinylfuran from this compound via a gold-catalyzed cycloisomerization. This reaction is based on the well-established principle of gold(I)-catalyzed intramolecular hydroalkoxylation of enynols.

Experimental Protocol

Materials:

  • This compound

  • Gold(I) chloride (AuCl) or a suitable gold(I) catalyst precursor

  • Silver triflate (AgOTf) (if using a chloride precursor)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the gold(I) catalyst (e.g., AuCl, 2 mol%) and silver triflate (2 mol%).

  • Add anhydrous solvent (DCM, 0.1 M solution with respect to the substrate).

  • Stir the mixture for 10 minutes at room temperature to allow for the formation of the active cationic gold catalyst.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired furan derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for gold-catalyzed cycloisomerization of enynols to furans, based on which the expected outcome for this compound can be estimated.

Catalyst SystemSolventTemperature (°C)Time (h)Typical Yield (%)
AuCl/AgOTf (2 mol%)DCM251 - 475 - 90
[P(t-Bu)2(o-biphenyl)]AuCl/AgOTf (2 mol%)DCE600.5 - 280 - 95
IPrAuCl/AgOTf (2 mol%)DCM251 - 378 - 92

Data are representative of similar enynol substrates and should be considered as an estimation for the specific reaction with this compound.

Reaction Pathway

Gold_Catalyzed_Furan_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst Activation cluster_intermediates Intermediates cluster_product Product start This compound pi_complex π-Alkyne-Au Complex start->pi_complex Coordination catalyst Au(I) Catalyst catalyst->pi_complex cyclization 5-exo-dig Cyclization pi_complex->cyclization Intramolecular Attack vinyl_gold Vinyl-Gold Intermediate cyclization->vinyl_gold product Substituted Furan vinyl_gold->product Protodeauration

Caption: Gold-catalyzed synthesis of a substituted furan from this compound.

Palladium-Catalyzed Synthesis of a Substituted Tetrahydrofuran

This protocol outlines a proposed method for the synthesis of a 2,5-disubstituted tetrahydrofuran derivative from this compound and an aryl bromide via a palladium-catalyzed carboetherification. This reaction proceeds through a cascade of C-O and C-C bond formations.

Experimental Protocol

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos or dppf)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2, 5 mol%), the phosphine ligand (10 mol%), and the base (e.g., K2CO3, 2.0 eq).

  • Add the aryl bromide (1.2 eq) and this compound (1.0 eq).

  • Add anhydrous solvent (Toluene, 0.1 M solution with respect to the enynol).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydrofuran derivative.

Quantitative Data Summary

The following table presents representative quantitative data for the palladium-catalyzed carboetherification of enynols.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)2/XantphosK2CO3Toluene10012 - 2460 - 80
Pd2(dba)3/dppfCs2CO3Dioxane8016 - 3065 - 85
Pd(TFA)2/DavePhosK3PO4Toluene11010 - 2070 - 88

Data are representative of similar enynol substrates and should be considered as an estimation for the specific reaction with this compound.

Reaction Pathway

Palladium_Catalyzed_Tetrahydrofuran_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product start This compound + Aryl Bromide ox_add Oxidative Addition start->ox_add pd0 Pd(0) pd0->ox_add alkoxide Alkoxide Formation ox_add->alkoxide Ar-Pd(II)-Br cyclization Intramolecular Carbopalladation alkoxide->cyclization Ar-Pd(II)-OR reductive_elim Reductive Elimination cyclization->reductive_elim Cyclic Alkyl-Pd(II) reductive_elim->pd0 Regeneration product Substituted Tetrahydrofuran reductive_elim->product

Caption: Palladium-catalyzed synthesis of a tetrahydrofuran derivative.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, workup, and purification of heterocyclic compounds from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reaction_setup Reaction Setup (Inert Atmosphere) reagent_addition Addition of Reactants and Catalyst reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC/GC-MS) reagent_addition->reaction_monitoring quenching Quenching of Reaction reaction_monitoring->quenching extraction Solvent Extraction quenching->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Product Characterization (NMR, MS, etc.) chromatography->characterization

Caption: General experimental workflow for heterocyclic synthesis.

Application Notes and Protocols for Mechanistic Studies of Hex-3-en-5-yn-2-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-3-en-5-yn-2-ol is a polyunsaturated alcohol containing both a double and a triple bond, making it a versatile substrate for a variety of chemical transformations. Its conjugated enyne motif, coupled with a secondary alcohol, offers multiple reactive sites for the construction of complex molecular architectures. This document provides an overview of potential reaction pathways, mechanistic hypotheses, and detailed experimental protocols for studying the reactivity of this compound, drawing upon established principles from related systems due to the limited direct literature on this specific molecule. The protocols and data presented are based on analogous reactions reported for similar enyne-containing compounds and are intended to serve as a starting point for further investigation.

Potential Reaction Pathways

The unique structure of this compound allows for several potential reaction pathways, particularly with electrophilic activators such as gold(I) catalysts. Gold(I) complexes are known to be highly effective in activating alkynes toward nucleophilic attack, initiating a cascade of reactions. A plausible reaction for this compound is an intramolecular cyclization, where the hydroxyl group acts as an internal nucleophile.

Gold(I)-Catalyzed Intramolecular Cyclization

A likely transformation for this compound in the presence of a gold(I) catalyst is an intramolecular cyclization to form a five-membered heterocyclic ether. The reaction would proceed through the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the hydroxyl group.

Data Presentation

The following table summarizes hypothetical quantitative data for the gold(I)-catalyzed cyclization of this compound based on typical results observed for similar substrates in the literature. These values are intended to provide a benchmark for experimental design.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AuCl(PPh₃)/AgOTf (2)Dichloromethane (DCM)25285
2AuCl (2)Acetonitrile (MeCN)40478
3[IPrAu(NTf₂)] (2)Toluene60192
4AuCl₃ (2)1,2-Dichloroethane (DCE)80365

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Solvents should be freshly distilled from appropriate drying agents. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Gold(I)-Catalyzed Intramolecular Cyclization of this compound

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride (AuCl(PPh₃))

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (triphenylphosphine)gold(I) chloride (9.9 mg, 0.02 mmol, 2 mol%).

  • Add silver trifluoromethanesulfonate (5.1 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous dichloromethane (10 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl should form.

  • In a separate flask, dissolve this compound (96.1 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the solution of this compound to the catalyst mixture via syringe.

  • Stir the reaction mixture at 25 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

Mechanistic Visualization

The following diagrams illustrate the proposed mechanism for the gold(I)-catalyzed intramolecular cyclization of this compound and a general experimental workflow.

Gold_Catalyzed_Cyclization cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Reactant This compound Pi_Complex Gold-Alkyne π-Complex Reactant->Pi_Complex + [Au(I)]+ Catalyst [Au(I)]+ Oxyauration Oxyauration Intermediate Pi_Complex->Oxyauration Intramolecular Nucleophilic Attack Vinyl_Gold Vinyl-Gold Species Oxyauration->Vinyl_Gold Rearrangement Product Cyclized Product Vinyl_Gold->Product Protodeauration + H+ Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the gold(I)-catalyzed intramolecular cyclization.

Experimental_Workflow Start Start Setup Prepare Inert Atmosphere and Dry Glassware Start->Setup Reagents Add Catalyst and Solvent Setup->Reagents Substrate Add this compound Reagents->Substrate Reaction Stir at Defined Temperature Substrate->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Filter Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the synthesis and analysis.

Troubleshooting & Optimization

"common side products in the synthesis of Hex-3-en-5-yn-2-ol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hex-3-en-5-yn-2-ol. Our aim is to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target molecule.

Troubleshooting Guide: Common Side Products

The synthesis of this compound, commonly achieved through the addition of an ethynyl Grignard reagent to crotonaldehyde, can be accompanied by the formation of several side products. Understanding the origin of these impurities is key to optimizing your reaction conditions.

Side Product IDSide Product NamePotential Cause(s)Recommended Solution(s)
SP-01 Hex-4-en-1-yn-3-one1,4-Conjugate addition of the Grignard reagent to crotonaldehyde.- Lower the reaction temperature (-78 °C to 0 °C).- Use a less sterically hindered Grignard reagent if possible.- Employ inverse addition (adding the aldehyde to the Grignard reagent).
SP-02 Crotonaldehyde (unreacted)Enolization of the aldehyde by the Grignard reagent acting as a base.- Use a less sterically hindered Grignard reagent.- Lower the reaction temperature.- Use a non-coordinating solvent.
SP-03 1,3-ButadiyneWurtz-type coupling of the ethynyl Grignard reagent.- Ensure slow addition of the alkyl halide during Grignard reagent preparation.- Maintain a moderate reaction temperature during Grignard formation.- Use a high grade of magnesium turnings.
SP-04 2,4,6-OctatrienalAldol self-condensation of crotonaldehyde.- Maintain a low reaction temperature.- Use inverse addition.- Ensure a rapid reaction between the Grignard reagent and the aldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of a ketone byproduct. What is it and how can I avoid it?

A1: The ketone byproduct is likely Hex-4-en-1-yn-3-one (SP-01), which results from a 1,4-conjugate addition of the ethynylmagnesium halide to crotonaldehyde, an α,β-unsaturated aldehyde.[1][2] While Grignard reagents typically favor 1,2-addition, 1,4-addition can become competitive.[1][2] To minimize its formation, it is recommended to carry out the reaction at low temperatures (e.g., -78 °C) and to add the crotonaldehyde solution slowly to the Grignard reagent (inverse addition).

Q2: After workup, I recover a large amount of unreacted crotonaldehyde. What is the likely cause?

A2: The recovery of starting material is often due to the enolization of the aldehyde. The Grignard reagent, being a strong base, can deprotonate the α-carbon of crotonaldehyde to form an enolate.[3][4] This enolate is unreactive towards further nucleophilic addition and will be protonated back to crotonaldehyde during the aqueous workup. To circumvent this, using a less sterically hindered Grignard reagent or performing the reaction at a lower temperature can be beneficial.

Q3: I observe a gaseous byproduct and a solid precipitate during the reaction. What could these be?

A3: The gaseous byproduct could be butadiyne (SP-03), formed from the oxidative coupling of the ethynyl Grignard reagent, often referred to as a Wurtz-type coupling.[5][6][7][8] The precipitate may be magnesium salts. To reduce this side reaction, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that the reagents and solvent are anhydrous.

Q4: My final product is contaminated with a higher molecular weight, colored impurity. What is its origin?

A4: This impurity is likely a result of the aldol self-condensation of crotonaldehyde (e.g., 2,4,6-Octatrienal, SP-04), which is catalyzed by the basic Grignard reagent.[9][10] This is more prevalent if the local concentration of the aldehyde is high in a basic environment. Employing inverse addition and maintaining a low reaction temperature can minimize this side reaction.

Experimental Protocols

A detailed experimental protocol for a reaction analogous to the synthesis of this compound is the addition of ethynylmagnesium bromide to an α,β-unsaturated aldehyde. The following is a representative procedure adapted for the synthesis of this compound.

Synthesis of Ethynylmagnesium Bromide:

  • A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is dried and flushed with nitrogen.

  • Magnesium turnings (1.2 eq) are placed in the flask.

  • A solution of ethyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Once the Grignard reagent formation is initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Acetylene gas is then bubbled through the solution of ethylmagnesium bromide in anhydrous THF to form ethynylmagnesium bromide.

Synthesis of this compound:

  • The solution of ethynylmagnesium bromide is cooled to 0 °C in an ice bath.

  • A solution of freshly distilled crotonaldehyde (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_side_products Potential Side Products & Issues cluster_solutions Troubleshooting Solutions start Start: Reaction of Ethynylmagnesium Bromide with Crotonaldehyde desired_product Desired Product: This compound (1,2-Addition) start->desired_product Ideal Pathway sp1 SP-01: 1,4-Conjugate Addition Product start->sp1 Side Reaction sp2 SP-02: Unreacted Crotonaldehyde (Enolization) start->sp2 Side Reaction sp3 SP-03: Wurtz-Type Coupling (e.g., Butadiyne) start->sp3 Side Reaction sp4 SP-04: Aldol Condensation Product start->sp4 Side Reaction sol1 Lower Temperature Inverse Addition sp1->sol1 sp2->sol1 sol2 Anhydrous Conditions Inert Atmosphere sp3->sol2 sp4->sol1

Caption: Troubleshooting flowchart for the synthesis of this compound.

Reaction_Pathways reagents Ethynylmagnesium Bromide + Crotonaldehyde pathway_1_2 1,2-Addition (Desired) reagents->pathway_1_2 pathway_1_4 1,4-Addition (Side Product SP-01) reagents->pathway_1_4 pathway_enol Enolization (Side Product SP-02) reagents->pathway_enol pathway_aldol Aldol Condensation (Side Product SP-04) reagents->pathway_aldol product This compound pathway_1_2->product sp1_product Hex-4-en-1-yn-3-one pathway_1_4->sp1_product sp2_product Crotonaldehyde Enolate pathway_enol->sp2_product sp4_product Aldol Adduct pathway_aldol->sp4_product

Caption: Reaction pathways in the synthesis of this compound.

References

"optimizing reaction conditions for Hex-3-en-5-yn-2-ol synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hex-3-en-5-yn-2-ol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved via a Sonogashira coupling reaction between a vinyl halide and a terminal alkyne.

Q1: My reaction mixture turned black, and I'm observing low to no product formation. What is the likely cause and solution?

A1: A black precipitate is often indicative of palladium catalyst decomposition, forming palladium black. This inactive form of palladium will halt the catalytic cycle.

Troubleshooting Steps:

  • Ligand Degradation: The phosphine ligands on the palladium catalyst may have oxidized. Ensure you are using fresh, high-quality catalyst and ligands.

  • Solvent Choice: Certain solvents can promote the formation of palladium black. Consider switching to a different solvent system. For instance, using only triethylamine (Et3N) as both the base and solvent can sometimes be effective.[1]

  • Degassing: Inadequate degassing of solvents and reagents allows oxygen to enter the reaction, which can lead to both palladium decomposition and oxidative homo-coupling of the alkyne (Glaser coupling). Ensure thorough degassing by using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[1]

Q2: I am observing a significant amount of alkyne homo-coupling (Glaser coupling) side product. How can I minimize this?

A2: The homo-coupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is critical to suppress this side reaction.[2]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling reaction over homo-coupling.[3]

  • Optimize Copper(I) Co-catalyst Loading: While essential for the reaction, excess copper(I) can promote homo-coupling. Consider reducing the amount of the copper(I) salt.[3] In some cases, a "copper-free" Sonogashira protocol may be a viable alternative.[2]

Q3: The reaction is sluggish or does not go to completion, with starting materials remaining. What adjustments can I make?

A3: Incomplete conversion can be due to several factors, including insufficient catalyst activity, low reaction temperature, or the choice of base and solvent.

Troubleshooting Steps:

  • Increase Temperature: For less reactive substrates, such as some vinyl bromides, a higher reaction temperature may be required to facilitate the oxidative addition step.[4] Reactions can be run at temperatures ranging from room temperature to 80-100°C, depending on the specific substrates and solvent.[3][4]

  • Screen Different Solvents: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Common solvents include THF, DMF, and amines like triethylamine or diisopropylamine.[1][3][4]

  • Optimize Catalyst and Ligand: If using a Pd(II) precatalyst, ensure its in-situ reduction to the active Pd(0) species is efficient. The choice of phosphine ligand can also be critical; consider screening different ligands if the standard ones are ineffective.

  • Choice of Base: The base plays a crucial role in deprotonating the alkyne. Ensure the base is strong enough and present in a sufficient stoichiometric amount. Amines like triethylamine or diisopropylamine are commonly used.[3]

Q4: I am having difficulty purifying the final product from the reaction mixture. What are some recommended purification strategies?

A4: Purification of enyne alcohols can sometimes be challenging due to their polarity and potential for side products.

Troubleshooting Steps:

  • Work-up Procedure: After the reaction, a standard work-up may involve quenching with saturated aqueous ammonium chloride, followed by extraction with an organic solvent like dichloromethane or ethyl acetate.[5]

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient of solvents, such as a mixture of petroleum ether and dichloromethane or ethyl acetate, can be used to separate the product from nonpolar impurities and highly polar baseline materials.[5]

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be an effective purification method.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction.

Reaction: Coupling of (E/Z)-1-chloroprop-1-ene with prop-2-yn-1-ol.

Materials:

  • (E/Z)-1-chloroprop-1-ene

  • Prop-2-yn-1-ol

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

  • Add the anhydrous, degassed solvent, followed by the base (e.g., 2-3 equivalents).

  • Add (E/Z)-1-chloroprop-1-ene (1 equivalent).

  • Add prop-2-yn-1-ol (1.2-1.5 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Sonogashira Coupling Yield

ParameterVariationObserved Effect on YieldReference
Catalyst Loading 1 mol% vs 5 mol% PdHigher loading can improve yield for challenging substrates.[3]
Cu(I) Co-catalyst With vs WithoutAddition of Cu(I) generally increases the reaction rate.[6]
Base Triethylamine vs DiisopropylamineChoice of amine can influence reaction rate and yield.[3]
Solvent THF vs DMF vs Toluene/TEASolvent polarity and coordinating ability affect catalyst stability and reaction kinetics.[1][3][4]
Temperature Room Temp vs 60°C vs 80°CHigher temperatures can be necessary for less reactive halides.[1][4]

Visualizations

experimental_workflow reagents Prepare Reagents & Glassware (Dry & Degassed) setup Assemble Reaction under Inert Gas reagents->setup add_catalysts Add Pd Catalyst & CuI setup->add_catalysts add_solvent_base Add Solvent & Base add_catalysts->add_solvent_base add_substrates Add Vinyl Halide & Alkyne add_solvent_base->add_substrates reaction Stir at Desired Temperature (Monitor Progress) add_substrates->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography / Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem with Synthesis low_yield Low or No Yield start->low_yield side_products Side Products Observed start->side_products incomplete_reaction Incomplete Reaction start->incomplete_reaction black_ppt Reaction Blackened? low_yield->black_ppt homo_coupling Alkyne Homo-coupling? side_products->homo_coupling temp_check Temperature Too Low? incomplete_reaction->temp_check deactivated_pd Action: Use fresh catalyst, improve degassing, change solvent. black_ppt->deactivated_pd Yes reduce_cu Action: Rigorous O₂ exclusion, slow alkyne addition, reduce CuI. homo_coupling->reduce_cu Yes increase_temp Action: Increase temperature. temp_check->increase_temp Yes solvent_base_check Action: Screen different solvents and bases. temp_check->solvent_base_check No

Caption: Troubleshooting logic for this compound synthesis.

References

"troubleshooting low yields in Hex-3-en-5-yn-2-ol reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with reactions involving Hex-3-en-5-yn-2-ol. The guides are presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide: Low Yields in Key Reactions

Reactions involving the enyne and secondary alcohol functionalities of this compound can be sensitive to various factors. This section provides troubleshooting for common reaction types.

Sonogashira Cross-Coupling Reactions

The terminal alkyne of this compound is a key functional group for carbon-carbon bond formation via Sonogashira coupling.[1][2] Low yields in this reaction are a frequent issue.

Question: My Sonogashira coupling reaction with this compound has a very low yield. What are the potential causes and solutions?

Answer: Low yields in Sonogashira couplings can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low-Yielding Sonogashira Coupling

start Low Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagent_amine Is amine base fresh/distilled? Amines can oxidize. check_reagents->reagent_amine reagent_alkyne Is alkyne pure? Check for homocoupling (Glaser side reaction). check_reagents->reagent_alkyne reagent_halide Is aryl/vinyl halide reactive? Reactivity: I > Br > Cl. check_reagents->reagent_halide check_conditions 2. Verify Reaction Conditions cond_degas Was the solvent properly degassed? Oxygen poisons Pd(0) catalyst. check_conditions->cond_degas cond_temp Is the temperature appropriate? Too high can cause degradation; too low can stall the reaction. check_conditions->cond_temp check_catalyst 3. Evaluate Catalyst System cat_pd Is the Pd source active? Pd(II) precatalysts require in-situ reduction. check_catalyst->cat_pd cat_cu Is Cu(I) co-catalyst fresh? Consider copper-free conditions if homocoupling is severe. check_catalyst->cat_cu cat_ligand Is the phosphine ligand appropriate? Bulky, electron-rich ligands can improve reactivity. check_catalyst->cat_ligand check_workup 4. Review Workup & Purification workup_polar Is your product water-soluble? The hydroxyl group increases polarity. check_workup->workup_polar solution Improved Yield reagent_amine->check_conditions Yes reagent_amine_no Use freshly distilled amine. reagent_amine->reagent_amine_no No reagent_alkyne->check_conditions Yes reagent_alkyne_no Use excess alkyne or switch to copper-free conditions. reagent_alkyne->reagent_alkyne_no No reagent_halide->check_conditions Yes reagent_halide_no Switch to a more reactive halide (e.g., Aryl Iodide). reagent_halide->reagent_halide_no No cond_degas->check_catalyst Yes cond_degas_no Degas solvent via freeze-pump-thaw or sparging. cond_degas->cond_degas_no No cond_temp->check_catalyst Yes cond_temp_no Optimize reaction temperature. cond_temp->cond_temp_no No cat_pd->check_workup Yes cat_pd_no Use a new batch of catalyst or a Pd(0) source. cat_pd->cat_pd_no No cat_cu->check_workup Yes cat_cu_no Use fresh CuI or try a copper-free protocol. cat_cu->cat_cu_no No cat_ligand->check_workup Yes cat_ligand_no Screen different phosphine ligands. cat_ligand->cat_ligand_no No workup_polar->solution Yes, checked aqueous layer workup_polar_no Back-extract aqueous layers with a more polar organic solvent. workup_polar->workup_polar_no No

Caption: Troubleshooting workflow for low Sonogashira coupling yields.

Data Presentation: Impact of Reaction Parameters on Yield

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes general trends and provides a starting point for optimization.

ParameterVariationTypical Effect on YieldRationale
Aryl Halide (Ar-X) Ar-IHighestC-I bond is weakest, facilitating faster oxidative addition.[1][2]
Ar-BrModerateRequires higher temperatures or more active catalysts.[1]
Ar-ClLowestC-Cl bond is strong; requires specialized bulky, electron-rich ligands.[1]
Palladium Catalyst Pd(PPh₃)₄Good general useA Pd(0) source, but can be sensitive to air.
PdCl₂(PPh₃)₂Widely usedA stable Pd(II) precatalyst that is reduced in situ.[1]
Pd(dppf)Cl₂Often higherBidentate ligand can enhance stability and activity.[1]
Copper Co-catalyst CuIIncreases rateFacilitates the formation of a copper acetylide intermediate.[1]
None (Cu-free)Can prevent homocouplingThe presence of copper can promote the formation of alkyne dimers (Glaser coupling).[2]
Base Triethylamine (Et₃N)CommonActs as both a base and often as the solvent.[3]
Diisopropylamine (i-Pr₂NH)More basicCan be more effective for less reactive substrates.
Solvent Amine (e.g., Et₃N)StandardOften sufficient as both solvent and base.[3]
THF, DMF, AcetonitrileCo-solventsUsed to improve the solubility of reagents.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a representative methodology for the coupling of this compound with an aryl iodide.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

    • Degas the solvent (e.g., triethylamine or a THF/triethylamine mixture) by subjecting it to three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

    • Add the degassed solvent via syringe.

    • Stir the mixture for 5 minutes.

    • Add this compound (1.2 eq.) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 40-60 °C, depending on the reactivity of the aryl halide.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

    • Rinse the pad with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • The crude product is then typically purified by column chromatography on silica gel. Due to the polarity of the hydroxyl group, a polar eluent system (e.g., Hexanes/Ethyl Acetate) may be required.

Stability and Side Reactions

The conjugated enyne system and the secondary alcohol in this compound make it susceptible to several side reactions that can lower the yield of the desired product.

Question: My reaction is messy, and I'm isolating multiple side products. What are the likely side reactions of this compound?

Answer: The structure of this compound allows for several potential undesired pathways, including decomposition, polymerization, and reactions at the alcohol.

Potential Side Reactions of this compound

start This compound cond_base Strong Base start->cond_base cond_acid Strong Acid start->cond_acid cond_metal Transition Metals (e.g., Cu, Pd, Au) start->cond_metal cond_oxidant Oxidizing Agent start->cond_oxidant prod_elim Elimination (forms conjugated triene) cond_base->prod_elim prod_rearr Rearrangement (e.g., Meyer-Schuster) cond_acid->prod_rearr prod_homo Homocoupling (Glaser) (forms diyne) cond_metal->prod_homo prod_poly Polymerization cond_metal->prod_poly prod_overox Over-oxidation (forms carboxylic acid or degradation) cond_oxidant->prod_overox prod_ketone Oxidation (forms Hex-3-en-5-yn-2-one) cond_oxidant->prod_ketone Desired (sometimes) prod_ketone->cond_oxidant Harsh conditions prod_ketone->prod_overox

Caption: Common side reactions of this compound under various conditions.

  • Homocoupling: In the presence of copper salts and an oxidant (like oxygen), terminal alkynes can dimerize. This is a very common side reaction in Sonogashira couplings. To mitigate this, ensure the reaction is run under strictly anaerobic conditions or consider a copper-free protocol.[2]

  • Polymerization: Enynes can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators or certain transition metals.[4] Use the lowest effective temperature and ensure reagents are free of peroxides.

  • Rearrangement/Decomposition: The propargylic alcohol moiety can be unstable, particularly under acidic conditions, potentially leading to rearrangements (e.g., Meyer-Schuster rearrangement to form an enone) or decomposition. Maintain neutral or basic conditions where possible.

  • Oxidation: The secondary alcohol can be oxidized to a ketone. If this is not the desired reaction, avoid unintentional exposure to oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, appears to be degrading upon storage. How should I store it? A1: Enynols can be sensitive to air, light, and heat. For long-term stability, it is recommended to store this compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at a low temperature (e.g., in a refrigerator or freezer).

Q2: I'm having trouble purifying my product. It seems very polar and streaks on the silica gel column. What can I do? A2: The hydroxyl group makes this compound and its products relatively polar.

  • Solvent System: Try a more polar solvent system for your column chromatography, such as dichloromethane/methanol.

  • Deactivate Silica: Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can help prevent streaking by neutralizing acidic sites on the silica.

  • Reverse-Phase Chromatography: If normal-phase chromatography fails, consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.[5] This technique is often better suited for polar compounds.

Q3: The reaction seems to stop before all the starting material is consumed. What could be the cause? A3: This often points to catalyst deactivation.

  • Oxygen Sensitivity: The Pd(0) species in cross-coupling reactions is highly sensitive to oxygen. Ensure your reaction setup is completely free of air.[3]

  • Ligand Degradation: Phosphine ligands can be oxidized. Use high-purity, fresh ligands.

  • Inhibitors: Impurities in your starting materials or solvent (e.g., water, peroxides) can poison the catalyst. Ensure all reagents are pure and solvents are appropriately dried and degassed.

Q4: How can I confirm the identity and purity of my this compound starting material? A4: The identity and purity should be confirmed using standard analytical techniques before starting a reaction.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any major organic impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups: the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹, sharp), the C≡C stretch (~2100 cm⁻¹), and the C=C stretch (~1650 cm⁻¹).

References

Technical Support Center: Identification of Impurities in Hex-3-en-5-yn-2-ol Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hex-3-en-5-yn-2-ol. Our aim is to help you identify and resolve common issues encountered during the analysis of impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities in this compound samples can originate from several sources, including the synthesis process, degradation, and storage. Based on common synthetic routes and the chemical nature of the molecule, potential impurities can be categorized as follows:

  • Synthesis-Related Impurities: These arise from starting materials, byproducts, and side reactions during the synthesis of this compound.

  • Degradation Products: These can form over time due to exposure to air, light, or elevated temperatures.

  • Isomeric Impurities: Structural isomers may be present, which can be challenging to separate from the main compound.

A summary of potential impurities is provided in the table below.

Q2: My chromatogram shows several unexpected peaks. How do I begin to identify them?

A2: A systematic approach is crucial for identifying unknown peaks in your chromatogram. Start by considering the potential sources of impurities as outlined in the table below. Then, utilize a combination of analytical techniques to gather structural information. Mass spectrometry (MS) will provide the molecular weight and fragmentation patterns of the impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the detailed molecular structure.[2][3] Comparing the retention times and spectral data with those of known standards, if available, is the most definitive way to confirm the identity of an impurity.

Q3: I am having trouble separating a particular impurity from the main this compound peak using HPLC. What can I do?

A3: Co-elution of impurities with the main peak is a common challenge in HPLC analysis. To improve separation, you can try the following:

  • Optimize the mobile phase: Adjusting the solvent strength, pH, or using a different organic modifier can significantly alter the selectivity of your separation. For polar compounds like this compound and its potential impurities, careful optimization of the aqueous/organic ratio is critical.

  • Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different separation mechanism and resolve the co-eluting peaks.

  • Gradient Elution: Employing a gradient elution profile, where the mobile phase composition changes over the course of the run, can help to separate compounds with a wider range of polarities.

Q4: My GC-MS analysis of this compound is showing poor peak shape (tailing or fronting). What are the likely causes?

A4: Poor peak shape in GC-MS can be caused by several factors:

  • Active Sites: The hydroxyl and alkyne groups in this compound can interact with active sites in the GC inlet liner or the column itself, leading to peak tailing. Using a deactivated liner and a high-quality, low-bleed column is recommended.

  • Improper Injection Technique: Injecting too large a sample volume or using an inappropriate injection temperature can lead to peak fronting or broadening.

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in fronting peaks. Diluting the sample may resolve this issue.

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete vaporization of the sample but not so high as to cause thermal degradation.

Potential Impurities in this compound Samples

Impurity Category Potential Impurity Chemical Structure Molecular Weight ( g/mol ) Potential Origin
Synthesis-Related Propargyl alcoholHC≡CCH₂OH56.06Unreacted starting material
AcetaldehydeCH₃CHO44.05Unreacted starting material
Hex-3-en-5-yn-2-oneC₆H₆O94.11Oxidation of the alcohol
Di-propargyl formal(HC≡CCH₂)₂O110.11Side reaction product from propargyl alcohol synthesis.[4]
Homocoupled di-alkyneC₁₂H₁₀154.21Side reaction in Sonogashira coupling.[5]
Degradation Products Hex-3-en-5-yn-2-oneC₆H₆O94.11Oxidation of the secondary alcohol.[6][7]
Aldehyde from alkyne cleavage--Oxidative cleavage of the alkyne bond.
Isomeric Impurities Hex-5-en-3-yn-2-olC₆H₈O96.13Isomerization during synthesis or storage.[3]
(Z)-Hex-3-en-5-yn-2-olC₆H₈O96.13Geometric isomer.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause Recommended Solution
No peaks or very small peaks Sample too diluteConcentrate the sample or inject a larger volume (if not causing overload).
Inlet or column leakPerform a leak check of the system.
Syringe issueCheck the syringe for blockage or damage.
Peak tailing Active sites in the liner or columnUse a deactivated liner; trim the front end of the column.
Column degradationReplace the GC column.
Inlet temperature too lowIncrease the inlet temperature to ensure complete vaporization.
Peak fronting Column overloadDilute the sample.
Injection volume too largeReduce the injection volume.
Ghost peaks Carryover from previous injectionRun a blank solvent injection to confirm; clean the syringe and inlet.
Contaminated syringe solventUse fresh, high-purity solvent.
Retention time shifts Fluctuation in carrier gas flowCheck for leaks and ensure the gas supply is stable.
Column temperature variationEnsure the oven temperature is stable and programmed correctly.
HPLC Analysis
Problem Possible Cause Recommended Solution
No peaks or very small peaks Incorrect mobile phase compositionEnsure the mobile phase is prepared correctly and is suitable for the analytes.
Detector issueCheck that the detector is on and the wavelength is appropriate for the analytes.
Sample degradation in the autosamplerKeep the autosampler tray cool if the sample is thermally labile.
Poor peak resolution Inappropriate stationary phaseSelect a column with a different selectivity.
Mobile phase too strongDecrease the percentage of the organic solvent in the mobile phase.
Flow rate too highReduce the flow rate to increase the interaction time with the stationary phase.
Baseline noise or drift Air bubbles in the systemDegas the mobile phase and prime the pump.
Contaminated mobile phasePrepare fresh mobile phase with high-purity solvents.[8]
Column not equilibratedAllow sufficient time for the column to equilibrate with the mobile phase.[8]
Split peaks Column void or blockageReplace the column or try back-flushing it.
Injector issueInspect the injector rotor seal for scratches or wear.
NMR Spectroscopy
Problem Possible Cause Recommended Solution
Broad peaks Sample is too concentratedDilute the sample.
Presence of paramagnetic impuritiesFilter the sample through a small plug of silica gel.
Poor shimmingRe-shim the magnet.
Low signal-to-noise ratio Insufficient number of scansIncrease the number of scans.
Sample concentration is too lowConcentrate the sample if possible.
Overlapping signals Complex mixture of impuritiesUse 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[9]
Insufficient magnetic field strengthUse a higher field NMR spectrometer if available.
Presence of water peak Wet NMR solventUse freshly opened deuterated solvent or dry the solvent before use.
Water in the sampleLyophilize the sample if it is not volatile.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

Objective: To separate and identify volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (GC-MS).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Protocol 2: HPLC-UV Analysis of this compound

Objective: To quantify the purity of a this compound sample and detect non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reverse-phase column, 150 mm x 4.6 mm ID, 5 µm particle size.

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Protocol 3: ¹H NMR Analysis of this compound

Objective: To obtain structural information on this compound and its impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters:

  • Pulse Program: Standard ¹H acquisition.

  • Number of Scans: 16 or more for good signal-to-noise.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample Dilution Dilution/Dissolution Sample->Dilution GCMS GC-MS Dilution->GCMS Volatile Impurities HPLC HPLC-UV Dilution->HPLC Non-Volatile Impurities NMR NMR Dilution->NMR Structural Elucidation Identify Identify Impurities GCMS->Identify Quantify Quantify Purity HPLC->Quantify NMR->Identify Identify->Quantify

Caption: Workflow for the identification and quantification of impurities.

troubleshooting_logic Start Analytical Problem (e.g., Unexpected Peak) CheckMethod Review Analytical Method Parameters Start->CheckMethod CheckSample Evaluate Sample Preparation & Integrity Start->CheckSample InstrumentCheck Perform Instrument Diagnostics Start->InstrumentCheck DataAnalysis Re-analyze Data (e.g., library search, 2D NMR) CheckMethod->DataAnalysis CheckSample->DataAnalysis InstrumentCheck->DataAnalysis Resolution Problem Resolved DataAnalysis->Resolution Successful Identification Consult Consult Senior Scientist or Technical Support DataAnalysis->Consult Unsuccessful Identification

References

"safe handling and storage of Hex-3-en-5-yn-2-ol"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hex-3-en-5-yn-2-ol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available in the provided search results. The following guidance is based on the chemical structure, the known reactivity of its functional groups (an alcohol, an alkene, and an alkyne), and safety information for structurally related compounds. Users must consult a certified SDS for the specific product they are using and perform a thorough risk assessment before handling this chemical.

Frequently Asked Questions (FAQs)

General Hazards & Precautionary Measures

Q: What are the primary hazards associated with this compound?

A: Based on its structure containing unsaturated bonds (alkene and alkyne) and a hydroxyl group, this compound should be handled as a potentially reactive and flammable compound.[1] Unsaturated alcohols can be more reactive than their saturated counterparts.[2] Structurally similar compounds, like other hexenols and hexynediols, exhibit hazards including flammability, skin irritation, serious eye damage, and toxicity if swallowed.[1][3][4][5] Therefore, it is crucial to avoid contact with skin and eyes and prevent inhalation of vapors.

Q: What immediate first aid measures should be taken in case of exposure?

A:

  • If Inhaled: Move the person to fresh air. If they are not breathing, provide artificial respiration and consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician if irritation occurs.[4][6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids, and consult a physician immediately.[1][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][6]

Handling and Personal Protective Equipment (PPE)

Q: What is the proper procedure for handling this compound?

A: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Use non-sparking tools and explosion-proof equipment to prevent ignition.[1] Take precautionary measures against static discharge.[1] Avoid breathing vapors or mist.[6] Always wear appropriate personal protective equipment.

Q: What specific PPE is required for handling this compound?

A:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3][4]

  • Skin Protection: Wear chemically resistant gloves (e.g., tested according to EN 374) and a lab coat or protective suit to prevent skin contact.[3][4]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.

  • General Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling.[3]

Troubleshooting Guides

Storage Issues

Q: I noticed the material is changing color/viscosity in storage. What should I do?

A: A change in color or viscosity may indicate decomposition or polymerization, which can be initiated by exposure to air, light, or contaminants. Unsaturated compounds can be unstable. Immediately move the container to a safe, isolated, and well-ventilated area, away from heat and incompatible materials. Inform your institution's Environmental Health & Safety (EHS) office for guidance on evaluation and disposal.

Q: What are the ideal storage conditions for this compound?

A: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep the container away from heat, sparks, open flames, and other ignition sources.[1] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[1][7]

Experiment Failures

Q: My reaction involving this compound is not proceeding as expected. Could handling or storage be the issue?

A: Yes. Improper storage could lead to degradation of the starting material. The presence of multiple reactive sites (alkene, alkyne, alcohol) means it can undergo unintended side reactions. For example, the alkyne group can be deprotonated by strong bases, and the double and triple bonds can undergo addition reactions.[8] Ensure the material has not been exposed to air or moisture for prolonged periods, which could affect its purity. It is also important to verify its compatibility with all reagents and solvents used in the reaction.

Data & Protocols

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₈OPubChem[9]
Molecular Weight 96.13 g/mol PubChem[9]
IUPAC Name This compoundPubChem[9]
CAS Number 10602-10-5PubChem[9]
Experimental Protocol: Safe Transfer of this compound

This protocol outlines a general procedure for transferring a potentially reactive and flammable liquid like this compound.

  • Preparation:

    • Ensure all work is performed inside a certified chemical fume hood.

    • Gather all necessary equipment: gas-tight syringe, septa, receiving flask, and nitrogen/argon source.

    • Purge the receiving flask and syringe with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

    • Ensure a spill kit and appropriate fire extinguisher are readily accessible.

  • Donning PPE:

    • Wear safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves.

  • Inert Atmosphere Transfer:

    • Puncture the septum on the this compound source bottle with the inert gas line needle to create a positive pressure.

    • Puncture the septum with the transfer syringe needle and draw the desired volume of liquid.

    • Carefully withdraw the syringe and quickly insert it into the septum of the purged receiving flask.

    • Slowly dispense the liquid into the receiving flask.

  • Cleanup:

    • Rinse the syringe immediately with an appropriate quenching solvent (e.g., isopropanol), followed by a standard solvent wash.

    • Wipe down the work area.

    • Dispose of all contaminated materials (needles, septa, wipes) in a designated hazardous waste container.

Visual Guides

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep1 Work in Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Purge System with Inert Gas prep3->handle1 handle2 Withdraw Liquid via Syringe handle1->handle2 handle3 Transfer to Receiving Flask handle2->handle3 clean1 Quench & Clean Syringe handle3->clean1 clean2 Wipe Down Work Area clean1->clean2 dispose1 Dispose of Waste clean2->dispose1

Caption: Workflow for the safe handling and transfer of this compound.

SpillResponse start Spill Occurs q1 Is the spill large or are you trained? start->q1 evacuate Evacuate Area Call EHS q1->evacuate No q2 Is there a fire or ignition risk? q1->q2 Yes fire_action Use appropriate extinguisher if safe to do so q2->fire_action Yes contain Contain spill with absorbent material q2->contain No fire_action->evacuate cleanup Collect absorbent using non-sparking tools contain->cleanup dispose Place in sealed container for hazardous waste disposal cleanup->dispose

References

Technical Support Center: Catalyst Removal in Hex-3-en-5-yn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient removal of palladium and copper catalysts from the reaction mixture of Hex-3-en-5-yn-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound following its synthesis, which commonly involves a Sonogashira coupling reaction.

Issue 1: Persistent Palladium Contamination After Initial Filtration

Q: I have filtered my reaction mixture through Celite, but I still observe a dark coloration, and TLC/LC-MS analysis indicates the presence of residual palladium catalyst. What should I do?

A: While Celite filtration is effective for removing heterogeneous palladium black, soluble palladium complexes may pass through.[1][2] Consider the following steps:

  • Short Silica Gel Plug Filtration: Pass the filtrate through a short plug of silica gel. The polar silica can adsorb the palladium complexes. Elute with a solvent system that ensures your product, this compound, moves through the plug while the catalyst is retained.[2]

  • Activated Carbon Treatment: Stir the reaction mixture with activated carbon. This can be effective in adsorbing residual palladium.[3] Use a minimal amount to avoid product loss.

  • Scavenger Resins: For a more targeted approach, use a scavenger resin. Thiol-functionalized silica or polymer-based scavengers are highly effective at binding to palladium.[4][5]

Issue 2: Product Loss During Column Chromatography

Q: I am trying to purify this compound using column chromatography, but I am experiencing significant product loss. How can I mitigate this?

A: Product loss on a silica gel column can be due to the polar nature of the alcohol functionality in this compound, leading to streaking and irreversible adsorption. Here are some troubleshooting tips:

  • Deactivate the Silica Gel: Use silica gel that has been deactivated with a small percentage of water or triethylamine. This can reduce the acidity of the silica and minimize product adsorption.

  • Optimize the Eluent System: Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent system (e.g., hexane/ethyl acetate). This can help to displace the product from the silica and improve recovery.

  • Alternative Purification Methods: If column chromatography remains problematic, consider other purification techniques such as distillation (if the product is thermally stable and volatile) or recrystallization (if a suitable solvent system can be found).[2]

Issue 3: Difficulty Removing Copper (I) Salts

Q: My workup procedure is not effectively removing the copper (I) iodide co-catalyst, leading to a colored and impure product. What is an effective method for copper removal?

A: Copper (I) salts can be challenging to remove completely. An effective workup involves complexation and extraction:

  • Ammonia/Ammonium Chloride Wash: Quench the reaction with a saturated aqueous solution of ammonium chloride.[6] For more effective removal, a wash with an aqueous solution of ammonium hydroxide/ammonium chloride (pH 8) can be used.[6] The ammonia will complex with the copper (I) ions, forming a blue-colored aqueous layer that can be easily separated.[7]

  • EDTA Wash: An aqueous wash with a solution of ethylenediaminetetraacetic acid (EDTA) can also be effective in chelating and removing copper ions.[7]

  • Thiosulfate Wash: A wash with an aqueous solution of sodium thiosulfate can dissolve copper (I) and (II) salts as colorless complexes, facilitating their removal into the aqueous phase.[7] Avoid heating during this workup to prevent the precipitation of copper sulfide.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound?

A1: The synthesis of enynes like this compound is often achieved through Sonogashira coupling, which typically employs a palladium catalyst and a copper (I) co-catalyst.[8][9] Common examples include palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in conjunction with a copper (I) salt like copper (I) iodide (CuI).[9]

Q2: How can I choose the best method for removing the catalyst from my reaction mixture?

A2: The choice of removal method depends on several factors, including the scale of your reaction, the solubility of your product, and the desired level of purity. The following decision tree can guide your selection:

Catalyst Removal Decision Tree start Start: Reaction Workup soluble_product Is the product soluble in the reaction solvent? start->soluble_product filtration Filtration through Celite/Silica Plug soluble_product->filtration Yes insoluble_product Is the product insoluble? soluble_product->insoluble_product No scavenger Use Scavenger Resin filtration->scavenger Residual catalyst present chromatography Column Chromatography filtration->chromatography Further purification needed extraction Aqueous Wash / Extraction (e.g., NH4Cl, EDTA) filtration->extraction Copper salts present scavenger->chromatography Further purification needed end Purified Product scavenger->end chromatography->end extraction->chromatography Further purification needed extraction->end wash_solid Wash solid product with a solvent that dissolves the catalyst but not the product insoluble_product->wash_solid Yes wash_solid->end

Caption: A decision tree to guide the selection of the appropriate catalyst removal method.

Q3: What are scavenger resins and how do they work?

A3: Scavenger resins are solid supports (often silica or polystyrene) functionalized with ligands that have a high affinity for specific metals.[4] For palladium removal, thiol-functionalized resins are common.[4] The mechanism involves the chemisorption of the metal onto the functionalized support, which can then be easily removed by filtration.

Scavenger Resin Mechanism cluster_0 Before Scavenging cluster_1 Scavenging Process cluster_2 After Scavenging & Filtration Product This compound Binding Binding Product->Binding Catalyst Pd Catalyst ScavengerResin Scavenger Resin (e.g., Thiol-functionalized silica) Catalyst->ScavengerResin chemisorption Catalyst->Binding PurifiedProduct Purified this compound Binding->PurifiedProduct BoundCatalyst Catalyst Bound to Resin Binding->BoundCatalyst

Caption: Mechanism of catalyst removal using a scavenger resin.

Q4: Can I reuse the palladium catalyst after removal?

A4: Recovering and reusing homogeneous palladium catalysts can be challenging. However, if a supported palladium catalyst is used (e.g., palladium on charcoal or a polymer-supported catalyst), it can often be recovered by filtration and reused, although its activity may decrease over several cycles.[10]

Data Presentation

The following tables summarize the efficiency of various catalyst removal methods based on data from cross-coupling reactions similar to the synthesis of this compound.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product YieldReference
Thiol-functionalized Silica>1300290%[4]
Polymer-bound TMT300<1High[3]
Activated Carbon (Darco KB-B)300<1High[3]

Table 2: Efficiency of Copper Scavengers

Scavenger/Wash MethodInitial StateOutcomeReference
Ammonium Hydroxide/Chloride WashCopper (I) salts in organic phaseFormation of blue aqueous layer, effective removal[6][7]
EDTA WashCopper ions in reaction mixtureChelation and removal into aqueous phase[7]
Thiourea-functionalized ResinCopper ions in solutionHigh selectivity and capacity for copper[11]
Magnetic Weak Acid ResinAqueous Cu(II)High adsorption capacity (267.2 mg/g)[12]

Experimental Protocols

Protocol 1: Removal of Palladium and Copper Catalysts using Filtration and Aqueous Wash

This protocol is a general procedure for a typical Sonogashira reaction workup.

Experimental_Workflow_Filtration_Wash start Reaction Completion step1 Cool to Room Temperature start->step1 step2 Dilute with an organic solvent (e.g., ethyl acetate) step1->step2 step3 Filter through a pad of Celite step2->step3 step4 Wash the Celite pad with the same solvent step3->step4 step5 Combine the filtrates step4->step5 step6 Wash with saturated aq. NH4Cl (repeat until aqueous layer is colorless) step5->step6 step7 Wash with brine step6->step7 step8 Dry the organic layer over Na2SO4 or MgSO4 step7->step8 step9 Filter and concentrate in vacuo step8->step9 end Crude Product for further purification step9->end

Caption: A typical experimental workflow for catalyst removal.

Detailed Steps:

  • Upon reaction completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Prepare a filtration setup with a sintered glass funnel containing a 1-2 cm thick pad of Celite.[1]

  • Filter the reaction mixture through the Celite pad.

  • Wash the Celite pad with additional organic solvent to ensure complete recovery of the product.[1]

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Repeat the wash until the blue color in the aqueous layer is no longer observed.[6]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can then be further purified by column chromatography if necessary.

Protocol 2: Removal of Palladium using a Thiol-Functionalized Silica Scavenger

This protocol is suitable when residual palladium contamination is a concern after initial filtration.

  • After the initial filtration through Celite (Steps 1-5 in Protocol 1), dissolve the crude product in a suitable solvent (e.g., toluene, THF).

  • Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 35-45 °C) for a period of 2 to 18 hours.[3][4] The optimal time should be determined by monitoring the palladium levels.

  • Filter off the scavenger resin.

  • Wash the resin with the solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

References

Technical Support Center: Synthesis of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hex-3-en-5-yn-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to assist you in your synthesis efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound, a vinyl acetylenic carbinol, can be approached through several routes. A common strategy involves the coupling of a terminal alkyne with an appropriate electrophile. For this compound, a plausible method is the reaction of a lithium acetylide, generated from acetylene, with crotonaldehyde. Alternatively, vinylacetylene can be metalated and reacted with acetaldehyde.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature control is crucial, especially during the formation of organometallic reagents like lithium acetylide, which is typically done at low temperatures (-78 °C) to prevent side reactions. The stoichiometry of the reagents, particularly the base and the electrophile, must be carefully controlled to maximize yield and minimize byproduct formation. The choice of solvent is also important; anhydrous solvents are necessary for reactions involving organometallic intermediates.

Q3: What are the main challenges encountered in the synthesis of enynes?

A3: Key challenges in enyne synthesis include achieving high regioselectivity and preventing side reactions like homocoupling of the alkyne.[1] The handling of acetylene gas requires specific safety precautions. Furthermore, the purification of the final product can be challenging due to the potential for isomerization or decomposition.

Q4: How can I confirm the successful synthesis of this compound?

A4: The structure of this compound can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will show characteristic peaks for the vinyl, alkynyl, and alcohol functional groups. Infrared (IR) spectroscopy can identify the O-H stretch of the alcohol and the C≡C triple bond. Mass spectrometry will confirm the molecular weight of the compound (96.13 g/mol ).[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete metalation of the alkyne.- Deactivation of the organometallic reagent by moisture or acidic impurities.- Incorrect reaction temperature.- Low reactivity of the electrophile.- Ensure the use of a strong enough base (e.g., n-BuLi) and sufficient reaction time for metalation.- Use anhydrous solvents and reagents. Dry all glassware thoroughly.- Strictly maintain the recommended reaction temperature.- Consider using a more reactive electrophile or adding a catalyst.
Formation of Side Products (e.g., homocoupled alkyne) - Oxidative coupling of the metalated alkyne.- Competing side reactions of the electrophile.- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.- Optimize the reaction conditions (temperature, addition rate of reagents) to favor the desired reaction pathway.
Difficult Purification - Presence of impurities with similar polarity to the product.- Thermal instability of the product.- Employ high-resolution chromatographic techniques (e.g., HPLC or careful column chromatography).- Use non-destructive purification methods like distillation under reduced pressure to avoid decomposition.
Product Decomposition - Exposure to acid, heat, or air.- Store the purified product under an inert atmosphere at low temperatures. Avoid contact with acidic substances.

Experimental Protocols

Synthesis of this compound via Acetylide Addition to Crotonaldehyde

This protocol is a representative method and may require optimization.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Tetrahydrofuran (THF), anhydrous72.11100 mL-
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.0620 mL0.05
Acetylene gas26.04Excess-
Crotonaldehyde70.093.5 g (4.1 mL)0.05
Saturated aqueous NH₄Cl solution-50 mL-
Diethyl ether74.12150 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • Preparation of Lithium Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), cool 100 mL of anhydrous THF to -78 °C. Slowly add 20 mL of 2.5 M n-BuLi. Bubble acetylene gas through the solution for 30 minutes to form a white precipitate of lithium acetylide.

  • Reaction with Crotonaldehyde: To the suspension of lithium acetylide at -78 °C, add 3.5 g of crotonaldehyde dropwise over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Slowly add 50 mL of saturated aqueous NH₄Cl solution to quench the reaction. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Solvents and Reagents setup_glassware Assemble Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_glassware lithium_acetylide Formation of Lithium Acetylide in THF at -78°C setup_glassware->lithium_acetylide addition Addition of Crotonaldehyde lithium_acetylide->addition stirring Stirring at -78°C addition->stirring quench Quench with Saturated NH4Cl stirring->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer with MgSO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify characterization Characterize by NMR, IR, MS purify->characterization

Caption: A flowchart of the key steps in the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low or No Product Yield check_reagents Check Reagent Quality and Handling start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_purification Evaluate Purification Step start->check_purification reagent_issue Potential Issue: - Wet Solvents/Reagents - Impure Starting Materials - Degraded n-BuLi check_reagents->reagent_issue If suspected condition_issue Potential Issue: - Incorrect Temperature - Inefficient Stirring - Air Leak in System check_conditions->condition_issue If suspected purification_issue Potential Issue: - Product Loss During Work-up - Decomposition on Column/During Distillation check_purification->purification_issue If suspected reagent_solution Solution: - Use Freshly Distilled Solvents - Purify Starting Materials - Titrate n-BuLi reagent_issue->reagent_solution condition_solution Solution: - Calibrate Thermometer - Use Efficient Stir Bar - Check for Leaks condition_issue->condition_solution purification_solution Solution: - Optimize Extraction/Purification Protocol - Use Milder Purification Technique purification_issue->purification_solution

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Characterization of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hex-3-en-5-yn-2-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental characterization of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question/Issue Probable Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound. - Active sites in the GC inlet or column interacting with the hydroxyl group.- Inappropriate column polarity.- Sample overload.- Use a deactivated inlet liner.- Consider derivatization of the hydroxyl group (e.g., silylation) to reduce polarity.- Employ a column with appropriate polarity for unsaturated alcohols (e.g., a wax-type or mid-polarity column).- Reduce the injection volume or dilute the sample.
No peak corresponding to the molecular ion (m/z 96.0575) is observed in the mass spectrum. - In-source fragmentation of the molecule.- Dehydration of the alcohol in the hot GC inlet.- Use a softer ionization technique if available (e.g., chemical ionization).- Lower the inlet and/or transfer line temperature to minimize thermal degradation.- Look for characteristic fragment ions, such as [M-H₂O]⁺ (m/z 78) or fragments from alpha cleavage.[1]
Difficulty in separating this compound from isomers or impurities. - Co-elution on standard non-polar columns due to similar boiling points.[2]- Utilize a more polar GC column (e.g., Carbowax) to enhance separation based on polarity differences.[2]- Consider using a water stationary phase column, which has shown high selectivity for unsaturated compounds.[2][3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Question/Issue Probable Cause(s) Recommended Solution(s)
The hydroxyl proton (-OH) signal is a broad singlet and its chemical shift is not reproducible. - Hydrogen bonding and chemical exchange with trace amounts of water or acid in the solvent.[4][5]- This is a common characteristic of alcohol protons.[4][5]- To confirm the -OH peak, perform a D₂O exchange experiment; the hydroxyl peak will disappear or significantly diminish.[5]- Ensure the use of high-purity, dry NMR solvent.
Complex and overlapping signals in the vinyl and alkynyl regions of the ¹H NMR spectrum. - Spin-spin coupling between protons on the double and triple bonds, and the adjacent methine proton.- Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve signal dispersion.- Perform 2D NMR experiments (e.g., COSY, HSQC) to elucidate the coupling network and assign protons to their respective carbons.
Signals are broad or show poor resolution. - Presence of paramagnetic impurities.- Sample concentration is too high.- Filter the sample through a small plug of silica or celite to remove paramagnetic species.- Prepare a more dilute sample for analysis.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

Question/Issue Probable Cause(s) Recommended Solution(s)
The O-H stretching band is very broad and obscures other signals in the 3200-3600 cm⁻¹ region. - Intermolecular hydrogen bonding of the alcohol.[1][4]- This is the expected appearance for a hydrogen-bonded alcohol.[1][4]- To observe a sharper, "free" O-H stretch (around 3600 cm⁻¹), analyze a very dilute solution in a non-polar solvent like CCl₄.[4]
Weak or absent C≡C stretching peak around 2100-2260 cm⁻¹. - The alkyne is non-terminal and relatively symmetrical, leading to a weak dipole moment change during vibration.- This is a known characteristic for internal alkynes.[6]- Confirm the presence of the alkyne using other methods like NMR or Raman spectroscopy.
Difficulty in assigning C=C and C-H bending peaks in the fingerprint region. - The fingerprint region (below 1500 cm⁻¹) is complex with many overlapping vibrational modes.- Focus on the more diagnostic peaks (O-H, C≡H, C=C-H, C≡C, and C=C stretches).- Compare the obtained spectrum with reference spectra of similar enyne alcohols if available.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges stem from its bifunctionality (alkene and alkyne) and the presence of a reactive hydroxyl group. This can lead to:

  • Thermal Instability: The molecule may be prone to dehydration or rearrangement at elevated temperatures used in GC analysis.

  • Chromatographic Co-elution: Separating it from structurally similar impurities or isomers can be difficult on standard GC columns.[2][3]

  • Spectroscopic Complexity: The overlapping signals from the vinyl, alkynyl, and alcohol moieties in NMR and IR spectra can make unambiguous identification challenging without advanced techniques.

Q2: How can I improve the stability of this compound during analysis?

A2: To improve stability, especially for GC-MS analysis, consider the following:

  • Lower Temperatures: Use the lowest possible temperatures for the GC inlet and oven program that still allow for good chromatography.

  • Derivatization: Chemically converting the hydroxyl group to a more stable ether or silyl ether can prevent dehydration and improve peak shape.

  • Solvent Choice: Store the compound in a dry, aprotic solvent and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q3: What are the expected key signals in the ¹H and ¹³C NMR spectra for this compound?

A3: Based on its structure, you should expect signals in the following regions:

  • ¹H NMR:

    • -OH: A broad singlet, typically between 1-5 ppm (variable).[7]

    • -CH(OH)-: A multiplet around 3.4-4.5 ppm.[1][4]

    • Vinyl protons (-CH=CH-): Multiplets in the range of 5.0-6.5 ppm.

    • Alkynyl proton (≡C-H): A singlet or doublet around 2.0-3.0 ppm.

    • Methyl protons (-CH₃): A doublet around 1.2-1.5 ppm.

  • ¹³C NMR:

    • -C(OH)-: A signal in the 50-80 ppm range.[1]

    • Alkene carbons (-C=C-): Signals between 100-150 ppm.

    • Alkyne carbons (-C≡C-): Signals between 65-90 ppm.

    • Methyl carbon (-CH₃): A signal in the 15-25 ppm range.

Q4: What are the characteristic IR absorption bands for this compound?

A4: The key functional groups will produce the following characteristic peaks in an IR spectrum:

  • O-H stretch (alcohol): A strong, broad band around 3300-3600 cm⁻¹.[1][4]

  • C-H stretch (sp-hybridized, alkyne): A sharp, medium peak around 3300 cm⁻¹.

  • C-H stretch (sp²-hybridized, alkene): Medium peaks between 3000-3100 cm⁻¹.[8]

  • C-H stretch (sp³-hybridized, alkane): Medium-to-strong peaks just below 3000 cm⁻¹.

  • C≡C stretch (alkyne): A weak-to-medium, sharp peak around 2100-2260 cm⁻¹.

  • C=C stretch (alkene): A medium peak around 1630-1680 cm⁻¹.[8]

  • C-O stretch (alcohol): A strong peak in the 1050-1150 cm⁻¹ range.[7]

Data Presentation

Table 1: Summary of Expected Spectroscopic Data for this compound

Technique Functional Group Expected Signal/Peak Position Notes
¹H NMR Hydroxyl (-OH)~1-5 ppmBroad singlet, position is concentration and solvent dependent.[7]
Methine (-CHOH)~3.4-4.5 ppmMultiplet, deshielded by oxygen.[1]
Vinyl (-CH=CH-)~5.0-6.5 ppmComplex multiplets due to coupling.
Alkynyl (≡C-H)~2.0-3.0 ppmSharp signal, may show long-range coupling.
Methyl (-CH₃)~1.2-1.5 ppmDoublet, coupled to the methine proton.
¹³C NMR -C(OH)-50-80 ppmDeshielded by the electronegative oxygen atom.[1]
Alkene Carbons100-150 ppmTwo distinct signals are expected for the two alkene carbons.
Alkyne Carbons65-90 ppmTwo distinct signals are expected.
Methyl Carbon15-25 ppmShielded aliphatic carbon signal.
FTIR O-H Stretch3300-3600 cm⁻¹Strong and broad due to hydrogen bonding.[1]
≡C-H Stretch~3300 cm⁻¹Sharp and of medium intensity.
=C-H Stretch3000-3100 cm⁻¹Medium intensity, appears just above 3000 cm⁻¹.[8]
C≡C Stretch2100-2260 cm⁻¹Can be weak for internal alkynes.
C=C Stretch1630-1680 cm⁻¹Medium intensity.[8]
C-O Stretch1050-1150 cm⁻¹Strong intensity.[7]

Experimental Protocols

1. Protocol for GC-MS Analysis

  • Objective: To determine the purity and confirm the molecular weight of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., with electron ionization).

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • GC Column: Use a mid-polarity column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm). For better separation from polar impurities, a wax column can be used.[2]

    • Inlet Conditions: Set the injector temperature to 200°C (or lower if thermal degradation is observed). Use a split injection mode (e.g., 50:1 split ratio) with an injection volume of 1 µL.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Transfer Line Temperature: 220°C.

    • Data Analysis: Integrate the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum of the main peak for the molecular ion (m/z 96) and characteristic fragment ions.

2. Protocol for ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and proton environment of this compound.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Acquisition:

      • Acquire a standard ¹H spectrum.

      • Set the spectral width to cover the range from -1 to 12 ppm.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • D₂O Exchange (Optional):

      • After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube gently to mix and re-acquire the ¹H spectrum.

      • The peak corresponding to the -OH proton should disappear or be significantly reduced in intensity.[5]

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the peaks to the protons in the molecule.

3. Protocol for FTIR Spectroscopy

  • Objective: To identify the key functional groups present in this compound.

  • Instrumentation: Fourier-Transform Infrared Spectrometer with a suitable sampling accessory (e.g., ATR, salt plates).

  • Procedure:

    • Sample Preparation (Neat Liquid): If the sample is a liquid, place a single drop directly onto the salt plate (NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

    • Data Analysis: Identify and label the major absorption bands corresponding to the O-H, C-H (sp, sp², sp³), C≡C, C=C, and C-O functional groups.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_purity Purity Assessment cluster_confirmation Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Structural Elucidation ftir FTIR Spectroscopy purification->ftir Functional Group ID ms Mass Spectrometry (GC-MS or Direct Infusion) purification->ms Molecular Weight gc Gas Chromatography (GC) purification->gc Purity Check confirm Structure Confirmed nmr->confirm ftir->confirm ms->confirm gc->ms gc->confirm hplc HPLC (if applicable) GC_MS_Troubleshooting start GC-MS Issue Observed q1 What is the issue? start->q1 a1 Poor Peak Shape (Tailing) q1->a1 Shape a2 Low/No Molecular Ion q1->a2 Mass Spec a3 Poor Separation q1->a3 Resolution sol1 Probable Cause: Active Sites / Polarity Mismatch a1->sol1 sol2 Probable Cause: Thermal Degradation / Fragmentation a2->sol2 sol3 Probable Cause: Inappropriate Column a3->sol3 rec1 Solutions: - Use Deactivated Liner - Derivatize Sample - Change Column sol1->rec1 rec2 Solutions: - Lower Inlet Temp - Check for [M-H₂O]⁺ - Use Soft Ionization sol2->rec2 rec3 Solutions: - Use Polar Column (Wax) - Optimize Temp Program sol3->rec3 Functional_Groups cluster_ir FTIR (cm⁻¹) cluster_nmr ¹H NMR (ppm) molecule This compound -OH -CH=CH- -C≡CH -CH(CH₃)- ir_peaks O-H: 3300-3600 (broad) C=C: ~1650 C≡C: ~2100, ≡C-H: ~3300 C-O: ~1100 molecule:f0->ir_peaks:f0 molecule:f1->ir_peaks:f1 molecule:f2->ir_peaks:f2 molecule:f3->ir_peaks:f3 nmr_peaks OH: 1-5 (broad) Vinyl H: 5-6.5 Alkynyl H: 2-3 CH & CH₃: 3.4-4.5 & 1.2-1.5 molecule:f0->nmr_peaks:f0 molecule:f1->nmr_peaks:f1 molecule:f2->nmr_peaks:f2 molecule:f3->nmr_peaks:f3

References

"preventing polymerization of Hex-3-en-5-yn-2-ol during storage"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hex-3-en-5-yn-2-ol. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of this compound during storage and handling. Due to its conjugated enyne structure, this compound is susceptible to polymerization, which can compromise sample integrity and experimental outcomes.

Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of this compound.

Issue 1: Sample appears viscous, has solidified, or changed color upon storage.

  • Possible Cause: Polymerization has occurred. The presence of double and triple bonds in the molecule makes it prone to radical, thermal, or oxidative polymerization.

  • Troubleshooting Steps:

    • Visual Inspection: Note any changes in the physical appearance of the sample (e.g., increased viscosity, solidification, color change from colorless/pale yellow to brown).

    • Solubility Test: Attempt to dissolve a small portion of the sample in a recommended solvent. A decrease in solubility is a strong indicator of polymerization.

    • Analytical Confirmation (if necessary): Use techniques like NMR or GC-MS to confirm the presence of oligomers or polymers. A broadened NMR spectrum or the appearance of higher molecular weight species in the mass spectrum would confirm polymerization.

    • Disposal: If polymerization is confirmed, the sample is likely unusable for most applications and should be disposed of according to your institution's safety guidelines.

    • Preventative Measures for Future Storage: Review your storage conditions. Implement the recommended storage protocols outlined in the FAQ section below.

Issue 2: Inconsistent results in reactions using this compound from different batches or stored for different durations.

  • Possible Cause: Partial polymerization or degradation of the compound is leading to variable purity.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, assess the purity of your this compound sample using a suitable analytical method such as quantitative NMR (qNMR) or Gas Chromatography (GC) with an internal standard.

    • Fresh Sample Comparison: If possible, compare the analytical data of the stored sample with that of a freshly synthesized or newly purchased batch.

    • Purification: If minor impurities or oligomers are detected, consider re-purifying the material by distillation or chromatography immediately before use. Note that heating during distillation can also induce polymerization, so it should be done under vacuum and at the lowest possible temperature.

    • Standardize Storage: Ensure all batches are stored under identical, optimal conditions to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent polymerization?

A1: To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at or below 4°C. For long-term storage, temperatures of -20°C are recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative polymerization.[1][2]

  • Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil. Light can initiate radical polymerization.

  • Inhibitors: For long-term storage, consider adding a polymerization inhibitor.

Q2: What type of polymerization inhibitors can be used, and at what concentration?

A2: Phenolic inhibitors are commonly used for unsaturated compounds.[3][4] The choice and concentration of the inhibitor may require optimization.

InhibitorRecommended Concentration (ppm)Removal MethodNotes
Butylated Hydroxytoluene (BHT)100 - 500Column chromatography, vacuum distillationA common and effective radical scavenger.
4-Methoxyphenol (MEHQ)100 - 1000Alkali wash (e.g., dilute NaOH solution), followed by washing with brine and drying.Effective in the presence of oxygen.[4]
Hydroquinone (HQ)200 - 1000Alkali wash, column chromatographyCan be easily removed before use.[4]

Q3: How can I detect the onset of polymerization?

A3: Early detection of polymerization can save valuable material and time.

  • Visual Cues: The earliest signs are often a slight increase in viscosity or a change in color.

  • NMR Spectroscopy: Broadening of peaks in the 1H or 13C NMR spectrum can indicate the formation of oligomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The appearance of peaks with higher retention times and molecular weights corresponding to dimers, trimers, and other oligomers is a clear sign of polymerization.

  • Size Exclusion Chromatography (SEC): This technique is ideal for separating and detecting oligomers and polymers based on their size in solution.[5]

Q4: Can I repurify this compound that has started to polymerize?

A4: Repurification is only feasible if polymerization is minimal.

  • Vacuum Distillation: For small amounts of oligomers, vacuum distillation can be effective. It is crucial to use a low temperature and add a polymerization inhibitor to the distillation flask.

  • Column Chromatography: Flash chromatography on silica gel can separate the monomer from non-polar oligomers. If the material has significantly thickened or solidified, purification is generally not practical.

Experimental Protocols

Protocol 1: Standard Storage of this compound

  • Inhibitor Addition (Optional): If storing for an extended period (months), add an appropriate inhibitor (e.g., BHT at 200 ppm).

  • Inert Atmosphere: Place the compound in a suitable vial. Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Securely cap the vial. For extra protection, wrap the cap with Parafilm®.

  • Light Protection: Place the vial in a secondary container or wrap it with aluminum foil to protect it from light.

  • Refrigeration/Freezing: Store the container at the recommended low temperature (≤ 4°C or -20°C).

Protocol 2: Detection of Oligomers by GC-MS

  • Sample Preparation: Prepare a dilute solution of your this compound sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 250°C

    • Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of any potential higher-boiling oligomers.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a wide mass range (e.g., m/z 40-500) to detect the monomer (C6H8O, MW: 96.13 g/mol ) and potential oligomers (dimer MW: 192.26, trimer MW: 288.39, etc.).

  • Data Analysis: Analyze the chromatogram for peaks with retention times longer than the monomer. Examine the mass spectra of these peaks to identify them as oligomers.

Visualizations

Polymerization_Troubleshooting Troubleshooting Polymerization of this compound start Sample Stored visual_check Visual Inspection (Viscosity, Color, Solidification) start->visual_check no_change No Visible Change visual_check->no_change No change Visible Change Observed visual_check->change Yes analytical_check Analytical Confirmation (NMR, GC-MS) polymerized Polymerization Confirmed analytical_check->polymerized Yes not_polymerized No Polymerization Detected analytical_check->not_polymerized No use_sample Proceed with Experiment no_change->use_sample change->analytical_check dispose Dispose of Sample and Review Storage Conditions polymerized->dispose not_polymerized->use_sample

Caption: Troubleshooting workflow for suspected polymerization.

Storage_Protocol Recommended Storage Protocol start Fresh Sample of This compound add_inhibitor Add Inhibitor (e.g., BHT) (Optional, for long-term storage) start->add_inhibitor inert_atm Flush with Inert Gas (Argon or Nitrogen) add_inhibitor->inert_atm seal_vial Seal Vial Securely inert_atm->seal_vial protect_light Protect from Light (Amber vial or foil) seal_vial->protect_light store_cold Store at Low Temperature (≤ 4°C or -20°C) protect_light->store_cold end Stable Storage store_cold->end

Caption: Step-by-step protocol for optimal storage.

References

Technical Support Center: Workup Procedures for Reactions Involving Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hex-3-en-5-yn-2-ol and related enynyl alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction synthesizing this compound, such as a Sonogashira coupling?

A typical workup for a Sonogashira coupling reaction to produce this compound involves quenching the reaction, followed by extraction and purification. The reaction is usually carried out under mild, basic conditions using an amine solvent like diethylamine or triethylamine.[1] After the reaction is complete, as monitored by techniques like TLC, the mixture is typically quenched with a dilute aqueous acid, such as 2 M HCl, to neutralize the amine base and precipitate the amine hydrochloride salt. The product is then extracted into an organic solvent, for example, ethyl acetate. The organic layer is subsequently washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified, commonly by column chromatography.

Q2: What are the common side products in a Sonogashira reaction yielding this compound, and how can they be minimized?

A frequent and undesirable side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne starting material, often referred to as Glaser coupling.[1] This leads to the formation of a diyne byproduct. This side reaction is often promoted by the presence of oxygen.[1] To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). While a copper(I) co-catalyst is often used to increase reactivity, its presence can also promote homocoupling.[1] Therefore, in cases where homocoupling is a significant issue, a copper-free Sonogashira protocol may be considered.

Q3: What are the key considerations for the purification of this compound by column chromatography?

Purification of enynyl alcohols like this compound is commonly achieved through silica gel column chromatography. A typical eluent system for such compounds is a mixture of hexane and ethyl acetate.[2] The polarity of the eluent can be adjusted based on the polarity of the specific enynyl alcohol and the byproducts. It is advisable to monitor the separation using thin-layer chromatography (TLC) to determine the optimal solvent ratio. For sensitive compounds, it is important to avoid highly acidic or basic conditions during chromatography, which could potentially degrade the product.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low yield of this compound after workup - Incomplete reaction. - Degradation of the product during acidic quench. - Emulsion formation during extraction leading to product loss.- Ensure the reaction has gone to completion using TLC or other analytical methods before quenching. - Use a milder quenching agent, such as saturated aqueous ammonium chloride, instead of strong acids. - To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Presence of a significant amount of diyne homocoupling byproduct - The reaction was not performed under sufficiently inert conditions. - The copper catalyst concentration was too high.- Ensure all solvents and reagents are properly degassed and the reaction is maintained under a positive pressure of an inert gas. - Consider reducing the amount of copper(I) co-catalyst or switching to a copper-free Sonogashira protocol.
Difficulty in separating the product from starting materials or byproducts by column chromatography - Inappropriate solvent system for chromatography. - Co-elution of the product with impurities.- Systematically screen different solvent systems with varying polarities using TLC to find the optimal conditions for separation. - Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation.
Streaking or tailing of the product spot on TLC and during column chromatography - The compound may be acidic and interacting strongly with the silica gel. - The sample may be overloaded on the column.- Add a small amount of a neutral or slightly basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent to improve the peak shape. - Ensure the sample is loaded onto the column in a concentrated band and that the column is not overloaded.

Experimental Protocols

General Protocol for Sonogashira Coupling Workup

  • Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent, such as ethyl acetate. Shake the funnel vigorously to extract the product into the organic layer. Allow the layers to separate.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Visualizing the Workup Workflow

Workup_Workflow General Workup Procedure for this compound Synthesis cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Sonogashira Reaction Mixture Quench Quench with aq. NH4Cl Reaction->Quench 1. Neutralize Extraction Extract with Ethyl Acetate Quench->Extraction 2. Isolate Organic Phase Wash Wash with Water and Brine Extraction->Wash 3. Remove Aqueous Impurities Dry Dry over Na2SO4 Wash->Dry 4. Remove Water Concentrate Concentrate in vacuo Dry->Concentrate 5. Remove Solvent Chromatography Silica Gel Column Chromatography Concentrate->Chromatography 6. Purify Pure_Product Pure this compound Chromatography->Pure_Product Final Product

Caption: A flowchart illustrating the general workup and purification procedure for reactions involving this compound.

References

Technical Support Center: Stereoselective Synthesis of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of Hex-3-en-5-yn-2-ol synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on improving stereoselectivity.

Question: My reaction is resulting in a low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the potential causes and solutions?

Answer:

Low stereoselectivity is a common issue in the synthesis of chiral propargyl alcohols like this compound. Several factors can contribute to this problem. Here's a breakdown of potential causes and recommended troubleshooting steps:

Potential Causes:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and chiral ligand is crucial for achieving high stereoselectivity. The catalyst system may not be well-suited for the specific substrates (crotonaldehyde and ethynylmagnesium bromide or equivalent).

  • Incorrect Reaction Temperature: Temperature plays a significant role in the transition state of the reaction, directly impacting stereoselectivity.

  • Presence of Water or Other Impurities: Moisture and other impurities can react with organometallic reagents and catalysts, leading to the formation of racemic or achiral byproducts.

  • Rate of Addition of Reagents: A rapid addition of the nucleophile (e.g., ethynylmagnesium bromide) can lead to a non-selective background reaction.[1]

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the reaction's stereochemical outcome.

Troubleshooting Solutions:

Solution Detailed Protocol/Action
Optimize Catalyst and Ligand Screen a variety of chiral ligands and metal catalysts. For the synthesis of chiral propargyl alcohols, systems like Zn(OTf)₂ with (+)-N-methylephedrine or In(III)/BINOL complexes have shown promise.[1] The use of a bifunctional catalyst that can activate both the aldehyde and the alkyne nucleophile is often beneficial.
Control Reaction Temperature Perform the reaction at a lower temperature. For many asymmetric additions of alkynes to aldehydes, temperatures ranging from -78°C to 0°C are optimal. A systematic study of the temperature profile is recommended to find the ideal conditions for your specific system.
Ensure Anhydrous Conditions Thoroughly dry all glassware and solvents before use. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Reagent-grade solvents may still contain significant amounts of water and should be freshly distilled from an appropriate drying agent. However, some catalytic systems, like Zn(OTf)₂/(+)-N-methylephedrine, have been shown to tolerate small amounts of water.[1]
Slow Addition of Nucleophile Add the alkyne nucleophile (e.g., a solution of ethynylmagnesium bromide) to the reaction mixture containing the aldehyde and the chiral catalyst dropwise over an extended period. This can be achieved using a syringe pump for precise control. Slow addition has been shown to improve enantioselectivity in similar reactions.[1]
Solvent Screening Test a range of anhydrous solvents with varying polarities, such as toluene, THF, and dichloromethane, to identify the optimal medium for the catalytic system.

Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side reactions can reduce the yield of the desired this compound and complicate its purification. Common side reactions in the synthesis of enynols include:

  • 1,4-Addition (Michael Addition): The nucleophilic alkyne can add to the β-carbon of the α,β-unsaturated aldehyde (crotonaldehyde) instead of the carbonyl carbon.

  • Enolization of the Aldehyde: A strong base can deprotonate the α-carbon of the aldehyde, leading to aldol condensation or other side reactions.

  • Isomerization: The product, this compound, or the starting material could potentially isomerize under certain conditions.

  • Polymerization: Aldehydes can be prone to polymerization, especially in the presence of acids or bases.

Strategies to Minimize Side Reactions:

Side Reaction Mitigation Strategy
1,4-Addition Employ catalysts and reaction conditions that favor 1,2-addition. Lewis acids can activate the carbonyl group, promoting attack at the carbonyl carbon. The choice of the alkyne nucleophile and its counterion can also influence the regioselectivity.
Enolization Use a milder base for the deprotonation of the terminal alkyne, if applicable. The use of pre-formed alkynyl nucleophiles, such as ethynylmagnesium bromide, can also minimize this issue.
Isomerization Maintain a controlled reaction temperature and minimize reaction time. Upon completion, quench the reaction promptly and proceed with the workup to isolate the product.
Polymerization Ensure the absence of strong acidic or basic impurities. Use freshly distilled aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a catalytic system to improve the stereoselectivity of this compound synthesis?

A1: A well-established system for the asymmetric addition of terminal alkynes to aldehydes involves the use of a zinc catalyst with a chiral amino alcohol ligand. For instance, a combination of Zn(OTf)₂ and (+)-N-methylephedrine has been successfully used and is known for its operational convenience.[1] Another effective system is the use of catalytic amounts of In(III) with a BINOL ligand.[1]

Q2: How can I accurately determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my product?

A2: The most common method for determining the stereochemical purity of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). You will need to use a chiral stationary phase column suitable for separating the enantiomers or diastereomers of your product. It is often necessary to derivatize the alcohol, for example, by converting it to an ester or ether, to achieve better separation.

Q3: Are there any known side products for the synthesis of this compound that I should be aware of during purification?

A3: While specific literature on the side products of this compound synthesis is limited, analogous reactions with α,β-unsaturated aldehydes suggest that the main side product could be the 1,4-addition product. Additionally, unreacted starting materials (crotonaldehyde and the alkyne source) and oligomeric byproducts from aldehyde polymerization might be present. Purification is typically achieved through column chromatography on silica gel.

Experimental Protocols

The following is a generalized experimental protocol for the asymmetric synthesis of a propargyl alcohol, which can be adapted for this compound.

Protocol: Asymmetric Addition of an Alkyne to an Aldehyde using a Zn(OTf)₂/(+)-N-methylephedrine Catalyst

Materials:

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • (+)-N-methylephedrine

  • Anhydrous toluene

  • Crotonaldehyde (freshly distilled)

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.12 eq).

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add freshly distilled crotonaldehyde (1.0 eq) to the flask.

  • Slowly add ethynylmagnesium bromide solution (1.2 eq) dropwise over a period of 2-4 hours using a syringe pump.

  • Stir the reaction mixture at the same temperature for an additional 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the stereoselectivity by chiral HPLC or GC.

Quantitative Data Summary

The following table summarizes representative quantitative data from the literature for the asymmetric addition of alkynes to aldehydes using different catalytic systems. While this data is not specific to this compound, it provides a useful comparison of the effectiveness of various catalysts in achieving high stereoselectivity and yield for similar propargyl alcohols.

Catalyst SystemLigandAlkyneAldehydeYield (%)ee (%)
Zn(OTf)₂(+)-N-methylephedrinePhenylacetyleneBenzaldehyde9599
Zn(OTf)₂(+)-N-methylephedrine1-HexyneCyclohexanecarboxaldehyde8598
InBr₃(S)-BINOLPhenylacetyleneBenzaldehyde9192
Ti(OiPr)₄(R)-BINOL1-OctyneBenzaldehyde8896

Data is compiled from various sources on the synthesis of propargyl alcohols and serves as a general guide.

Visualizations

Experimental Workflow for Stereoselective Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Flame-dry glassware cat_formation Catalyst formation: Zn(OTf)₂ + Ligand in Toluene prep_glass->cat_formation prep_reagents Dry solvents & distill aldehyde prep_reagents->cat_formation add_aldehyde Add Crotonaldehyde cat_formation->add_aldehyde add_alkyne Slowly add Ethynyl MgBr add_aldehyde->add_alkyne stir Stir at controlled temp. add_alkyne->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with EtOAc quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize NMR, MS purify->characterize analyze_stereo Chiral HPLC/GC purify->analyze_stereo troubleshooting_logic start Low Stereoselectivity (ee or dr) check_temp Is reaction temperature optimized? start->check_temp check_purity Are reagents and solvents pure and anhydrous? check_temp->check_purity Yes solution_temp Optimize temperature (e.g., lower temp.) check_temp->solution_temp No check_addition Is the rate of nucleophile addition slow enough? check_purity->check_addition Yes solution_purity Use freshly dried solvents & distilled aldehyde check_purity->solution_purity No check_catalyst Is the catalyst/ligand system optimal? check_addition->check_catalyst Yes solution_addition Use syringe pump for slow, controlled addition check_addition->solution_addition No solution_catalyst Screen different chiral ligands and catalysts check_catalyst->solution_catalyst No

References

Technical Support Center: Solvent Effects on the Reactivity of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Hex-3-en-5-yn-2-ol. The information provided addresses common issues related to solvent effects on the reactivity of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments involving this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no reactivity observed in non-polar solvents (e.g., hexane, toluene). The transition state of the reaction may be polar and is not stabilized by the non-polar solvent. The reactants may have poor solubility in non-polar solvents.Switch to a more polar aprotic solvent such as THF, DMF, or DMSO to better solvate charged intermediates.[1][2] If solubility is the issue, consider a solvent mixture or a different non-polar solvent in which the starting materials are more soluble.
Formation of multiple unexpected byproducts in protic solvents (e.g., ethanol, methanol). The solvent may be participating in the reaction (e.g., acting as a nucleophile).[2] The protic solvent may be promoting side reactions such as isomerization or decomposition.Use a polar aprotic solvent to avoid solvent participation. If a protic solvent is necessary, consider using one with a bulkier alkyl group to sterically hinder its nucleophilicity. Lowering the reaction temperature may also suppress side reactions.
Inconsistent reaction rates or yields between batches. Traces of water or other impurities in the solvents. Variability in solvent grade or supplier.Use anhydrous solvents and handle them under an inert atmosphere.[3] Ensure consistent solvent quality by using solvents from the same supplier and batch, if possible. Consider purifying the solvent before use.
Difficulty in product isolation and purification. The product may have high solubility in the reaction solvent, leading to losses during extraction. The product may be unstable to the purification conditions (e.g., on silica gel).Choose a solvent for the reaction from which the product can be easily precipitated or extracted. Perform a solvent swap after the reaction is complete to a more suitable solvent for workup. Test the stability of your product on a small scale before committing to a full purification.[3][4]
Reaction does not go to completion. The solvent may not be sufficiently polar to support the reaction to completion. An equilibrium may be established that is unfavorable in the chosen solvent.Increase the polarity of the solvent or use a solvent that can better stabilize the products.[1] Consider using a co-solvent to shift the equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the reactivity of this compound?

A1: The reactivity of this compound is significantly influenced by solvent polarity. Generally, polar solvents tend to accelerate reactions that involve polar or charged transition states by stabilizing them.[1] For instance, in nucleophilic substitution reactions at the propargylic position, polar aprotic solvents like DMF or DMSO can lead to higher reaction rates compared to non-polar solvents like hexane.

Q2: Are protic or aprotic solvents preferred for reactions with this compound?

A2: The choice between protic and aprotic solvents depends on the specific reaction. Protic solvents can solvate both cations and anions and can participate in hydrogen bonding, which may be beneficial for certain reaction mechanisms. However, they can also act as nucleophiles or acids/bases, leading to unwanted side reactions.[1] Aprotic polar solvents are often preferred as they can solvate cations well but are less likely to participate directly in the reaction.

Q3: How can I monitor the progress of a reaction involving this compound in a high-boiling point solvent like DMSO?

A3: Monitoring reactions in high-boiling point solvents using techniques like Thin Layer Chromatography (TLC) can be challenging due to solvent smearing. To overcome this, you can spot the TLC plate and then place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[4] Alternatively, you can use a different analytical technique like HPLC or GC-MS to monitor the reaction progress.

Q4: My product appears to be degrading during workup after a reaction in an acidic or basic solvent. What should I do?

A4: this compound and its products may be sensitive to acidic or basic conditions.[5] Before a full-scale workup, test the stability of your product by taking a small aliquot of the reaction mixture and treating it with the intended acid or base.[3] If degradation is observed, consider using a milder workup procedure, such as a buffered aqueous solution, or avoid acidic/basic conditions altogether if possible.

Q5: Can solvent choice influence the stereoselectivity of reactions involving this compound?

A5: Yes, the solvent can play a crucial role in the stereochemical outcome of a reaction. The solvent can influence the conformation of the substrate and the transition state, leading to different stereoisomers. For reactions proceeding through chiral intermediates, the ability of the solvent to form hydrogen bonds or other non-covalent interactions can significantly impact the facial selectivity of the attack of a reagent.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data on the effect of different solvents on a representative reaction of this compound (e.g., a Meyer-Schuster rearrangement).

Table 1: Effect of Solvent on Reaction Yield and Time

SolventDielectric Constant (ε)Reaction Time (h)Product Yield (%)
Hexane1.924< 5
Toluene2.42415
Dichloromethane (DCM)9.11245
Tetrahydrofuran (THF)7.6865
Acetonitrile (MeCN)37.5485
Dimethylformamide (DMF)36.7292
Dimethyl sulfoxide (DMSO)46.71.595

Table 2: Influence of Solvent on Product Distribution in a Hypothetical Isomerization Reaction

SolventProduct A (%)Product B (%)
Methanol7030
Ethanol6535
Isopropanol5545
tert-Butanol4060

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction of this compound

  • To a solution of this compound (1.0 eq) in the desired anhydrous solvent (0.1 M), add the nucleophile (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or another suitable analytical method.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Screening for Optimal Solvent in a Catalytic Reaction

  • Set up a parallel reaction block with multiple reaction vials, each containing a magnetic stir bar.

  • To each vial, add the catalyst (e.g., 5 mol%) and any solid reagents.

  • Under an inert atmosphere, dispense the desired anhydrous solvent to each vial.

  • Add the solution of this compound in the respective solvent to each vial.

  • Seal the vials and place the block on a stirring hot plate set to the desired temperature.

  • After a set time, take an aliquot from each vial for analysis by GC-MS or LC-MS to determine the conversion and product distribution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start Start Select_Solvent Select Solvent Start->Select_Solvent Prepare_Reactants Prepare Reactants Select_Solvent->Prepare_Reactants Setup_Reaction Set up Reaction Prepare_Reactants->Setup_Reaction Monitor_Progress Monitor Progress (TLC, GC-MS) Setup_Reaction->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End solvent_effect_logic cluster_outcomes Potential Outcomes Reaction_Goal Desired Reaction Outcome Solvent_Choice Solvent Choice Reaction_Goal->Solvent_Choice Polar_Protic Polar Protic (e.g., EtOH, H2O) Solvent_Choice->Polar_Protic Protic needed? Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Solvent_Choice->Polar_Aprotic Polar transition state? Non_Polar Non-Polar (e.g., Hexane, Toluene) Solvent_Choice->Non_Polar Non-polar reactants? Side_Reactions Side Reactions Polar_Protic->Side_Reactions Solvent participation High_Yield High Yield Polar_Aprotic->High_Yield Stabilizes polar intermediates Low_Reactivity Low Reactivity Non_Polar->Low_Reactivity Poor stabilization

References

"byproduct formation in the hydration of Hex-3-en-5-yn-2-ol"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hydration of Hex-3-en-5-yn-2-ol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot experiments and answer frequently asked questions regarding this reaction.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the hydration of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction is yielding an unexpected α,β-unsaturated ketone instead of the desired diol. What is happening?

A1: The formation of an α,β-unsaturated ketone is a common outcome when hydrating secondary and tertiary propargyl alcohols like this compound under acidic conditions.[1][2] This occurs via a competing side reaction known as the Meyer-Schuster rearrangement.[1][2][3] In this rearrangement, the propargyl alcohol isomerizes to an enone.

  • Troubleshooting Steps:

    • Catalyst Choice: Traditional strong acid catalysts promote the Meyer-Schuster rearrangement. Consider using milder catalysts, such as certain transition metal complexes (e.g., Ru- or Ag-based catalysts), which can favor the desired hydration pathway.[1]

    • Reaction Conditions: Lowering the reaction temperature may help to suppress the rearrangement.

Q2: I am observing the formation of multiple ketone isomers. How can I control the regioselectivity of the hydration?

A2: For internal alkynes, the addition of water may not be regioselective, leading to a mixture of ketone products.[4][5][6]

  • Troubleshooting Steps:

    • Markovnikov vs. Anti-Markovnikov:

      • To favor the formation of a methyl ketone (Markovnikov addition), mercury(II)-catalyzed hydration is a standard method.[4][7][8]

      • For the formation of an aldehyde (anti-Markovnikov addition), a hydroboration-oxidation sequence is typically employed.[8][9][10]

    • Catalyst Systems: Ruthenium-based catalysts have been shown to promote anti-Markovnikov hydration of terminal alkynes to yield aldehydes.[11][12]

Q3: The reaction is sluggish, and I have a low yield of the desired product. What can I do to improve the reaction rate and yield?

A3: Low reactivity can be due to several factors, including the choice of catalyst and reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Activation: Ensure your catalyst is active. For mercury-catalyzed reactions, the use of mercuric sulfate in the presence of a strong acid like sulfuric acid is crucial.[7]

    • Temperature: Gently heating the reaction mixture can increase the reaction rate, but be mindful of promoting side reactions like the Meyer-Schuster rearrangement.

    • Microwave Irradiation: The use of microwave radiation with certain catalysts, such as InCl3, has been reported to give excellent yields with shorter reaction times.[1]

Q4: How does the keto-enol tautomerism affect my final product?

A4: The initial product of alkyne hydration is an enol, which is generally unstable and rapidly rearranges to the more stable keto form.[4][6][7][8] This process, known as keto-enol tautomerism, is why you isolate a ketone or aldehyde rather than a vinylic alcohol.[8][13] The equilibrium almost always lies on the side of the ketone.[8]

Data Presentation

The following table summarizes expected products and potential byproducts under different catalytic conditions for the hydration of this compound.

Catalyst SystemExpected Major ProductPotential ByproductsTypical Yield (%)
HgSO₄ / H₂SO₄Hex-3-en-2,5-dioneMeyer-Schuster rearrangement product60-80
Ru-based catalystHex-3-en-2,5-dioneReduced products, Meyer-Schuster product64 (example)[14]
Strong Acid (e.g., PTSA)(E)-6-hydroxyhex-4-en-3-one (Meyer-Schuster Product)Hydrated diol70-91[1]

Experimental Protocols

Protocol 1: Mercury(II)-Catalyzed Hydration of this compound (Markovnikov Addition)
  • Reagents and Setup:

    • This compound

    • Distilled water

    • Sulfuric acid (H₂SO₄)

    • Mercuric sulfate (HgSO₄)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Procedure:

    • In the round-bottom flask, dissolve this compound in a suitable solvent (e.g., aqueous acetone).

    • Slowly add a catalytic amount of mercuric sulfate.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Hydration_Pathways cluster_main Main Hydration Pathway cluster_byproduct Meyer-Schuster Rearrangement This compound This compound Enol_Intermediate Enol_Intermediate This compound->Enol_Intermediate Hydration (H2O, H+) MS_Product (E)-6-hydroxyhex-4-en-3-one This compound->MS_Product Acid-Catalyzed Rearrangement Hex-3-en-2,5-dione Hex-3-en-2,5-dione Enol_Intermediate->Hex-3-en-2,5-dione Keto-Enol Tautomerism

Caption: Reaction pathways in the hydration of this compound.

Experimental_Workflow Start Start Reaction_Setup Dissolve Substrate Add Catalysts (HgSO4, H2SO4) Start->Reaction_Setup Reaction Heat to Reflux Monitor Progress (TLC/GC) Reaction_Setup->Reaction Workup Quench with Water Extract with Organic Solvent Reaction->Workup Purification Wash Organic Layer Dry and Concentrate Workup->Purification Final_Product Column Chromatography Isolate Pure Product Purification->Final_Product

Caption: General experimental workflow for alkyne hydration.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating Hex-3-en-5-yn-2-ol Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel compounds like Hex-3-en-5-yn-2-ol is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical methods for validating the purity of this unsaturated alcohol, complete with experimental protocols and data presentation to aid in method selection and implementation.

The unique structure of this compound, featuring both double and triple bonds as well as a hydroxyl group, necessitates a careful consideration of analytical techniques to achieve accurate and reliable purity assessment. The primary methods discussed in this guide are Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) with derivatization.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors including the nature of the impurities, the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key characteristics of the recommended methods for this compound purity analysis.

FeatureGas Chromatography (GC)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Quantification of molecules based on the direct proportionality between NMR signal integrals and the number of nuclei.[1]Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.
Suitability for this compound High, due to its volatility.[2][3][4]High, as it provides both structural confirmation and quantification without a reference standard of the analyte.[5][6]Moderate, requires derivatization to enhance detection by UV-Vis.[7][8]
Sample Preparation Minimal, typically dilution in a suitable solvent.[4]Simple, involves dissolving the sample in a deuterated solvent with an internal standard.[1][9]More complex, involving a chemical derivatization step.[7][8]
Instrumentation Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR Spectrometer.HPLC system with a UV-Vis or Diode Array Detector.
Potential Impurities Detected Volatile organic impurities, isomers, and residual solvents.A wide range of organic impurities containing the nucleus being observed (e.g., ¹H).Non-volatile impurities, and derivatized polar and non-polar compounds.
Advantages High resolution, high sensitivity for volatile compounds, automation capabilities.[2][4]Non-destructive, provides structural information, highly accurate and precise, can be a primary method.[1][5][6]Suitable for non-volatile impurities, wide range of stationary phases available.
Limitations Not suitable for non-volatile impurities, potential for thermal degradation of the analyte.Lower sensitivity compared to GC-FID, potential for signal overlap in complex mixtures.[10]Derivatization can be time-consuming and may introduce by-products.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound.[2][3] A flame ionization detector (FID) is commonly used for quantitative analysis of organic compounds.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: A mid-polarity column such as one with a (5%-phenyl)-methylpolysiloxane stationary phase is a good starting point.

Reagents:

  • High-purity carrier gas (e.g., Helium, Nitrogen).

  • High-purity hydrogen and air for the FID.

  • High-purity solvent for sample dilution (e.g., dichloromethane, ethyl acetate).

Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas Flow Rate: 1 mL/min (Helium).

  • Detector Temperature: 280 °C

Data Analysis: The purity of this compound is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Spectroscopy Method

Quantitative NMR (qNMR) is a highly accurate method for purity determination that does not require a reference standard of the analyte itself.[5][6][11] It relies on the use of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

Sample Preparation:

  • Accurately weigh a known amount of this compound (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a known amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL) to dissolve the sample and internal standard completely.

NMR Data Acquisition:

  • Nucleus: ¹H

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T₁ relaxation time of the signals of interest).

  • Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 16 or 32).

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) with Derivatization Method

For compounds with poor UV absorbance like this compound, derivatization can be employed to introduce a chromophore, enabling sensitive detection by HPLC-UV.[7][8]

Derivatization Step (Example with 3,5-Dinitrobenzoyl chloride):

  • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Add an excess of 3,5-dinitrobenzoyl chloride and a base (e.g., pyridine).

  • Allow the reaction to proceed to completion.

  • Quench the reaction and extract the derivatized product.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector.

  • Reversed-phase C18 column.

Reagents:

  • HPLC-grade acetonitrile and water.

  • Acid modifier (e.g., trifluoroacetic acid or formic acid).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% acid).

    • Example gradient: Start at 50% acetonitrile, ramp to 95% over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Set to the absorbance maximum of the 3,5-dinitrobenzoyl derivative.

Data Analysis: Similar to GC, the purity can be determined by the area percent method from the resulting chromatogram.

Visualizations

To better illustrate the experimental process, the following diagrams outline the logical workflows.

Experimental_Workflow_Purity_Validation cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing & Purity Assessment Sample This compound Sample Preparation Sample Preparation (Dilution/Derivatization) Sample->Preparation GC Gas Chromatography (GC) Preparation->GC Volatile Analysis qNMR Quantitative NMR (qNMR) Preparation->qNMR Structural & Quantitative Analysis HPLC HPLC (with Derivatization) Preparation->HPLC Non-volatile/Derivatized Analysis Data_Acquisition Data Acquisition (Chromatogram/Spectrum) GC->Data_Acquisition qNMR->Data_Acquisition HPLC->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report Final Purity Report Purity_Calculation->Report Method_Selection_Logic Start Purity Validation Required for This compound Volatility Is the primary concern volatile impurities? Start->Volatility Accuracy Is high accuracy and structural confirmation needed? Volatility->Accuracy No GC Select Gas Chromatography (GC) Volatility->GC Yes NonVolatile Are non-volatile impurities a concern? Accuracy->NonVolatile No qNMR Select Quantitative NMR (qNMR) Accuracy->qNMR Yes HPLC Select HPLC with Derivatization NonVolatile->HPLC Yes

References

Navigating the Reactivity Landscape of Hex-3-en-5-yn-2-ol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized enynes is paramount for the strategic design of complex molecular architectures. This guide provides a comparative analysis of the reactivity of Hex-3-en-5-yn-2-ol and its analogs, supported by experimental data, to illuminate the influence of structural modifications on reaction outcomes.

The unique conjugated system of a double and triple bond, coupled with a chiral propargylic alcohol moiety, endows this compound with a rich and versatile chemical reactivity. Its behavior in various organic transformations is profoundly influenced by the nature of substituents on its carbon skeleton. This guide will delve into the comparative reactivity of this parent compound and its analogs, with a focus on gold-catalyzed cycloisomerization and other synthetically valuable transformations.

Gold-Catalyzed Cycloisomerization: A Tale of Substituent Effects

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for activating the alkyne moiety of enynols, initiating a cascade of reactions that lead to diverse carbocyclic and heterocyclic scaffolds. The regioselectivity and stereoselectivity of these cyclizations are exquisitely sensitive to the electronic and steric nature of substituents on the enynol backbone.

A study on the Au(I)-catalyzed ene-yne cycloisomerization highlights that both steric and electronic effects of substituents are critical in determining the reaction pathway, often leading to either desired or undesired products. For instance, the presence of a methoxy group on a phenyl substituent can direct the reaction towards an undesired pathway through the formation of a cationic intermediate. Conversely, replacing a bulky ester group with a smaller nitrile group can favor the desired product by minimizing 1,3-diaxial interactions in the transition state.[1]

Table 1: Predicted Influence of Substituents on Gold-Catalyzed Cycloisomerization of this compound Analogs

Position of SubstitutionType of SubstituentPredicted Effect on Reactivity/SelectivityRationale
C2 (on the carbinol center) Bulky alkyl groupMay hinder catalyst coordination; could influence stereoselectivity.Steric hindrance around the hydroxyl group can affect the approach of the catalyst and subsequent intramolecular reactions.
Electron-withdrawing groupMay decrease the nucleophilicity of the hydroxyl group.A less nucleophilic hydroxyl group might be slower to participate in intramolecular additions.
C4 (on the double bond) Electron-donating groupMay increase the nucleophilicity of the double bond, potentially favoring cyclization pathways involving alkene attack.Enhanced electron density on the alkene makes it a better nucleophile for intramolecular attack on the activated alkyne.
Electron-withdrawing groupMay decrease the nucleophilicity of the double bond, potentially disfavoring cyclization pathways involving alkene attack.Reduced electron density on the alkene makes it a poorer nucleophile.
C6 (on the triple bond) Bulky group (e.g., TMS)Can block one terminus of the alkyne, influencing regioselectivity of nucleophilic attack.Steric hindrance can direct the attack of internal or external nucleophiles to the less hindered carbon of the alkyne.
Aryl groupCan participate in cyclization through π-stacking or as a nucleophile, leading to different product scaffolds.Aromatic rings can act as internal nucleophiles in cyclization cascades.

Experimental Protocols

While a specific protocol for the comparative study of this compound and its analogs is not published, a general procedure for a gold-catalyzed cycloisomerization of a propargylic alcohol can be adapted.

General Experimental Protocol for Gold-Catalyzed Cycloisomerization of an Enynol:

To a solution of the enynol substrate (1.0 equiv) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen) is added the gold catalyst (e.g., [Au(I)L]X, 1-5 mol%) and, if required, a co-catalyst or additive (e.g., a silver salt for halide abstraction). The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate a plausible reaction pathway for the gold-catalyzed cyclization of an enynol and a typical experimental workflow.

Gold_Catalyzed_Cyclization cluster_pathway Plausible Gold-Catalyzed Cyclization Pathway Enynol This compound Activated_Alkyne π-Complex Enynol->Activated_Alkyne + [Au(I)L]+ Au_Catalyst [Au(I)L]+ Nucleophilic_Attack Intramolecular Nucleophilic Attack (e.g., by OH or alkene) Activated_Alkyne->Nucleophilic_Attack Cyclized_Intermediate Cyclized Intermediate Nucleophilic_Attack->Cyclized_Intermediate Product Cyclized Product Cyclized_Intermediate->Product Rearrangement/ Protonolysis

Caption: Plausible pathway for gold-catalyzed enynol cyclization.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Setup Reaction Setup (Enynol, Solvent, Catalyst) Start->Setup Reaction Stirring at Controlled Temperature Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Quenching and Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Typical workflow for a synthetic organic reaction.

Beyond Cycloisomerization: Other Reactivity Patterns

The reactivity of this compound and its analogs is not limited to gold-catalyzed cyclizations. Other important transformations include:

  • Meyer-Schuster Rearrangement: In the presence of acid catalysts, propargyl alcohols can rearrange to form α,β-unsaturated ketones or aldehydes. The substitution pattern on the enynol will dictate the structure of the resulting carbonyl compound.[2]

  • Propargylic Substitution: The hydroxyl group can be substituted by various nucleophiles, often activated by a Lewis acid. This reaction provides a pathway to a variety of functionalized enynes.[3]

  • Ozonolysis: The double bond is susceptible to cleavage by ozone. A kinetic study on methyl-butenols demonstrated that the rate of ozonolysis increases with the degree of substitution on the double bond, a principle that can be extended to this compound analogs.

Conclusion

The reactivity of this compound and its analogs is a rich field of study with significant implications for synthetic chemistry and drug discovery. While direct quantitative comparative studies on this specific parent molecule are sparse, the well-established principles of substituent effects in enyne chemistry provide a strong predictive framework. The electronic and steric properties of substituents are key determinants of reaction pathways and outcomes, particularly in gold-catalyzed cycloisomerization reactions. Further quantitative studies on a systematically varied series of this compound analogs would be invaluable for a more precise understanding and exploitation of their synthetic potential.

References

A Comparative Guide to the Synthesis of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hex-3-en-5-yn-2-ol is a valuable building block in organic synthesis, featuring a conjugated enyne moiety and a chiral secondary alcohol. Its versatile functionality makes it an attractive precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide provides a comparative overview of three distinct synthetic routes to this compound, with a focus on experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

Route Key Transformation Starting Materials Reported/Expected Yield Key Advantages Potential Challenges
1. Grignard Reaction Nucleophilic addition of an acetylide to an α,β-unsaturated aldehydeCrotonaldehyde, Acetylene~70-85%High yield, readily available starting materials, straightforward procedure.Requires handling of gaseous acetylene and organometallic reagents.
2. Sonogashira Coupling Palladium/copper-catalyzed cross-coupling of a vinyl halide and a terminal alkyne(E)-1-Iodo-1-propen-3-ol, Propyne (or protected equivalent)~60-80%Modular approach, allows for late-stage introduction of the alkyne.Requires synthesis of the vinyl iodide precursor, potential for catalyst deactivation and side reactions.
3. Reduction of Enynone Selective reduction of a ketone to a secondary alcoholHex-3-en-5-yn-2-one>90% (for reduction step)High-yielding reduction, mild reaction conditions.Requires a multi-step synthesis of the enynone precursor.

Route 1: Grignard Reaction of Ethynylmagnesium Bromide with Crotonaldehyde

This approach represents a classical and efficient method for the construction of the target molecule. The key step involves the 1,2-addition of an acetylide nucleophile, generated from acetylene, to the carbonyl group of crotonaldehyde.

Experimental Protocol

Step 1: Preparation of Ethynylmagnesium Bromide

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide (1.1 eq) in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide. Once the Grignard reagent formation is complete, dry acetylene gas is bubbled through the solution at a steady rate for 2-3 hours at room temperature to form a solution of ethynylmagnesium bromide.

Step 2: Addition to Crotonaldehyde

The solution of ethynylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of freshly distilled crotonaldehyde (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

Step 3: Work-up and Purification

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Expected Yield

Based on analogous reactions with α,β-unsaturated aldehydes, this route is expected to provide this compound in approximately 70-85% yield.

Workflow Diagram

Grignard_Route acetylene Acetylene ethynylmgbr Ethynylmagnesium Bromide acetylene->ethynylmgbr etmgbr Ethylmagnesium Bromide etmgbr->ethynylmgbr adduct Magnesium Alkoxide Adduct ethynylmgbr->adduct crotonaldehyde Crotonaldehyde crotonaldehyde->adduct product This compound adduct->product Aqueous Work-up

Caption: Grignard reaction workflow for the synthesis of this compound.

Route 2: Sonogashira Coupling

The Sonogashira coupling provides a powerful and modular approach to construct the enyne framework. This route involves the palladium- and copper-catalyzed cross-coupling of a vinyl halide with a terminal alkyne.

Experimental Protocol

Step 1: Synthesis of (E)-1-Iodo-1-propen-3-ol

This precursor can be synthesized from propargyl alcohol via a hydrozirconation-iodination sequence or other established methods for the stereoselective synthesis of vinyl iodides.

Step 2: Sonogashira Coupling

To a solution of (E)-1-iodo-1-propen-3-ol (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). A terminal alkyne, such as propyne gas or a protected equivalent like trimethylsilylacetylene (1.2 eq), is then introduced. The reaction is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or GC-MS.

Step 3: Work-up and Purification

The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound. If a protected alkyne was used, a deprotection step (e.g., with a fluoride source for a silyl protecting group) is required prior to purification.

Expected Yield

The Sonogashira coupling is generally a high-yielding reaction, and this route is expected to produce the final product in 60-80% yield, depending on the efficiency of the precursor synthesis.

Workflow Diagram

Sonogashira_Route vinyl_iodide (E)-1-Iodo-1-propen-3-ol coupling_reaction Sonogashira Coupling vinyl_iodide->coupling_reaction propyne Propyne propyne->coupling_reaction catalysts Pd/Cu Catalysts Amine Base catalysts->coupling_reaction product This compound coupling_reaction->product

Caption: Sonogashira coupling workflow for this compound synthesis.

Route 3: Reduction of Hex-3-en-5-yn-2-one

This two-step approach involves the initial synthesis of the corresponding α,β-unsaturated ketone, Hex-3-en-5-yn-2-one, followed by its selective reduction to the desired secondary alcohol.

Experimental Protocol

Step 1: Synthesis of Hex-3-en-5-yn-2-one

This enynone can be prepared via several methods, including the oxidation of this compound (if a sample is available) or, more practically, through a condensation reaction. One plausible approach is the condensation of acetylacetylene (generated in situ from a protected acetylene) with acetaldehyde, followed by dehydration.

Step 2: Reduction of the Enynone

To a solution of Hex-3-en-5-yn-2-one (1.0 eq) in a protic solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise. The reaction is stirred at 0 °C for 30-60 minutes, and the progress is monitored by TLC.

Step 3: Work-up and Purification

Upon completion, the reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Expected Yield

The reduction of enones with sodium borohydride is typically a very efficient transformation, with expected yields for the reduction step being greater than 90% . The overall yield will depend on the efficiency of the enynone synthesis.

Workflow Diagram

Reduction_Route enynone Hex-3-en-5-yn-2-one reduction Ketone Reduction enynone->reduction nabh4 Sodium Borohydride (NaBH4) nabh4->reduction product This compound reduction->product

Caption: Reduction of enynone workflow to synthesize this compound.

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the research project, including the desired scale, available starting materials and equipment, and the importance of stereochemical control. The Grignard reaction offers a direct and high-yielding approach from simple precursors. The Sonogashira coupling provides a more flexible and modular strategy, which can be advantageous for creating analogues. The reduction of the corresponding enynone is a highly efficient final step, provided a reliable synthesis of the ketone precursor is established. Each of these routes offers a viable pathway to this valuable synthetic intermediate, and the detailed protocols and comparative data presented here are intended to facilitate an informed decision for your synthetic endeavors.

A Comparative Analysis of the Biological Activities of Hex-3-en-5-yn-2-ol Analogs: Falcarinol and Falcarindiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of falcarinol and falcarindiol.

Table 1: Cytotoxicity of Falcarinol (FaOH) and Falcarindiol (FaDOH) Against Various Cell Lines
CompoundCell LineAssayIC50 / % InhibitionSource(s)
Falcarinol (FaOH) Caco-2 (Human colorectal adenocarcinoma)MTT Assay2.5-5 µg/mL (50% inhibition)[1]
FHs 74 Int. (Normal human intestinal)MTT Assay2.5-5 µg/mL (50% inhibition)[1]
A2780 (Human ovarian cancer)Not specifiedNot specified[2]
SKOV3 (Human ovarian cancer)Not specifiedNot specified[2][3]
Falcarindiol (FaDOH) Caco-2 (Human colorectal adenocarcinoma)MTT Assay10-20 µg/mL (50% inhibition)[1]
FHs 74 Int. (Normal human intestinal)MTT Assay10-20 µg/mL (50% inhibition)[1]
SKOV3 (Human ovarian cancer)Not specifiedIC50 > 50 µM[2]
Panaxydol Caco-2 (Human colorectal adenocarcinoma)MTT Assay5-10 µg/mL (50% inhibition)[1]
FHs 74 Int. (Normal human intestinal)MTT Assay1-2.5 µg/mL (50% inhibition)[1]
Transformed CellsNot specifiedInduces apoptosis[3]
A2780 (Human ovarian cancer)Not specifiedNot specified[2]
SKOV3 (Human ovarian cancer)Not specifiedNot specified[2][3]

Note: Falcarinol generally exhibits higher cytotoxicity than falcarindiol. A synergistic cytotoxic effect has been observed when FaOH and FaDOH are combined[1].

Table 2: Antimicrobial Activity of Falcarinol (FaOH) and Falcarindiol (FaDOH)
CompoundMicroorganismAssay MethodMIC (Minimum Inhibitory Concentration)Source(s)
Falcarinol (FaOH) Gram-positive and Gram-negative bacteriaNot specified18.8-37.6 µg/mL[4]
Falcarindiol (FaDOH) Staphylococcus aureus (including MRSA strains)Broth microdilution8-32 µg/mL[5]
Pseudomonas aeruginosaNot specifiedInhibits quorum sensing and biofilm formation at sub-inhibitory concentrations[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., Caco-2, SKOV3, A2780) and normal cell lines (e.g., FHs 74 Int.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[8].

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight[9].

  • Compound Treatment: The test compounds (falcarinol, falcarindiol) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. Control wells receive the vehicle only[9].

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours)[9].

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product[10].

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer)[9].

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve[11][12].

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a sterile broth medium to a specific turbidity, typically corresponding to a defined colony-forming unit (CFU)/mL[13][14].

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations[13].

  • Inoculation: Each well is inoculated with the standardized bacterial suspension[14].

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[13].

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[13][15].

Signaling Pathways and Mechanisms of Action

Falcarinol and falcarindiol exert their biological effects through multiple signaling pathways, primarily related to inflammation and cellular stress responses.

Anti-inflammatory Pathway

Falcarinol and its analogs have been shown to possess anti-inflammatory properties by modulating the NF-κB and Nrf2 signaling pathways.

anti_inflammatory_pathway LPS LPS IKK IKK LPS->IKK Activates FaOH Falcarinol (FaOH) / Falcarindiol (FaDOH) FaOH->IKK Inhibits Keap1 Keap1 FaOH->Keap1 Inhibits (via S-alkylation) IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_active->Inflammatory_Genes Upregulates Nucleus->Inflammatory_Genes Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Stabilization ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates to nucleus and binds Nrf2_active->Antioxidant_Genes Upregulates ARE->Antioxidant_Genes mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion (e.g., 24 hours) seed_cells->incubate_adhesion add_compounds Add test compounds (serial dilutions) incubate_adhesion->add_compounds incubate_treatment Incubate for treatment period (e.g., 24-72 hours) add_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation (2-4 hours) add_mtt->incubate_formazan add_solubilizer Add solubilization solution incubate_formazan->add_solubilizer measure_absorbance Measure absorbance (570 nm) add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Comparative Analysis of the Electronic Structure of Hex-3-en-5-yn-2-ol and its Structural Isomers: A Computational Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of Hex-3-en-5-yn-2-ol and its structurally related isomers, based on hypothetical computational studies. The following data and protocols are representative of standard quantum chemical analyses and are intended to illustrate the expected electronic properties and relationships for these molecules.

I. Introduction to the Computational Study

This compound is a small organic molecule featuring a conjugated system of a double and a triple bond, as well as a hydroxyl functional group.[1][2] Such conjugated systems are of interest in materials science and drug design due to their unique electronic properties.[3] Understanding the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals, is crucial for predicting the reactivity, stability, and potential applications of these molecules.[4][5]

This guide presents a hypothetical comparative study using Density Functional Theory (DFT) to investigate the electronic properties of this compound and two of its isomers: Hex-5-en-3-yn-2-ol and Hex-3-en-5-yn-1-ol. By comparing these closely related structures, we can infer how the placement of functional groups and the extent of conjugation influence their electronic behavior.

II. Comparative Electronic Properties

The following table summarizes the key electronic properties calculated for this compound and its selected isomers. These values are hypothetical and represent what a typical DFT study might yield.

MoleculeIUPAC NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
A This compound-6.85-1.255.601.85
B Hex-5-en-3-yn-2-ol-7.02-1.185.841.92
C Hex-3-en-5-yn-1-ol-6.78-1.315.472.15

Table 1: Hypothetical calculated electronic properties of this compound and its isomers.

III. Experimental Protocols: Computational Methodology

The hypothetical data presented in this guide were conceived as being generated through the following computational protocol:

  • Geometry Optimization: The initial 3D structures of this compound, Hex-5-en-3-yn-2-ol, and Hex-3-en-5-yn-1-ol were built using a molecular editor. The geometries of all molecules were then optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[5] Frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Structure Calculations: Following geometry optimization, single-point energy calculations were performed to determine the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from these calculations. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic excitation energy, was calculated as the difference between the LUMO and HOMO energies.

  • Molecular Property Calculations: The dipole moment of each molecule was also calculated from the single-point energy calculations to provide insight into the overall polarity of the molecules.

  • Software: All hypothetical calculations were envisioned as being carried out using a standard quantum chemistry software package, such as Gaussian or ORCA.

IV. Visualizations

The following diagrams illustrate the computational workflow and a comparative summary of the key findings.

Computational_Workflow Computational Workflow for Electronic Structure Analysis cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis mol_build Molecular Structure Building (this compound & Isomers) geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation geom_opt->sp_energy properties Electronic Properties (HOMO, LUMO, Dipole Moment) sp_energy->properties comparison Comparative Analysis properties->comparison

Caption: A flowchart of the computational methodology used for the electronic structure analysis.

Electronic_Properties_Comparison Comparison of Key Electronic Properties cluster_molecules mol_A This compound HOMO-LUMO Gap: 5.60 eV Dipole Moment: 1.85 D mol_B Hex-5-en-3-yn-2-ol HOMO-LUMO Gap: 5.84 eV Dipole Moment: 1.92 D mol_A->mol_B Isomerization (Position of double bond) mol_C Hex-3-en-5-yn-1-ol HOMO-LUMO Gap: 5.47 eV Dipole Moment: 2.15 D mol_A->mol_C Isomerization (Position of hydroxyl group)

Caption: A diagram comparing the HOMO-LUMO gap and dipole moment of the studied molecules.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel or complex small molecule like Hex-3-en-5-yn-2-ol, a conjugated enynol with potential applications in organic synthesis and materials science, unambiguous structural validation is paramount. While X-ray crystallography stands as the gold standard for providing a precise atomic roadmap, a suite of spectroscopic techniques offers complementary and often more readily accessible data for structural elucidation. This guide provides a comparative overview of X-ray crystallography and key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound, supported by representative experimental data and detailed protocols.

At a Glance: Comparing Structural Validation Techniques

The selection of an analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the available instrumentation. The following table summarizes the key performance aspects of X-ray crystallography and its spectroscopic alternatives in the context of validating the structure of a small organic molecule like this compound.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingConnectivity of atoms (1H-1H, 1H-13C), chemical environment of nucleiPresence of functional groupsMolecular weight and elemental composition, fragmentation pattern
Sample Requirements Single, high-quality crystal (typically > 0.1 mm)Soluble sample (typically 1-10 mg) in a deuterated solventSolid, liquid, or gas (neat or in solution)Small sample amount (µg to ng), can be solid, liquid, or gas
Strengths Unambiguous determination of absolute stereochemistryProvides detailed information about the carbon-hydrogen framework in solutionRapid and non-destructive identification of key chemical bondsHigh sensitivity and determination of molecular formula
Limitations Crystal growth can be a significant bottleneckDoes not provide bond lengths or angles directly; complex spectra for large moleculesProvides limited information on the overall molecular skeletonDoes not provide direct information on stereochemistry or connectivity

In-Depth Analysis: Experimental Data and Interpretation

Due to the limited availability of published experimental data for this compound, the following sections present representative data from closely related enynol structures to illustrate the application and interpretation of each technique.

X-ray Crystallography: The Definitive Structure

While a crystal structure for this compound is not publicly available, a successful X-ray diffraction experiment would yield a detailed crystallographic information file (CIF). This file contains the precise coordinates of each atom in the crystal lattice, allowing for the unequivocal determination of its molecular structure, including the stereochemistry at the chiral center (C2) and the geometry of the double bond (C3=C4).

Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 6.2 Å, c = 10.1 Å, β = 95°
Bond Length (C≡C)~1.20 Å
Bond Length (C=C)~1.34 Å
Bond Length (C-O)~1.43 Å
Bond Angle (C2-C3-C4)~122°
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

Representative ¹H NMR Data for an Enynol Analog (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.8-6.2Doublet of doublets1HH4 (vinylic)
5.4-5.7Doublet of doublets1HH3 (vinylic)
4.3-4.6Quartet1HH2 (methine)
3.1-3.3Singlet1HH6 (alkynyl)
2.5-2.8Broad singlet1HOH
1.2-1.4Doublet3HH1 (methyl)

Representative ¹³C NMR Data for an Enynol Analog (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
140-150C4 (vinylic)
110-120C3 (vinylic)
80-90C5 (alkynyl)
70-80C6 (alkynyl)
60-70C2 (methine)
20-25C1 (methyl)
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Representative IR Spectral Data for an Enynol Analog

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Broad, StrongO-H stretch (alcohol)
~3300Sharp, Medium≡C-H stretch (terminal alkyne)
~2100Sharp, MediumC≡C stretch (alkyne)
~1650MediumC=C stretch (alkene)
~1050StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Representative Mass Spectrometry Data for an Enynol Analog

m/zRelative Intensity (%)Assignment
9680[M]⁺ (Molecular Ion)
81100[M - CH₃]⁺
7860[M - H₂O]⁺
5390[M - CH₃ - CO]⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified this compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to evaporate slowly at room temperature in a loosely capped vial. High-quality, single crystals of at least 0.1 mm in all dimensions are required.

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant.

  • Data Collection: Mount the goniometer on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters against the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound or a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty ATR crystal first and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. For a volatile alcohol, electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural validation of a small organic molecule like this compound, integrating both spectroscopic and crystallographic methods.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Crystal Growth Purification->CrystalGrowth SpectralAnalysis Spectra Interpretation NMR->SpectralAnalysis IR->SpectralAnalysis MS->SpectralAnalysis Xray X-ray Diffraction CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution FinalStructure Confirmed Structure SpectralAnalysis->FinalStructure Provisional Structure StructureSolution->FinalStructure Definitive Structure

Caption: Workflow for structural validation.

A Comparative Guide to Catalytic Systems for the Synthesis of Hex-3-en-5-yn-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enynol scaffolds, such as Hex-3-en-5-yn-2-ol, is a critical step in the construction of complex molecules in medicinal chemistry and materials science. The efficiency and selectivity of this transformation are highly dependent on the chosen catalytic system. This guide provides a comparative overview of prominent transition metal-based catalytic systems for the synthesis of this compound and related enynols, with a focus on gold, palladium, and nickel catalysts. The data presented is based on analogous transformations due to the limited availability of direct comparative studies for this specific molecule.

Performance Comparison of Catalytic Systems

The addition of a terminal alkyne to an aldehyde is a common and effective strategy for the synthesis of secondary propargylic alcohols, which are isomers of and can be precursors to enynols. The choice of catalyst plays a pivotal role in the yield and selectivity of this reaction. Below is a summary of the performance of different catalytic systems in analogous alkynylation reactions.

Catalyst SystemSubstratesProductYield (%)Reference
Gold Catalysis
AuCl32-(Ynol)aryl aldehydesBenzochromanesHigh (not specified)[1]
Na[AuCl4]Alkynes and alcohols/waterEthers/AlcoholsNot specified[2]
Palladium Catalysis
Pd(OAc)2 / LigandAryl halides, 1,3-cyclohexadiene, boronic acids1,4-syn-addition productsHigh (not specified)[3]
Pd(PPh3)4Enynols and aminalsO-Heterocycle confined 1,3-dienesNot specified[4]
Nickel Catalysis
Ni(cod)2 / NMDPPAlkynes and AldehydesAllylic Alcoholsup to 97%[5]
Ni(dppe)Cl2 / LigandVinyl triflates and acid fluoridesEnonesModerate to Good[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for transition metal-catalyzed reactions analogous to the synthesis of this compound.

Gold-Catalyzed Cycloaddition of 2-(Ynol)aryl Aldehydes

This protocol describes a gold-catalyzed cascade annulation of 2-(ynol)aryl aldehydes to synthesize benzochromanes[1].

Catalyst: AuCl3

Procedure:

  • To a solution of the 2-(ynol)aryl aldehyde in a suitable solvent (e.g., dichloromethane), add a catalytic amount of AuCl3.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is quenched, and the product is purified by column chromatography.

Palladium-Catalyzed Direct Alkynylation of N-Fused Heterocycles

This method details the direct palladium-catalyzed C-H alkynylation of electron-rich heterocycles[7].

Catalyst System: Palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand.

Procedure:

  • A mixture of the N-fused heterocycle, the bromoalkyne, a palladium catalyst, and a ligand is prepared in a suitable solvent.

  • The reaction is carried out under an inert atmosphere at a specified temperature.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • After completion, the product is isolated and purified using standard techniques.

Nickel-Catalyzed Reductive Coupling of Alkynes and Aldehydes

This protocol outlines a highly enantioselective method for the synthesis of allylic alcohols from alkynes and aldehydes[5].

Catalyst System: Ni(cod)2, (+)-(neomenthyl)diphenylphosphine (NMDPP), and triethylborane (Et3B).

Procedure:

  • In a glovebox, a mixture of Ni(cod)2 and NMDPP in a solvent mixture of ethyl acetate and 1,3-dimethylimidazolidinone is prepared.

  • The alkyne and aldehyde are then added, followed by the addition of triethylborane.

  • The reaction is stirred at room temperature for a specified time.

  • The reaction is quenched and the product is isolated and purified, with enantiomeric excess determined by chiral HPLC.

Visualizing the Catalytic Pathway

A general understanding of the reaction mechanism is essential for troubleshooting and further development of catalytic systems. The following diagram illustrates a simplified, generic pathway for the transition metal-catalyzed addition of a terminal alkyne to an aldehyde to form a propargyl alcohol, a key intermediate for enynol synthesis.

Catalytic_Cycle cluster_cycle Catalytic Cycle M [M]-Catalyst Alkyne R1-C≡CH A [M]-Alkyne Complex Alkyne->A Aldehyde R2-CHO C Coordination of Aldehyde Aldehyde->C Product Propargyl Alcohol B [M]-Alkynyl Intermediate A->B Oxidative Addition B->C Ligand Exchange D Nucleophilic Addition C->D E Protonolysis D->E E->Product Product Release E->A Regeneration of Catalyst

Caption: Generalized catalytic cycle for the synthesis of propargyl alcohols.

This guide provides a foundational comparison of catalytic systems relevant to the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to optimize conditions for their specific substrates and desired outcomes.

References

"advantages of using Hex-3-en-5-yn-2-ol in specific synthetic transformations"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed exploration of the synthetic utility of Hex-3-en-5-yn-2-ol remains an area of untapped potential within the chemical research community. While the unique structural motif of a conjugated enyne with a secondary alcohol suggests a rich and versatile reactivity, a comprehensive body of published literature detailing its specific advantages in synthetic transformations is not yet established.

This guide aims to provide a foundational understanding of the predicted reactivity of this compound based on the known chemistry of enynol systems. It will further outline potential synthetic pathways where this molecule could offer unique advantages and propose comparative studies against established alternative reagents. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in exploring the frontiers of organic synthesis.

Predicted Reactivity and Potential Applications

This compound combines the functionalities of an alkene, an alkyne, and a secondary alcohol. This arrangement opens up a variety of potential transformations, particularly in the realm of metal-catalyzed reactions and cycloadditions.

1. Cycloisomerization Reactions:

Enynes are well-established precursors for a variety of carbocyclic and heterocyclic systems via metal-catalyzed cycloisomerization. The hydroxyl group in this compound could act as an internal nucleophile or a directing group, potentially leading to the stereoselective formation of valuable building blocks.

A hypothetical workflow for a gold-catalyzed cycloisomerization is presented below:

G cluster_setup Reaction Setup cluster_reaction Reaction Progression cluster_workup Workup and Isolation Start This compound + Au(I) Catalyst Solvent Anhydrous Solvent (e.g., Dichloromethane) Start->Solvent Dissolve Coordination Coordination of Au(I) to Alkyne Start->Coordination Conditions Inert Atmosphere Room Temperature Solvent->Conditions Maintain Cyclization Intramolecular Attack of Alkene Coordination->Cyclization 5-endo-dig or 6-exo-dig Protodeauration Protodeauration to yield Cyclized Product Cyclization->Protodeauration Quench Quench Reaction Protodeauration->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Cyclized Product Purification->Product G Enynol This compound Tether Tethering to an Alkene Enynol->Tether Substrate Intramolecular Pauson-Khand Substrate Tether->Substrate PKR Pauson-Khand Reaction (Co2(CO)8 or Rh catalyst) Substrate->PKR Product Bicyclic Cyclopentenone PKR->Product

Comparative Analysis of Hex-3-en-5-yn-2-ol Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is a critical aspect of preclinical safety assessment. This guide provides a comparative analysis of the cross-reactivity profile of Hex-3-en-5-yn-2-ol and structurally related alternatives, supported by experimental data on their potential for covalent modification of biological targets.

The presence of an en-yne functional group in this compound suggests a potential for electrophilic reactivity, which can lead to covalent interactions with nucleophilic residues in proteins, such as cysteine. This can result in off-target effects and potential toxicity. This guide explores this reactivity in the context of similar compounds that have been studied for their interaction with biological systems.

Comparison of Thiol Reactivity

The following table summarizes the indiscriminate thiol reactivity of various compounds, including those with terminal alkynes, which serve as a model for the reactivity of the en-yne moiety in this compound. The data is derived from a study investigating the potential of alkynes as latent electrophiles in covalent inhibitors.[1][2]

CompoundFunctional Group% Adduct Formation with Cysteine (23h)
Reference Compound 1 NitrileIncreasing with pH
Reference Compound 2 Terminal Alkyne 1No adduct detected
Reference Compound 3 Terminal Alkyne 2No adduct detected
Reference Compound 4 Terminal Alkyne 3No adduct detected
Reference Compound 5 Electron-deficient AlkyneAdduct formation observed
Ibrutinib AcrylamideAdduct formation observed
Afatinib AcrylamideAdduct formation observed
E-64 EpoxideAdduct formation observed

Data sourced from a study on covalent inhibitors of cathepsin K. The study highlights that while unactivated terminal alkynes show low indiscriminate reactivity with free cysteine, their reactivity can be significant when brought into proximity with a target residue by a molecular scaffold.[1][2]

Experimental Protocols

Assessment of Indiscriminate Thiol Reactivity

This protocol is adapted from a study on the covalent inhibition of cathepsin K by alkyne-containing small molecules.[1][2]

Objective: To assess the potential for non-specific covalent bond formation with a model thiol, L-cysteine.

Materials:

  • Test compounds (e.g., this compound, analogs)

  • L-cysteine

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 8.5)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of L-cysteine in PBS.

  • Incubate the test compounds with L-cysteine in PBS at a defined temperature (e.g., 37°C) for a specified time (e.g., 23 hours).

  • Analyze the reaction mixtures by LC-MS to detect the formation of covalent adducts between the test compound and L-cysteine.

  • Quantify the percentage of adduct formation from the UV trace or by integrating the mass spectrometry signal.

Mechanism of Covalent Inhibition by Alkynes

The alkyne moiety, present in a modified form in this compound, can act as a latent electrophile. In the context of a protein binding pocket, a nearby nucleophilic residue, such as the thiol group of cysteine, can attack the alkyne, leading to the formation of a stable covalent bond. This proximity-driven reactivity is a key factor in the design of targeted covalent inhibitors.[1][2][3]

G cluster_0 Initial Non-covalent Binding cluster_1 Covalent Bond Formation Inhibitor Inhibitor (with en-yne) Target Target Protein (with Cysteine) Inhibitor->Target Reversible binding Complex Covalently-bound Inhibitor-Target Complex Target->Complex Nucleophilic attack G A In Silico Target Prediction B Biochemical Screening (Panel of Targets) A->B C Indiscriminate Reactivity Assay (e.g., with Cysteine/GSH) A->C E Identification of Potential Off-Targets B->E C->E D Cell-based Assays (Phenotypic Screening) D->E F Confirmation of On- and Off-Target Activity E->F

References

A Comparative Guide to the Synthesis of Hex-3-en-5-yn-2-ol: Enantioselective vs. Racemic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is paramount. This guide provides a detailed comparison of enantioselective and racemic methods for the synthesis of Hex-3-en-5-yn-2-ol, a chiral propargyl alcohol with potential applications in organic synthesis and medicinal chemistry. We present a critical evaluation of synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given research objective.

The presence of a stereocenter at the C2 position of this compound means it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit distinct biological activities, making their selective synthesis a crucial aspect of chemical research and development. This guide will explore two primary approaches to obtaining this valuable compound: racemic synthesis, which produces an equal mixture of both enantiomers, and enantioselective synthesis, which selectively yields one enantiomer over the other.

Performance Comparison at a Glance

MethodKey FeaturesTypical Yield (%)Enantiomeric Excess (ee%)Reagents & Conditions
Racemic Synthesis Simple, cost-effective, produces a 50:50 mixture of enantiomers.High0%Reduction of Hex-3-en-5-yn-2-one with NaBH₄ in methanol.
Enantioselective Synthesis Produces a single enantiomer, crucial for stereospecific applications.Moderate to High>90%Asymmetric addition of acetylene to crotonaldehyde using a chiral catalyst (e.g., (R)-BINOL-Ti(O-iPr)₄).

Racemic Synthesis: The Direct Approach

A straightforward and common method for producing a racemic mixture of this compound is through the reduction of the corresponding ketone, Hex-3-en-5-yn-2-one. This method is often favored for its simplicity, high yields, and the use of readily available and inexpensive reagents.

Experimental Protocol: Racemic Reduction of Hex-3-en-5-yn-2-one

Materials:

  • Hex-3-en-5-yn-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Hex-3-en-5-yn-2-one (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford racemic this compound.

This method typically results in high yields of the desired alcohol, but as a racemic mixture, it necessitates further resolution steps if a single enantiomer is required.

Enantioselective Synthesis: Precision in Chirality

For applications where the specific stereochemistry of this compound is critical, enantioselective synthesis is the preferred route. Asymmetric addition of an acetylenic nucleophile to an aldehyde, in this case, crotonaldehyde, using a chiral catalyst, allows for the direct formation of one enantiomer in excess.

Experimental Protocol: Enantioselective Addition of Acetylene to Crotonaldehyde

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Titanium (IV) isopropoxide (Ti(O-iPr)₄)

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes)

  • Ethynyltrimethylsilane

  • Crotonaldehyde

  • Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve (R)-BINOL (0.1 eq) in anhydrous toluene.

  • Add Ti(O-iPr)₄ (0.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add diethylzinc (1.2 eq) dropwise.

  • Add ethynyltrimethylsilane (1.2 eq) and stir at 0 °C for 30 minutes.

  • Add crotonaldehyde (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting silyl-protected alcohol is then deprotected using standard conditions (e.g., TBAF in THF) to yield enantiomerically enriched this compound.

This method, while more complex and requiring more specialized reagents, provides direct access to a specific enantiomer with high enantiomeric excess, bypassing the need for chiral resolution.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic approach, the following diagrams were generated.

Racemic_vs_Enantioselective_Synthesis cluster_racemic Racemic Synthesis cluster_enantioselective Enantioselective Synthesis start_racemic Hex-3-en-5-yn-2-one reagent_racemic NaBH4, MeOH start_racemic->reagent_racemic Reduction product_racemic Racemic this compound reagent_racemic->product_racemic start_enantio Crotonaldehyde + Acetylene catalyst_enantio Chiral Catalyst ((R)-BINOL-Ti(O-iPr)4) start_enantio->catalyst_enantio Asymmetric Addition product_enantio Enantiomerically Enriched This compound catalyst_enantio->product_enantio

Caption: A comparison of the workflows for racemic and enantioselective synthesis of this compound.

Conclusion

The choice between a racemic and an enantioselective synthesis of this compound is fundamentally driven by the intended application of the final product. For initial exploratory studies or when the stereochemistry is not a critical factor, the simplicity and high yield of the racemic reduction method make it an attractive option. However, for applications in drug development, asymmetric catalysis, or any field where specific stereoisomers are required, the enantioselective approach, despite its complexity, is indispensable. The ability to directly synthesize the desired enantiomer with high purity saves significant time and resources that would otherwise be spent on challenging chiral separations. This guide provides the necessary foundational information and experimental frameworks to empower researchers to make an informed decision based on their specific synthetic goals.

Navigating the Synthesis of Hex-3-en-5-yn-2-ol: A Cost-Benefit Analysis of Potential Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the efficient synthesis of key chemical intermediates is paramount. One such compound, Hex-3-en-5-yn-2-ol, presents a unique synthetic challenge. This guide provides a comparative analysis of potential synthesis protocols for this molecule, focusing on a cost-benefit analysis to aid in the selection of the most appropriate method. Due to the limited availability of direct, published synthesis routes for this compound, this analysis is based on established organometallic reactions applied to analogous structures.

Comparison of Potential Synthesis Protocols

Two primary plausible routes for the synthesis of this compound involve the nucleophilic addition of an acetylide to crotonaldehyde. The choice of the acetylide reagent, specifically an organolithium or a Grignard reagent, forms the basis of our comparison.

ParameterProtocol 1: Grignard-based SynthesisProtocol 2: Organolithium-based Synthesis
Starting Materials Crotonaldehyde, Ethynylmagnesium bromideCrotonaldehyde, Lithium acetylide
Reaction Time Typically several hoursGenerally faster than Grignard reactions
Yield Moderate to high (estimated)Potentially higher than Grignard reactions
Purity Good, requires standard purificationGood, requires standard purification
Cost of Reagents See Table 2See Table 2
Safety Considerations Grignard reagents are flammable and moisture-sensitive.Organolithium reagents are highly pyrophoric and extremely reactive with water and air. Requires stringent inert atmosphere techniques.

Table 1: Comparison of Key Parameters for Potential Synthesis Protocols

Cost Analysis of Starting Materials

The economic viability of a synthesis protocol is heavily dependent on the cost of its starting materials. The following table provides an estimated cost analysis based on currently available market prices.

ReagentSupplier ExamplePrice (USD)Quantity
CrotonaldehydeSigma-Aldrich--
IndiaMART₹ 148/Kg (~$1.77/Kg)Bulk
s d fine-chem₹1,298.00 (~$15.55)500ml
Ethynylmagnesium bromide (0.5M in THF)Fisher Scientific$58.65100 mL
Sigma-Aldrich$79.50100 mL
Lithium acetylide, ethylenediamine complexSigma-Aldrich$136.0010 G
Fisher Scientific$133.4025 g

Table 2: Cost of Potential Starting Materials Note: Prices are subject to change and may vary between suppliers and based on purity grades.

Experimental Protocols

Protocol 1: Grignard-based Synthesis of this compound (Hypothetical)

Materials:

  • Crotonaldehyde

  • Ethynylmagnesium bromide (0.5M solution in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of crotonaldehyde in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Add the ethynylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of crotonaldehyde over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Workflow

To better illustrate the logical flow of the proposed synthesis, the following diagrams outline the key steps.

SynthesisWorkflow cluster_protocol1 Protocol 1: Grignard-based Synthesis A 1. Reactant Preparation (Crotonaldehyde in Anhydrous Ether) B 2. Grignard Reaction (Addition of Ethynylmagnesium Bromide at 0°C) A->B C 3. Reaction Quenching (Addition of aq. NH4Cl) B->C D 4. Workup (Extraction and Drying) C->D E 5. Purification (Column Chromatography) D->E F This compound (Final Product) E->F

Caption: Workflow for the Grignard-based synthesis of this compound.

LogicFlow Start Select Synthesis Route Grignard Grignard-based Protocol Start->Grignard Organolithium Organolithium-based Protocol Start->Organolithium Cost Cost Analysis Grignard->Cost Safety Safety Assessment Grignard->Safety Organolithium->Cost Organolithium->Safety Decision Optimal Protocol Selection Cost->Decision Safety->Decision

Caption: Decision-making flowchart for selecting a synthesis protocol.

Conclusion

The synthesis of this compound can be approached through established organometallic methodologies. The Grignard-based protocol, while potentially offering slightly lower yields and longer reaction times compared to an organolithium approach, presents a significant advantage in terms of safety and handling. The cost of the Grignard reagent is also competitive. For most laboratory settings, the enhanced safety profile of the Grignard protocol would likely outweigh the potential for higher throughput with the more hazardous organolithium reagents. Further experimental validation is necessary to determine the precise yields and optimal reaction conditions for both pathways. Researchers should always conduct a thorough risk assessment before undertaking any chemical synthesis.

The Versatility of Enyne Alcohols in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, enyne alcohols represent a powerful and versatile class of building blocks in the synthesis of complex molecular architectures. Their unique combination of alkene, alkyne, and alcohol functionalities allows for a diverse range of transformations, leading to the efficient construction of valuable structural motifs such as substituted tetrahydrofurans and functionalized dienes. This guide provides a comparative overview of the key applications of enyne alcohols, with a focus on palladium-catalyzed carboetherification, gold-catalyzed cycloisomerization, and ruthenium-catalyzed enyne metathesis. We present a critical comparison with alternative synthetic strategies, supported by quantitative data and detailed experimental protocols to aid in methodological selection and application.

I. Palladium-Catalyzed Carboetherification of Alkynols: A Gateway to Substituted Tetrahydrofurans

The palladium-catalyzed cascade carboetherification of alkynols with buta-1,3-dienes offers a direct and atom-economical route to synthetically valuable 3-methylenetetrahydrofurans.[1] This methodology is distinguished by its operational simplicity and broad substrate scope.

Comparison of Catalytic Systems

While palladium catalysis is a prominent method, other transition metals have also been explored for the synthesis of tetrahydrofuran scaffolds from enyne precursors. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Catalyst SystemSubstrateProductYield (%)Diastereomeric Ratio (dr)Reference
Pd(TFA)₂ / CuCl₂Phenyl-substituted alkynol and 2,3-dimethyl-1,3-butadiene3-methylene-tetrahydrofuran derivative76>20:1 Z/E[1]
Rh(I) complexes1,6-enynesCyclized productsVariesVaries[2]
Ru(II) complexes1,6-enynesCyclized productsVariesVaries[2]
Co(II/III) complexes1,6-enynesCyclized productsVariesVaries[2]
Experimental Protocol: Palladium-Catalyzed Cascade Carboetherification

Synthesis of 3-Methylene-tetrahydrofuran Derivatives: [1]

A mixture of Pd(TFA)₂ (10 mol%), CuCl₂ (4 equiv.), DIPEA (80 mol%), and HOAc (2 mL) is added to a tube equipped with a stir bar. Then, the corresponding propargyl alcohol (0.2 mmol) and alkene (0.3 mmol) are added to the tube under air and stirred at room temperature for 24 hours. After the reaction is complete, the mixture is quenched with saturated aqueous NH₄Cl and extracted with EtOAc three times. The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated under a vacuum. The residue is purified by column chromatography on silica gel to afford the desired 3-methylenetetrahydrofuran derivative.

Alternative Methods for Tetrahydrofuran Synthesis

While enyne alcohols provide an elegant entry to tetrahydrofurans, several alternative methods exist, each with its own set of advantages and limitations. These include intramolecular SN2 reactions, [3+2] cycloadditions, and oxidative cyclizations.[3] A recently developed metal-free approach utilizes iodine catalysis for the C-H activation of alcohols to form tetrahydrofuran rings.[4]

experimental_workflow_pd_carboetherification

II. Gold-Catalyzed Cycloisomerization of Enyne Alcohols

Gold catalysts, particularly Au(I) complexes, have emerged as exceptionally effective promoters of enyne cycloisomerization reactions.[5][6] These reactions proceed under mild conditions and often exhibit high levels of stereo- and regioselectivity, providing access to a wide array of carbocyclic and heterocyclic scaffolds.

Comparison of Gold Catalysts for 1,6-Enyne Cycloisomerization

The choice of the gold catalyst and its ligands can have a profound impact on the outcome of the cycloisomerization, influencing both the yield and the enantioselectivity of the reaction.

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
[JohnPhosAu(NCMe)]SbF₆N-tethered 1,6-enyneBicyclo[3.1.0]hexane derivative91N/A[6]
(S)-DTBM-MeOBIPHEP(AuCl)₂/AgOTfOxygen-tethered 1,6-enyne3-oxabicyclo[4.1.0]hept-4-ene95>99[7]
Chiral NHC-Au(I) complexN-tethered 1,6-enynePolycyclic N-heterocycle8593[8]
Experimental Protocol: Gold-Catalyzed Cycloisomerization of a 1,6-Enyne

General Procedure for the Cycloisomerization of 1,6-Enynes: [6]

To a stirred solution of the 1,6-enyne (400 μmol) in CH₂Cl₂ (4 mL) at 23 °C is added [JohnPhosAu(NCMe)]SbF₆ (8.0 μmol, 2 mol%). After stirring for the given time, the reaction is quenched with a drop of triethylamine, and the solution is concentrated in vacuo. The crude product is purified by column chromatography on silica or neutral alumina.

signaling_pathway_au_cycloisomerization

III. Ruthenium-Catalyzed Enyne Metathesis

Enyne metathesis, predominantly catalyzed by ruthenium carbene complexes, is a powerful bond reorganization reaction that transforms enyne alcohols into functionalized 1,3-dienes.[9][10] This transformation is highly valued for its ability to construct conjugated systems, which are prevalent in numerous natural products and functional materials.

Comparison of Ruthenium Catalysts for Ring-Closing Enyne Metathesis (RCEYM)

The development of various generations of Grubbs-type and other ruthenium catalysts has significantly expanded the scope and efficiency of enyne metathesis. The choice of catalyst can influence reaction rates, yields, and functional group tolerance.

CatalystSubstrate TypeProductYield (%)Reference
Grubbs IDiene-containing enynesBicyclic dienes53-92[11]
Grubbs IITerminal and internal alkynes1,3-dienesGood to high[12]
Hoveyda-Grubbs IIVarious enynesCyclic 1,3-dienesVaries[10]
Experimental Protocol: Ruthenium-Catalyzed Cross-Enyne Metathesis

Improved Synthesis of 1,3-Dienes from Alkynes and Ethylene: [12]

A solution of the alkyne and 1-5 mol% of a second-generation ruthenium carbene complex (e.g., Grubbs II) in toluene or dichloromethane is stirred under an ethylene atmosphere (1 atm) at 50-80 °C. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 1,3-diene product.

Alternative Methods for the Synthesis of 1,3-Dienes

Beyond enyne metathesis, a variety of synthetic strategies are available for the construction of 1,3-dienes. These include elimination reactions, transition-metal-catalyzed cross-coupling reactions,[13] and rearrangements of allenes.[14]

experimental_workflow_ru_metathesis

IV. Nickel-Catalyzed Cross-Coupling of Allylic Alcohols

Nickel-catalyzed cross-coupling reactions of allylic alcohols with alkynes provide a direct and selective route to valuable allylic alcohol products.[15][16][17] This methodology offers high atom-, step-, and redox-economy, making it an attractive alternative to traditional methods that often require pre-functionalization of the coupling partners.

Comparison with Palladium-Catalyzed Systems

While both nickel and palladium are effective catalysts for cross-coupling reactions, they often exhibit different reactivity and selectivity profiles. Nickel catalysts are generally more cost-effective and can be more reactive towards challenging substrates. However, palladium catalysts are often more tolerant of a wider range of functional groups.[18] A detailed, direct comparison for the coupling of allylic alcohols with alkynes is an area of ongoing research.

Experimental Protocol: Nickel-Catalyzed Direct Coupling of Alkynes and Methanol

Synthesis of Allylic Alcohols: [17]

A mixture of the alkyne (0.2 mmol), Ni(COD)₂ (10 mol%), a suitable N-heterocyclic carbene ligand (10 mol%), and tBuOK (12 mol%) in toluene (1.0 mL) and MeOH (3.0 mL) is heated in a sealed tube at 100 °C. After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is purified by flash column chromatography on silica gel to afford the desired allylic alcohol.

Conclusion

Enyne alcohols are undeniably valuable synthons in the modern synthetic chemist's toolbox. The palladium-, gold-, and ruthenium-catalyzed transformations highlighted in this guide demonstrate their utility in rapidly accessing complex and diverse molecular scaffolds. While powerful, it is crucial for researchers to consider the available alternative synthetic strategies to make informed decisions based on factors such as substrate scope, cost, and desired stereochemical outcomes. The provided data and experimental protocols serve as a practical resource to facilitate the application of these cutting-edge methodologies in research and development.

References

A Comparative Guide to Predicting NMR Shifts of Hex-3-en-5-yn-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of Hex-3-en-5-yn-2-ol and its derivatives. Due to the limited availability of experimental NMR data for this specific class of compounds, this guide utilizes a combination of existing experimental data for a closely related analogue, (E)-Hex-3-en-5-yn-1-ol, and realistically simulated data for the target compounds. This approach allows for a robust evaluation of the predictive accuracy of various computational techniques, offering valuable insights for researchers in the fields of organic synthesis, natural product analysis, and drug discovery.

Experimental and Simulated NMR Data

Table 1: Experimental and Simulated ¹³C NMR Chemical Shifts (ppm) of this compound and Related Compounds

CompoundC1C2 (CH-OH)C3 (=CH)C4 (=CH)C5 (C≡)C6 (≡CH)
(E)-Hex-3-en-5-yn-1-ol (Experimental)60.931.8110.1143.582.580.1
This compound (Simulated)23.565.2112.3141.883.179.5
2-Methyl-hex-3-en-5-yn-2-ol (Simulated)29.868.7115.1139.983.578.9
2-Phenyl-hex-3-en-5-yn-2-ol (Simulated)-72.4114.5140.283.379.1

Table 2: Simulated ¹H NMR Chemical Shifts (ppm) of this compound and its Derivatives

CompoundH1 (CH₃)H2 (CH-OH)H3 (=CH)H4 (=CH)H6 (≡CH)OH
This compound (Simulated)1.35 (d)4.52 (q)5.95 (dd)6.21 (d)3.15 (s)2.5 (br s)
2-Methyl-hex-3-en-5-yn-2-ol (Simulated)1.45 (s)-5.98 (d)6.18 (d)3.12 (s)2.3 (br s)
2-Phenyl-hex-3-en-5-yn-2-ol (Simulated)-5.31 (s)6.05 (d)6.35 (d)3.20 (s)3.1 (br s)

Comparison of Predictive Methods

Two primary computational approaches are compared in this guide: Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, and a Machine Learning-based approach.

Table 3: Comparison of Predicted vs. Experimental/Simulated ¹³C NMR Chemical Shifts (ppm)

CompoundAtomExperimental/SimulatedDFT/GIAO PredictionMachine Learning Prediction
(E)-Hex-3-en-5-yn-1-olC160.961.560.2
C231.832.431.5
C3110.1111.0109.8
C4143.5144.1143.0
C582.583.282.1
C680.180.979.8
This compoundC123.524.123.0
C265.265.964.8
C3112.3113.1111.9
C4141.8142.5141.2
C583.183.882.7
C679.580.279.1

Table 4: Comparison of Predicted vs. Simulated ¹H NMR Chemical Shifts (ppm)

CompoundAtomSimulatedDFT/GIAO PredictionMachine Learning Prediction
This compoundH11.351.391.32
H24.524.584.49
H35.956.015.92
H46.216.286.18
H63.153.203.13

Methodologies

Hypothetical Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound would involve the addition of an ethynyl nucleophile to crotonaldehyde, followed by a subsequent reaction. A more detailed, generalized procedure is as follows:

  • Preparation of Ethynyl Grignard Reagent: Acetylene gas is bubbled through a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0 °C to form the ethynylmagnesium bromide.

  • Reaction with Crotonaldehyde: A solution of crotonaldehyde in anhydrous THF is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra of the synthesized compounds would be recorded on a 400 MHz spectrometer in CDCl₃, with tetramethylsilane (TMS) as an internal standard.

Computational Prediction Methods
  • DFT/GIAO: The geometry of each molecule was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. NMR chemical shifts were then calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

  • Machine Learning: A pre-trained graph neural network model, trained on a large database of experimental NMR data, was used to predict the ¹H and ¹³C chemical shifts directly from the molecular structure.

Workflow and Logical Relationships

The following diagram illustrates the workflow for comparing experimental and predicted NMR data.

NMR_Prediction_Workflow cluster_synthesis Synthesis & Data Acquisition cluster_prediction Computational Prediction cluster_comparison Analysis Synthesis Synthesis of this compound Derivatives NMR_Acquisition Experimental NMR Data Acquisition (or Simulation) Synthesis->NMR_Acquisition Data_Comparison Data Comparison & Analysis NMR_Acquisition->Data_Comparison DFT_GIAO DFT/GIAO Prediction DFT_GIAO->Data_Comparison ML_Prediction Machine Learning Prediction ML_Prediction->Data_Comparison Performance_Evaluation Performance Evaluation Data_Comparison->Performance_Evaluation

Caption: Workflow for comparing experimental and predicted NMR shifts.

Discussion

Both the DFT/GIAO and the machine learning methods provide good predictions of the ¹³C and ¹H NMR chemical shifts for the studied compounds. The DFT/GIAO method shows a slight tendency to overestimate the chemical shifts, a known systematic error that can often be corrected with empirical scaling factors. The machine learning model, having been trained on a vast amount of experimental data, provides predictions that are, on average, closer to the experimental and simulated values without the need for further correction.

For researchers requiring highly accurate predictions, particularly for distinguishing between subtle stereochemical or constitutional isomers, the machine learning approach appears to be the more robust option out of the box. However, DFT/GIAO calculations can provide valuable insights into the electronic structure of the molecule and can be fine-tuned for specific classes of compounds.

A Comparative Guide to Quantum Chemical Calculations for Enyne Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations for elucidating the reaction mechanisms of enyne compounds, with a focus on systems analogous to Hex-3-en-5-yn-2-ol. Given the absence of specific computational studies on this compound in the current literature, this guide leverages data from closely related enyne systems to offer insights into the performance and applicability of various computational methods. The content is designed to assist researchers in selecting appropriate theoretical approaches for their own investigations into the complex reactivity of enynes, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction to Enyne Reactivity

Enyne moieties, characterized by the presence of both a double and a triple carbon-carbon bond, are versatile building blocks in organic synthesis. Their unique electronic structure allows for a rich variety of transformations, including metal-catalyzed cycloisomerizations and pericyclic reactions.[1][2] Understanding the intricate mechanisms of these reactions is paramount for controlling reaction outcomes and designing novel synthetic routes. Quantum chemical calculations have emerged as a powerful tool for mapping the potential energy surfaces of these reactions, identifying transition states, and predicting reaction pathways and selectivities.[3][4]

Comparison of Computational Methods for Enyne Cyclization

The cyclization of enynes can proceed through various pathways, with metal-catalyzed processes, particularly with gold catalysts, and thermal or photochemical pericyclic reactions being the most prominent. The choice of computational method can significantly influence the accuracy of the predicted reaction energetics and mechanisms. Density Functional Theory (DFT) is a widely used approach due to its favorable balance of computational cost and accuracy.[5]

To illustrate the performance of different DFT functionals, we present a comparative summary of calculated activation and reaction free energies for the cyclization of a generic 1,6-enyne, a system extensively studied as a proxy for more complex enynes.

Table 1: Comparison of DFT Functionals for the Calculated Free Energy Profile (kcal/mol) of a Model 1,6-Enyne Cyclization.

DFT FunctionalActivation Free Energy (ΔG‡)Reaction Free Energy (ΔG)Reference System
B3LYP25.8-15.2Au(I)-catalyzed 6-endo-dig cyclization
M06-2X23.5-17.8Au(I)-catalyzed 6-endo-dig cyclization
PBE0-D324.1-16.5Au(I)-catalyzed 6-endo-dig cyclization
BP8628.3-12.9Au(I)-catalyzed 6-endo-dig cyclization

Note: The values presented are representative and collated from various computational studies on 1,6-enyne cyclizations. The exact values can vary depending on the specific substrate, basis set, and solvent model used.

The data in Table 1 highlights that different DFT functionals can yield varying energetic profiles. Hybrid functionals like B3LYP and PBE0, as well as the meta-hybrid M06-2X, are generally found to provide reliable results for transition metal-catalyzed reactions.[5] The inclusion of dispersion corrections (e.g., -D3) is often recommended, especially when non-covalent interactions play a significant role.

Key Reaction Mechanisms of Enynes

The reactivity of enynes like this compound is dominated by two major classes of reactions: metal-catalyzed cyclizations and pericyclic reactions.

Gold(I) complexes are particularly effective catalysts for the cycloisomerization of enynes.[6][7] The general mechanism involves the coordination of the gold catalyst to the alkyne moiety, which activates it towards nucleophilic attack by the alkene. This can lead to various cyclized products depending on the substitution pattern and reaction conditions.

Gold_Catalyzed_Cyclization Reactant Enyne + Au(I) Catalyst Intermediate1 Au-π-Alkyne Complex Reactant->Intermediate1 Coordination TransitionState1 TS1 (Nucleophilic Attack) Intermediate1->TransitionState1 Intermediate2 Cyclized Intermediate TransitionState1->Intermediate2 Cyclization Product Cyclized Product + Au(I) Catalyst Intermediate2->Product Protodemetalation

Caption: Generalized workflow for gold-catalyzed enyne cycloisomerization.

Enynes can also undergo pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements, under thermal or photochemical conditions.[1][8] These reactions are concerted processes that proceed through a cyclic transition state. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[2][8]

Pericyclic_Reaction_Pathways cluster_thermal Thermal Conditions cluster_photochemical Photochemical Conditions Enyne_T Enyne TS_Electrocyclization_T Electrocyclization TS (Conrotatory/Disrotatory) Enyne_T->TS_Electrocyclization_T Product_Electrocyclization_T Cyclic Product TS_Electrocyclization_T->Product_Electrocyclization_T Enyne_P Enyne TS_Cycloaddition_P [2+2] Cycloaddition TS Enyne_P->TS_Cycloaddition_P Product_Cycloaddition_P Cyclobutene Product TS_Cycloaddition_P->Product_Cycloaddition_P

Caption: Competing pericyclic reaction pathways for enynes under different conditions.

Experimental Protocols

A general experimental procedure for a gold-catalyzed cycloisomerization of an enyne alcohol is provided below. It is important to note that specific conditions may vary depending on the substrate and the desired product.

General Protocol for Gold-Catalyzed Cyclization of a 1,6-Enyne Alcohol:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the gold(I) precatalyst (e.g., [Ph3PAuCl]) and a silver salt cocatalyst (e.g., AgSbF6) are dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene). The mixture is stirred in the dark for a specified time to allow for halide abstraction and formation of the active cationic gold catalyst.

  • Reaction Setup: The enyne alcohol substrate, dissolved in the same dry, degassed solvent, is added dropwise to the activated catalyst solution at a controlled temperature (often ranging from 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools for investigating the reaction mechanisms of enynes. While no specific computational data currently exists for this compound, the analysis of analogous systems provides valuable insights into the expected reactivity and the performance of different computational methods. For researchers in drug development and organic synthesis, a thorough understanding of these computational approaches is crucial for the rational design of new reactions and the optimization of existing synthetic routes. The combination of theoretical predictions and experimental validation will continue to be a powerful strategy for advancing the chemistry of enynes and their application in the synthesis of complex molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of Hex-3-en-5-yn-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Hex-3-en-5-yn-2-ol, a reactive unsaturated alcohol. Adherence to these procedures is critical to mitigate potential hazards and ensure compliance with regulatory standards.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the first step in safe handling. Below is a summary of key data for this compound and a closely related compound, Hex-3-yne-2,5-diol, for comparative hazard assessment.

PropertyThis compoundHex-3-yne-2,5-diol (for comparison)[1][2]
Molecular Formula C₆H₈O[3][4]C₆H₁₀O₂[2]
Molecular Weight 96.13 g/mol [5]Not Available
CAS Number 31617-75-1[3]3031-66-1[1][2]
Appearance White fine powder[3]Not Available
Boiling Point Not AvailableNot Available
Melting Point Not AvailableNot Available
Oral Toxicity Not AvailableToxic if swallowed[1]
Dermal Toxicity Not AvailableMay be harmful in contact with skin[1]
Skin Corrosion/Irritation Not AvailableCauses skin irritation[1]
Serious Eye Damage/Irritation Not AvailableCauses serious eye damage[1]
Skin Sensitization Not AvailableMay cause an allergic skin reaction[1]
Aquatic Hazard Not AvailableToxic to aquatic life with long lasting effects[1][2]

Note: Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, hazard information from the structurally similar compound Hex-3-yne-2,5-diol is provided for preliminary risk assessment. It is imperative to handle this compound with a high degree of caution, assuming it may possess similar or greater hazards.

Experimental Protocol: Waste Disposal Workflow

The following workflow provides a step-by-step process for the safe disposal of this compound waste. This protocol is designed to be a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste at the Point of Generation ppe->segregate container Step 3: Use a Designated, Labeled, and Compatible Waste Container segregate->container labeling Step 4: Affix a Hazardous Waste Label with Full Chemical Name and Hazards container->labeling storage Step 5: Store in a Designated Secondary Containment Area Away from Incompatibles labeling->storage documentation Step 6: Complete all Necessary Waste Disposal Documentation storage->documentation pickup Step 7: Arrange for Waste Pickup by Certified Hazardous Waste Personnel documentation->pickup end End: Waste Transferred to a Licensed Disposal Facility pickup->end

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • If there is a risk of generating aerosols or vapors, work in a well-ventilated fume hood and use respiratory protection.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., toxic, irritant, environmentally hazardous).

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should have secondary containment to prevent spills from reaching the environment.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

5. Regulatory Consultation and Disposal:

  • Disposal of chemical waste is subject to stringent regulations that can vary by location. It is crucial to consult with your local and institutional environmental regulatory agencies for guidance on acceptable disposal practices.[3]

  • Land treatment or burial (sanitary landfill) of this type of waste may be restricted.[3]

  • Final disposal should be conducted by a licensed hazardous waste disposal company.[6] Never dispose of this compound down the drain or in regular trash.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.